molecular formula C28H31F3N4O6S B8095293 DS18561882

DS18561882

Cat. No.: B8095293
M. Wt: 608.6 g/mol
InChI Key: OQKAKSSZSQPTDZ-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DS18561882 is a useful research compound. Its molecular formula is C28H31F3N4O6S and its molecular weight is 608.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[4-[8-[(3S)-3,4-dimethylpiperazin-1-yl]-7-methyl-5-oxo-2,4-dihydro-1H-chromeno[3,4-c]pyridine-3-carbonyl]-2-(trifluoromethoxy)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31F3N4O6S/c1-16-14-34(12-11-33(16)3)23-8-6-20-19-9-10-35(15-21(19)27(37)40-25(20)17(23)2)26(36)18-5-7-22(32-42(4,38)39)24(13-18)41-28(29,30)31/h5-8,13,16,32H,9-12,14-15H2,1-4H3/t16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKAKSSZSQPTDZ-INIZCTEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C)C2=C(C3=C(C=C2)C4=C(CN(CC4)C(=O)C5=CC(=C(C=C5)NS(=O)(=O)C)OC(F)(F)F)C(=O)O3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1C)C2=C(C3=C(C=C2)C4=C(CN(CC4)C(=O)C5=CC(=C(C=C5)NS(=O)(=O)C)OC(F)(F)F)C(=O)O3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31F3N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Anti-Cancer Mechanism of DS18561882: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DS18561882 is a potent and selective small-molecule inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme critically upregulated in a wide array of human cancers while being minimally expressed in healthy adult tissues. This differential expression profile positions MTHFD2 as a compelling target for cancer therapy. The primary mechanism of action of this compound revolves around the disruption of mitochondrial one-carbon (1C) metabolism, a pathway essential for the biosynthesis of nucleotides and other macromolecules required for rapid cell proliferation. By inhibiting MTHFD2, this compound depletes the cellular pool of purines, leading to replication stress, cell cycle arrest, and ultimately, the suppression of tumor growth. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism of Action

This compound exerts its anti-cancer effects by targeting a key node in cancer cell metabolism. The central mechanism can be delineated as follows:

  • Inhibition of MTHFD2: this compound selectively binds to and inhibits the enzymatic activity of MTHFD2 in the mitochondria.[1][2] MTHFD2 is responsible for the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, a crucial step in the mitochondrial folate cycle.[3]

  • Disruption of One-Carbon Metabolism: This inhibition leads to a depletion of formate (B1220265), a key one-carbon unit that is exported to the cytoplasm.[4]

  • Impairment of Purine (B94841) Synthesis: Cytosolic formate is essential for de novo purine synthesis. The reduction in formate availability caused by this compound results in a depleted purine pool, meaning cancer cells lack the necessary building blocks (adenine and guanine) for DNA and RNA synthesis.[5]

  • Induction of Replication Stress: The scarcity of purine nucleotides severely hampers DNA replication, leading to replication stress.[6][7] This is characterized by the stalling of replication forks and the accumulation of single-stranded DNA.

  • Cell Cycle Arrest and Apoptosis: The cellular response to replication stress involves the activation of the ATR-Chk1 signaling pathway, which leads to cell cycle arrest, primarily in the S and G2 phases, to allow for DNA repair.[6] If the damage is irreparable, this cascade can ultimately trigger apoptosis (programmed cell death).

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and efficacy.

In Vitro Activity of this compound
ParameterValueTarget/Cell LineReference
IC50 0.0063 µMMTHFD2[2]
0.57 µMMTHFD1[2]
Selectivity ~90-foldMTHFD2 over MTHFD1[8]
GI50 140 nMMDA-MB-231 (Breast Cancer)[2][9]
In Vivo Efficacy of this compound
Animal ModelCell LineDoseEffectReference
Mouse XenograftMDA-MB-231 (Breast Cancer)30, 100, 300 mg/kg (oral, twice daily)Dose-dependent tumor growth inhibition (67% TGI at 300 mg/kg) with no change in mouse weight.[2][5][2][5]

Signaling Pathways

Upstream Regulation of MTHFD2 by mTORC1/ATF4

MTHFD2 expression in cancer cells is, in part, regulated by the mTORC1 signaling pathway. In response to growth signals, mTORC1 activates the transcription factor ATF4, which in turn promotes the expression of MTHFD2 to support the metabolic demands of proliferation.[10][11][12][13]

mTORC1_ATF4_MTHFD2_Pathway cluster_0 Upstream Signaling cluster_1 Gene Expression Growth Signals Growth Signals mTORC1 mTORC1 Growth Signals->mTORC1 ATF4 ATF4 mTORC1->ATF4 Activates MTHFD2_gene MTHFD2 Gene ATF4->MTHFD2_gene Promotes Transcription MTHFD2_protein MTHFD2 Protein MTHFD2_gene->MTHFD2_protein Translation

Upstream regulation of MTHFD2 expression.
Downstream Effects of this compound on Replication Stress Pathway

Inhibition of MTHFD2 by this compound leads to a cascade of events culminating in replication stress and cell cycle arrest, mediated by the ATR/Chk1 pathway.

DS18561882_Replication_Stress_Pathway This compound This compound MTHFD2 MTHFD2 This compound->MTHFD2 Inhibits One_Carbon_Metabolism One-Carbon Metabolism MTHFD2->One_Carbon_Metabolism Purine_Synthesis Purine Synthesis One_Carbon_Metabolism->Purine_Synthesis DNA_Replication DNA Replication Purine_Synthesis->DNA_Replication Replication_Stress Replication Stress DNA_Replication->Replication_Stress Impaired ATR ATR Replication_Stress->ATR Activates Chk1 Chk1 ATR->Chk1 Phosphorylates & Activates Cell_Cycle_Arrest Cell Cycle Arrest (S/G2) Chk1->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Can lead to MTHFD2_Enzymatic_Assay_Workflow A Prepare serial dilutions of this compound in DMSO B Add compound and MTHFD2 enzyme to plate A->B C Pre-incubate for 15 minutes B->C D Initiate reaction with substrate (CH2-THF) and cofactor (NAD+) C->D E Incubate for 60 minutes at room temperature D->E F Measure NADH production E->F G Calculate IC50 F->G MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat with this compound for 72 hours A->B C Add MTT solution and incubate for 1.5-4 hours B->C D Solubilize formazan crystals C->D E Measure absorbance (550-600 nm) D->E F Calculate GI50 E->F Xenograft_Model_Workflow A Inject cancer cells subcutaneously into mice B Allow tumors to reach palpable size A->B C Randomize mice into treatment groups B->C D Administer this compound or vehicle orally C->D E Monitor tumor volume and body weight D->E F Excise tumors for final analysis E->F G Calculate Tumor Growth Inhibition (TGI) F->G

References

The Potent and Selective MTHFD2 Inhibitor DS18561882: A Technical Overview for Cancer Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the function, preclinical efficacy, and experimental evaluation of the novel anti-cancer agent DS18561882.

Introduction

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) has emerged as a compelling therapeutic target in oncology. This mitochondrial enzyme is a critical component of one-carbon (1C) metabolism, a pathway essential for the biosynthesis of nucleotides and amino acids required for rapid cell proliferation.[1][2] MTHFD2 is highly expressed in a wide range of human cancers and embryonic tissues, while its presence in most healthy adult tissues is minimal, offering a potentially wide therapeutic window for targeted inhibitors.[1][2][3][4] The upregulation of MTHFD2 in cancer cells fuels the production of formate, which is exported to the cytoplasm to support the synthesis of purines and thymidylate, thereby sustaining malignant growth and proliferation.[2][3] The inhibitor this compound is a potent and selective small molecule designed to target MTHFD2, demonstrating significant anti-tumor activity in preclinical models. This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical data of this compound for researchers, scientists, and drug development professionals.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by directly inhibiting the enzymatic activity of MTHFD2.[5] This inhibition disrupts the mitochondrial one-carbon metabolic pathway, leading to a depletion of essential building blocks for DNA synthesis. The primary mechanism involves blocking the production of formate, which in turn limits the de novo synthesis of purines.[3] This purine (B94841) starvation prevents cancer cells from replicating their DNA, leading to cell cycle arrest and an inhibition of tumor growth.[3][6] Furthermore, the disruption of the folate cycle can lead to replication stress and the accumulation of DNA damage, contributing to the cytotoxic effects of MTHFD2 inhibition.[6]

Quantitative Preclinical Data for this compound

The preclinical profile of this compound highlights its potency and selectivity for MTHFD2. The following tables summarize the key in vitro and in vivo data for this inhibitor.

In Vitro Activity of this compound
ParameterValueTarget/Cell LineReference
IC50 0.0063 µM (6.3 nM)MTHFD2[5]
IC50 0.57 µM (570 nM)MTHFD1[5]
Selectivity >90-foldMTHFD2 over MTHFD1[5]
GI50 140 nMMDA-MB-231 (Breast Cancer)[5][7]
Table 1: Summary of the in vitro potency and selectivity of this compound.
In Vivo Efficacy of this compound
Animal ModelCell LineDoseEffectReference
Mouse XenograftMDA-MB-231 (Breast Cancer)30, 100, and 300 mg/kg (BID, oral)Dose-dependent tumor growth inhibition.[5][8]
Mouse XenograftMDA-MB-231 (Breast Cancer)300 mg/kg (BID, oral)67% tumor growth inhibition (TGI).[8]
Table 2: In vivo anti-tumor efficacy of this compound in a breast cancer xenograft model.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and the experimental procedures used to evaluate MTHFD2 inhibitors is crucial for a comprehensive understanding of their therapeutic potential.

MTHFD2_Signaling_Pathway MTHFD2 Signaling Pathway in Cancer Metabolism cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Serine Serine Glycine Glycine Serine->Glycine SHMT2 CH2THF_mito 5,10-CH2-THF Serine->CH2THF_mito SHMT2 THF_mito THF THF_mito->CH2THF_mito MTHFD2 MTHFD2 CH2THF_mito->MTHFD2 Formate_mito Formate MTHFD2->Formate_mito NAD+ -> NADH Formate_cyto Formate Formate_mito->Formate_cyto Export This compound This compound This compound->MTHFD2 Purine_synthesis De Novo Purine Synthesis Formate_cyto->Purine_synthesis DNA_RNA DNA & RNA Synthesis Purine_synthesis->DNA_RNA Proliferation Proliferation DNA_RNA->Proliferation Cell Proliferation & Tumor Growth

MTHFD2 inhibition by this compound disrupts one-carbon metabolism.

Experimental_Workflow Experimental Workflow for MTHFD2 Inhibitor Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (IC50 Determination) Cell_Viability_Assay Cell Viability Assay (GI50 Determination) Biochemical_Assay->Cell_Viability_Assay Xenograft_Model Tumor Xenograft Model (e.g., MDA-MB-231) Biochemical_Assay->Xenograft_Model Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study

A typical workflow for evaluating the effects of an MTHFD2 inhibitor.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. The following are representative protocols for key experiments used in the evaluation of MTHFD2 inhibitors like this compound.

MTHFD2 Enzymatic Assay (NADH-Glo™ Assay)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of MTHFD2 by measuring the production of NADH.

Materials:

  • Recombinant human MTHFD2 protein

  • This compound

  • NADH-Glo™ Assay Kit (Promega)

  • Assay Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mg/mL BSA)

  • Substrates: 5,10-methylenetetrahydrofolate (CH2-THF) and NAD+

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Prepare a master mix containing the MTHFD2 enzyme and NAD+ in the assay buffer.

  • Reaction Setup: Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of the 384-well plate.

  • Initiation of Reaction: Add 2.5 µL of the enzyme/NAD+ master mix to each well.

  • Substrate Addition: Initiate the enzymatic reaction by adding 5 µL of the CH2-THF substrate.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • NADH Detection: Add 10 µL of the NADH-Glo™ Detection Reagent to each well.

  • Signal Measurement: Incubate for another 60 minutes at room temperature and measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (MTT Assay)

This assay measures the effect of this compound on the proliferation of cancer cells.

Materials:

  • MDA-MB-231 breast cancer cells

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells in 96-well plates at a density of 5,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound in complete medium. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

In Vivo Xenograft Model

This model evaluates the anti-tumor efficacy of this compound in a living organism.[9][10][11][12][13]

Materials:

  • Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

  • MDA-MB-231 cells

  • Matrigel (optional)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)[5]

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject 5 x 10^6 MDA-MB-231 cells, optionally mixed with Matrigel, into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally twice daily (BID) at the desired doses (e.g., 30, 100, 300 mg/kg). The control group receives the vehicle.

  • Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice a week).

  • Endpoint: At the end of the study (e.g., after 21-28 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Conclusion

The MTHFD2 inhibitor this compound represents a promising targeted therapy for cancers that are dependent on the mitochondrial one-carbon metabolism pathway. Its high potency, selectivity, and demonstrated in vivo efficacy in preclinical models of breast cancer underscore its potential for further development. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic utility of this compound and other MTHFD2 inhibitors in various cancer contexts. Continued research into this class of compounds is warranted to fully elucidate their clinical potential in oncology.

References

DS18561882: A Technical Guide to Target Validation in Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, presenting a promising avenue for therapeutic intervention. One key enzyme in this altered metabolic landscape is Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon (1C) metabolism. MTHFD2 is highly expressed in a wide array of solid tumors, including breast, lung, colorectal, and renal cell carcinoma, while its expression in normal adult tissues is minimal.[1][2][3] This differential expression profile makes MTHFD2 an attractive target for cancer therapy. DS18561882 is a potent and selective small molecule inhibitor of MTHFD2, demonstrating significant anti-tumor activity in preclinical models.[4] This technical guide provides an in-depth overview of the target validation of this compound in solid tumors, focusing on its mechanism of action, experimental validation, and preclinical efficacy.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the enzymatic activity of MTHFD2. MTHFD2 is a critical component of the mitochondrial folate pathway, which provides one-carbon units for the de novo synthesis of purines and thymidylate, essential building blocks for DNA and RNA.[5] Inhibition of MTHFD2 by this compound disrupts this metabolic flux, leading to a depletion of nucleotide pools. This, in turn, induces replication stress and ultimately triggers cancer cell death.[6] The mechanism of action is centered on preventing the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, a key step in providing one-carbon units for purine (B94841) biosynthesis.[5]

Signaling Pathway

The inhibition of MTHFD2 by this compound has downstream effects on several signaling pathways implicated in cancer progression. MTHFD2 has been shown to activate the AKT signaling pathway, a crucial regulator of cell proliferation and survival.[7] By inhibiting MTHFD2, this compound may indirectly suppress AKT signaling, contributing to its anti-proliferative effects.

MTHFD2_Signaling_Pathway MTHFD2 Signaling Pathway Inhibition by this compound cluster_mitochondrion Mitochondrion cluster_cell Cellular Processes MTHFD2 MTHFD2 One_Carbon_Metabolism One-Carbon Metabolism MTHFD2->One_Carbon_Metabolism Catalyzes AKT_Signaling AKT Signaling MTHFD2->AKT_Signaling Activates Purine_Synthesis De Novo Purine Synthesis One_Carbon_Metabolism->Purine_Synthesis Provides 1C units Replication_Stress Replication Stress Purine_Synthesis->Replication_Stress Depletion leads to This compound This compound This compound->MTHFD2 This compound->AKT_Signaling Indirectly Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Replication_Stress->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Cell_Proliferation Cell Proliferation AKT_Signaling->Cell_Proliferation Promotes Cell_Proliferation->Apoptosis Inhibition leads to

Caption: MTHFD2 inhibition by this compound disrupts purine synthesis, leading to apoptosis.

Data Presentation

In Vitro Efficacy of this compound
Cell LineCancer TypeAssay TypeEndpointValueReference
MDA-MB-231Breast CancerCell Growth InhibitionGI50140 nM[4]
A549Lung AdenocarcinomaMTT AssayIC509.013 µM[8]
H1299Lung AdenocarcinomaMTT Assay-Decreased cell viability with pemetrexed (B1662193) combination[8]
786-ORenal Cell CarcinomaCell Proliferation-Dose-dependent reduction in proliferation[9]
CAKI-1Renal Cell CarcinomaCell Proliferation-Dose-dependent reduction in proliferation[9]
In Vivo Efficacy of this compound
Cancer TypeModelDosing RegimenEndpointResultReference
Breast CancerMDA-MB-231 Xenograft30, 100, 300 mg/kg, BIDTumor Growth InhibitionDose-dependent tumor growth inhibition[10]
Renal Cell Carcinoma786-O XenograftNot specifiedTumor GrowthSignificantly reduced tumor growth with MTHFD2 knockdown[9]
Renal Cell CarcinomaCAKI-1 XenograftNot specifiedTumor GrowthSignificantly reduced tumor growth with MTHFD2 knockdown[9]

Experimental Protocols

MTHFD2 Enzymatic Inhibition Assay

This assay determines the direct inhibitory effect of this compound on MTHFD2 enzymatic activity.

Materials:

  • Recombinant human MTHFD2 protein

  • This compound

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Substrates: 5,10-methylenetetrahydrofolate (CH2-THF) and NAD+

  • Detection reagent (e.g., NAD(P)H-Glo™ Detection System)

  • 384-well plates

  • Plate reader

Protocol:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add the diluted compound and recombinant MTHFD2 enzyme to the wells of a 384-well plate.

  • Initiate the enzymatic reaction by adding the substrates (CH2-THF and NAD+).

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the production of NADH using a plate reader.

  • Calculate the IC50 value by fitting the dose-response curve.

Cell-Based Growth Inhibition Assay

This assay evaluates the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, A549)

  • Cell culture medium and supplements

  • This compound

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Protocol:

  • Seed cancer cells into 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound.

  • Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

  • Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the GI50 or IC50 value from the dose-response curve.[11][12]

In Vivo Tumor Xenograft Model

This protocol assesses the anti-tumor efficacy of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID)

  • Cancer cell line (e.g., MDA-MB-231)

  • Matrigel (optional)

  • This compound formulation for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.[13]

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control orally according to the specified dosing regimen (e.g., daily or twice daily).

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.

  • Calculate the tumor growth inhibition (TGI).

Target Validation using CRISPR/Cas9 Knockout

This method is used to confirm that the anti-tumor effects of this compound are specifically due to the inhibition of MTHFD2.

Materials:

  • Cancer cell line

  • Lentiviral vectors expressing Cas9 and MTHFD2-specific gRNAs

  • Transfection reagent

  • Puromycin or other selection agent

  • Antibodies for Western blotting (MTHFD2, loading control)

Protocol:

  • Design and clone MTHFD2-specific gRNAs into a lentiviral vector.

  • Produce lentiviral particles in a packaging cell line (e.g., HEK293T).

  • Transduce the target cancer cell line with the lentiviral particles.

  • Select for successfully transduced cells using an appropriate selection agent.

  • Validate the knockout of MTHFD2 expression by Western blotting.

  • Perform cell proliferation and other functional assays on the knockout and control cell lines to assess the phenotypic consequences of MTHFD2 loss.[8][14]

Experimental Workflow and Logic

The validation of this compound as a therapeutic agent against solid tumors follows a logical progression from in vitro characterization to in vivo efficacy studies.

Experimental_Workflow This compound Target Validation Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_analysis Data Analysis & Outcome Target_ID Target Identification (MTHFD2 Overexpression in Tumors) Enzyme_Assay MTHFD2 Enzymatic Inhibition Assay Target_ID->Enzyme_Assay Develop Inhibitor Cell_Assay Cell-Based Growth Inhibition Assay Enzyme_Assay->Cell_Assay Test Cellular Potency Target_KO Target Validation (CRISPR/RNAi) Cell_Assay->Target_KO Confirm On-Target Effect Xenograft Tumor Xenograft Efficacy Studies Target_KO->Xenograft Validate In Vivo PDX_Model Patient-Derived Xenograft (PDX) Model Testing Xenograft->PDX_Model Evaluate in Patient-Relevant Model PK_PD Pharmacokinetics/ Pharmacodynamics PDX_Model->PK_PD Assess Drug Properties Tox Toxicology Studies PK_PD->Tox Determine Safety Profile Clinical_Trial Clinical Trial Candidate Tox->Clinical_Trial Advance to Clinic

References

The Structure-Activity Relationship of DS18561882: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the potent and selective MTHFD2 inhibitor, DS18561882, for professionals in drug development and cancer research.

Introduction

This compound is a potent and isozyme-selective inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon metabolism.[1] MTHFD2 is overexpressed in various cancer cells compared to healthy tissues, making it a compelling target for anticancer therapies.[2] this compound originates from a tricyclic coumarin (B35378) scaffold and has demonstrated significant antitumor activity in preclinical models.[3][4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, quantitative data, and the experimental protocols used in its evaluation.

Core Structure and Mechanism of Action

The foundational structure of this compound is a 1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one scaffold.[3] The primary mechanism of action for MTHFD2 inhibitors like this compound is the disruption of one-carbon metabolism, which leads to a depletion of formate (B1220265) essential for purine (B94841) synthesis. This ultimately results in the inhibition of DNA replication and cell growth arrest in cancer cells.[5]

The development of this compound involved key structural modifications to an initial lead compound to enhance its potency and selectivity. X-ray crystallography has been instrumental in elucidating the binding mode of this compound and its analogs within the MTHFD2 active site.[3]

Structure-Activity Relationship (SAR)

The potency and selectivity of this compound are attributed to specific substitutions on its tricyclic coumarin core. The key modifications that led to the discovery of this compound include the incorporation of an amine moiety at the 8-position and a methyl group at the 7-position of the initial lead compound.[3] X-ray structure analysis revealed that a crucial interaction for the enhanced potency is the formation of a salt bridge between the amine moiety and the diphosphate (B83284) linker of the NAD+ cofactor.[3]

Furthermore, the replacement of a benzoic acid moiety with an ortho-substituted sulfonamide significantly improved cell permeability and, consequently, the cell-based growth inhibition against human breast cancer cell lines.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity and selectivity.

ParameterValueTarget(s)Reference(s)
IC50 0.0063 µMMTHFD2[1]
0.57 µMMTHFD1[1]
Selectivity >90-fold for MTHFD2 over MTHFD1MTHFD2/MTHFD1[1]
GI50 140 nMMDA-MB-231 (Breast Cancer Cells)[3][6]
Animal ModelCell LineDoseEffectReference(s)
Mouse Xenograft MDA-MB-23130, 100, or 300 mg/kg (oral, twice daily)Dose-dependent tumor growth inhibition; 67% tumor growth inhibition (TGI) at 300 mg/kg[1][6]
Parameter30 mg/kg100 mg/kg300 mg/kgReference(s)
Cmax (µg/mL) 11.456.590.1[1]
t1/2 (hours) 2.212.162.32[1]
AUC (µg·h/mL) 64.6264726[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of MTHFD2 inhibitors. The following are representative protocols for key experiments performed in the characterization of this compound.

MTHFD2 Enzymatic Assay

This assay determines the direct inhibitory effect of a compound on the MTHFD2 enzyme.

Materials:

  • Recombinant human MTHFD2 protein

  • Assay buffer

  • This compound or other test compounds

  • 5,10-methylenetetrahydrofolate (CH2-THF)

  • NAD+

  • Plate reader (fluorescence or absorbance)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, recombinant MTHFD2 enzyme, and varying concentrations of the test inhibitor.

  • Initiate the enzymatic reaction by adding the substrates, CH2-THF and NAD+.

  • Incubate the reaction at a controlled temperature, typically 37°C.

  • Measure the production of NADH, a product of the dehydrogenase reaction, over time using a plate reader.

  • Calculate the rate of NADH production and determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.

Cell Viability Assay (GI50 Determination)

This cell-based assay measures the effect of the inhibitor on cancer cell proliferation.

Materials:

  • MDA-MB-231 human breast cancer cells (or other suitable cancer cell line)

  • Cell culture medium and supplements

  • This compound or other test compounds

  • 96-well plates

  • Reagent for measuring cell viability (e.g., CellTiter-Glo®)

Procedure:

  • Seed cancer cells into 96-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the MTHFD2 inhibitor.

  • Incubate the plates for a period of 72 hours.

  • Measure cell viability using a suitable reagent according to the manufacturer's instructions.

  • Calculate the half-maximal growth inhibition (GI50) from the resulting dose-response curve.

In Vivo Mouse Xenograft Model

This animal model evaluates the anti-tumor efficacy and tolerability of the MTHFD2 inhibitor in a living organism.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude)

  • MDA-MB-231 human breast cancer cells

  • This compound formulated for oral administration (e.g., suspension in 0.5% methyl cellulose)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject human cancer cells into the flank of immunocompromised mice.

  • Allow the tumors to grow to a palpable size.

  • Randomize the mice into vehicle control and treatment groups.

  • Administer this compound or vehicle orally at the specified dose and schedule (e.g., 300 mg/kg, twice daily).

  • Regularly measure tumor volume and monitor the body weight of the mice throughout the study.

  • At the end of the study, excise and weigh the tumors to determine the extent of tumor growth inhibition.

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways and experimental workflows provide a clearer understanding of the scientific rationale and processes involved in the study of this compound.

MTHFD2_Inhibition_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF CH2THF CH2THF THF->CH2THF SHMT2 MethenylTHF MethenylTHF CH2THF->MethenylTHF MTHFD2 (Dehydrogenase) NAD NAD FormylTHF FormylTHF MethenylTHF->FormylTHF MTHFD2 (Cyclohydrolase) NADH NADH Formate Formate FormylTHF->Formate Formate_cyto Formate Formate->Formate_cyto Export NAD->NADH Purine_synthesis Purine Synthesis Formate_cyto->Purine_synthesis DNA_Replication DNA Replication & Cell Proliferation Purine_synthesis->DNA_Replication Growth_Arrest Growth Arrest DNA_Replication->Growth_Arrest Inhibited This compound This compound This compound->CH2THF Inhibits

Figure 1: MTHFD2 Inhibition Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation enzymatic_assay MTHFD2 Enzymatic Assay (Determine IC50) cell_assay Cell Viability Assay (Determine GI50) enzymatic_assay->cell_assay selectivity_assay MTHFD1 Enzymatic Assay (Determine Selectivity) cell_assay->selectivity_assay pk_study Pharmacokinetic Study (Determine Cmax, t1/2, AUC) selectivity_assay->pk_study xenograft_model Mouse Xenograft Model (Evaluate Antitumor Efficacy) pk_study->xenograft_model lead_optimization Lead Optimization of Tricyclic Coumarin Scaffold lead_optimization->enzymatic_assay

Figure 2: Experimental Workflow for this compound Evaluation.

Conclusion

This compound stands out as a highly potent and selective MTHFD2 inhibitor with promising in vivo antitumor activity. The detailed structure-activity relationship studies have been pivotal in optimizing its pharmacological properties. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and the development of novel MTHFD2-targeted cancer therapies. Further research into the clinical potential of this compound is warranted.

References

The Role of DS18561882 in Targeting One-Carbon Metabolism for Cancer Therapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potent and selective MTHFD2 inhibitor, DS18561882, and its interaction with one-carbon metabolism pathways, a critical nexus in cancer cell proliferation and survival. This document details the mechanism of action of this compound, presents key quantitative data, outlines detailed experimental protocols for its evaluation, and visualizes the intricate signaling and metabolic pathways involved.

Introduction to One-Carbon Metabolism and MTHFD2 in Oncology

One-carbon (1C) metabolism is a complex network of interconnected biochemical pathways essential for the biosynthesis of nucleotides (purines and thymidylate) and amino acids, as well as for methylation reactions and redox homeostasis.[1][2][3] These pathways are crucial for rapidly proliferating cells, including cancer cells, to support DNA replication, cell growth, and survival.[2][3]

A key enzyme in the mitochondrial branch of one-carbon metabolism is methylenetetrahydrofolate dehydrogenase 2 (MTHFD2).[4] MTHFD2 is highly expressed in various cancer types, while its expression is low or undetectable in most normal adult tissues, making it an attractive therapeutic target for cancer.[4][5] Elevated MTHFD2 expression is often associated with poor prognosis in several cancers.[4] The inhibition of MTHFD2 disrupts the production of one-carbon units, leading to a depletion of purines and thymidylate, which in turn induces replication stress and ultimately apoptosis in cancer cells.[5]

This compound: A Potent and Selective MTHFD2 Inhibitor

This compound is a highly potent, isozyme-selective, and orally active inhibitor of MTHFD2.[5][6][7] Its primary mechanism of action is the blockade of purine (B94841) synthesis by inhibiting MTHFD2, which leads to the arrest of cancer cell growth.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and efficacy both in vitro and in vivo.

Parameter Value Target Enzyme/Cell Line Reference
IC50 0.0063 µMMTHFD2[6]
IC50 0.57 µMMTHFD1[6]
GI50 140 nMMDA-MB-231 (Breast Cancer Cell Line)[5][6]

Table 1: In Vitro Activity of this compound.

Animal Model Dose Tumor Growth Inhibition (TGI) Reference
Mouse Xenograft30 mg/kg, BIDDose-dependent[5][6]
Mouse Xenograft100 mg/kg, BIDDose-dependent[5][6]
Mouse Xenograft300 mg/kg, BID67%[5][6]

Table 2: In Vivo Efficacy of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of MTHFD2 inhibitors like this compound.

MTHFD2 Enzymatic Assay (Biochemical Assay)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of MTHFD2.

Materials:

  • Recombinant human MTHFD2 protein

  • Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 20 mM MgCl2, 0.5 mM NAD+)

  • Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)

  • Test compound (e.g., this compound) at various concentrations

  • Detection reagent (e.g., NAD(P)H-Glo™ Detection Reagent)

  • 96-well microplates

Procedure:

  • Prepare a reaction mixture containing the assay buffer, recombinant MTHFD2 enzyme, and the test compound at various concentrations in the wells of a 96-well plate.

  • Initiate the enzymatic reaction by adding the substrate, 5,10-methylenetetrahydrofolate.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the production of NADH using a suitable detection reagent, such as NAD(P)H-Glo™, which generates a luminescent signal proportional to the amount of NADH produced.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Proliferation/Viability Assay (e.g., CCK-8 or MTT Assay)

This assay measures the effect of the inhibitor on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium

  • Test compound (e.g., this compound) at various concentrations

  • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the MTHFD2 inhibitor. Include a vehicle-only control.

  • Incubate the plates for a specified period, typically 72 hours, at 37°C in a humidified incubator with 5% CO2.

  • For the CCK-8 assay, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.

  • For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals. Solubilize the crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a wavelength between 540 and 590 nm.

  • Calculate the percentage of cell viability or growth inhibition relative to the vehicle-treated control cells.

  • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value from the dose-response curve.[4]

In Vivo Tumor Growth Inhibition (Xenograft Model)

This protocol evaluates the anti-tumor efficacy of the MTHFD2 inhibitor in a living organism.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Cancer cell line (e.g., MDA-MB-231)

  • Matrigel (optional, to aid tumor formation)

  • Test compound (this compound) formulated for oral administration (e.g., suspended in 0.5% methylcellulose)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound (e.g., this compound at 30, 100, or 300 mg/kg) or vehicle control to the respective groups, typically via oral gavage, twice daily (BID).

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

  • Calculate the tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and control groups.

Signaling and Metabolic Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the one-carbon metabolism pathway and the mechanism of action of this compound.

One_Carbon_Metabolism cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol Serine_mito Serine Glycine_mito Glycine Serine_mito->Glycine_mito SHMT2 THF_mito THF CH2THF_mito 5,10-CH2-THF THF_mito->CH2THF_mito SHMT2 CHOTHF_mito 10-CHO-THF CH2THF_mito->CHOTHF_mito MTHFD2 Formate_mito Formate CHOTHF_mito->Formate_mito MTHFD1L Formate_cyto Formate Formate_mito->Formate_cyto Export SHMT2 SHMT2 MTHFD2 MTHFD2 MTHFD1L MTHFD1L Purines Purine Synthesis Formate_cyto->Purines DNA_RNA DNA/RNA Synthesis Purines->DNA_RNA Thymidylate Thymidylate Synthesis Thymidylate->DNA_RNA

Caption: Overview of the mitochondrial one-carbon metabolism pathway.

DS18561882_Mechanism This compound This compound MTHFD2 MTHFD2 This compound->MTHFD2 Inhibits Formate_Production Formate Production (in Mitochondria) MTHFD2->Formate_Production Purine_Synthesis Purine Synthesis (in Cytosol) Formate_Production->Purine_Synthesis Nucleotide_Pool dNTP Pool Depletion Purine_Synthesis->Nucleotide_Pool Replication_Stress Replication Stress Nucleotide_Pool->Replication_Stress Cell_Cycle_Arrest Cell Cycle Arrest Replication_Stress->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Experimental_Workflow cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation Biochemical_Assay MTHFD2 Enzymatic Assay (Determine IC50) Cell_Based_Assay Cell Proliferation Assay (Determine GI50) Biochemical_Assay->Cell_Based_Assay Xenograft_Model Tumor Xenograft Model (Establish Tumors) Cell_Based_Assay->Xenograft_Model Lead Candidate Treatment This compound Treatment (Oral Administration) Xenograft_Model->Treatment Efficacy_Evaluation Efficacy Evaluation (Measure Tumor Growth Inhibition) Treatment->Efficacy_Evaluation

References

The Role of DS18561882 in Purine Synthesis Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DS18561882 is a potent and selective small-molecule inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon metabolism. MTHFD2 is highly expressed in cancer cells and embryonic tissues but is largely absent in healthy adult tissues, making it a compelling target for cancer therapy. The primary mechanism of action of this compound is the disruption of mitochondrial one-carbon metabolism, leading to a depletion of formate (B1220265). This formate is essential for the de novo synthesis of purines, which are fundamental building blocks for DNA and RNA. By inhibiting MTHFD2, this compound effectively blocks the purine (B94841) synthesis pathway, leading to replication stress, cell growth arrest, and ultimately, cancer cell death. This guide provides a comprehensive overview of the mechanism, quantitative preclinical data, and detailed experimental protocols relevant to the study of this compound.

Introduction

One-carbon (1C) metabolism is a complex network of biochemical reactions that are fundamental for the biosynthesis of nucleotides (purines and thymidylate) and amino acids.[1][2] This pathway is compartmentalized within the cell, with distinct reactions occurring in the mitochondria, cytoplasm, and nucleus.[3] In rapidly proliferating cells, such as cancer cells, there is a high demand for the products of 1C metabolism to support DNA replication and cell division.[1]

MTHFD2 is a key enzyme in the mitochondrial 1C pathway, catalyzing the conversion of 5,10-methylenetetrahydrofolate to 10-formyl-tetrahydrofolate, which is then used to produce formate.[4] This mitochondrial-derived formate can be exported to the cytoplasm to participate in de novo purine synthesis.[1] The expression of MTHFD2 is significantly upregulated in a wide range of cancers, while being minimally expressed in most normal adult tissues, presenting a therapeutic window for targeted cancer therapies.[5][6]

This compound has emerged as a potent and isozyme-selective inhibitor of MTHFD2.[7][8] Its mechanism of action is centered on the direct inhibition of MTHFD2, which curtails the supply of one-carbon units for purine synthesis, thereby selectively targeting cancer cells that are highly dependent on this pathway.[3]

Mechanism of Action

The inhibitory action of this compound on MTHFD2 disrupts the mitochondrial folate cycle. This leads to a reduction in the production and export of formate to the cytoplasm. Formate is a critical contributor of carbon atoms for the C2 and C8 positions of the purine ring in de novo purine synthesis.[9] The depletion of the purine nucleotide pool has several downstream consequences for cancer cells:

  • Replication Stress: A lack of sufficient purine nucleotides (dATP and dGTP) hinders DNA replication, leading to stalled replication forks and the accumulation of DNA damage.

  • Cell Cycle Arrest: The cellular machinery detects this replication stress and initiates cell cycle checkpoints to halt proliferation, preventing cells with damaged DNA from dividing.

  • Apoptosis: If the nucleotide depletion and DNA damage are severe and prolonged, the cell is triggered to undergo programmed cell death (apoptosis).

The predominant effect of this compound is the blockade of purine synthesis, which ultimately results in the growth arrest of cancer cells.[3]

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Parameter Value Target Notes Reference(s)
IC50 0.0063 µM (6.3 nM)MTHFD2Biochemical assay[7]
IC50 0.57 µMMTHFD1Shows >90-fold selectivity for MTHFD2 over MTHFD1[7]
GI50 140 nMMDA-MB-231Human breast cancer cell line[5][8]
In Vivo Efficacy Tumor Growth InhibitionMDA-MB-231 XenograftDose-dependent inhibition observed[7][8]
Maximum Tolerated Dose Not specified in snippetsIn vivoHigh doses (300 mg/kg) were well-tolerated in mice[3]

Table 1: In Vitro and In Vivo Activity of this compound.

Mandatory Visualizations

MTHFD2_Inhibition_Pathway Mechanism of this compound in Purine Synthesis Inhibition cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF 5,10-Methylene-THF 5,10-Methylene-THF THF->5,10-Methylene-THF SHMT2 10-Formyl-THF 10-Formyl-THF 5,10-Methylene-THF->10-Formyl-THF MTHFD2 MTHFD2 MTHFD2 5,10-Methylene-THF->MTHFD2 Formate Formate 10-Formyl-THF->Formate MTHFD1L Formate_cyto Formate Formate->Formate_cyto Export MTHFD2->10-Formyl-THF De_Novo_Purine_Synthesis De Novo Purine Synthesis Formate_cyto->De_Novo_Purine_Synthesis Purines Purines (ATP, GTP) De_Novo_Purine_Synthesis->Purines Purine_Depletion Purine Depletion De_Novo_Purine_Synthesis->Purine_Depletion DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA This compound This compound This compound->MTHFD2 Replication_Stress Replication Stress Purine_Depletion->Replication_Stress Growth_Arrest Growth Arrest Replication_Stress->Growth_Arrest

Caption: Signaling pathway of this compound-mediated MTHFD2 inhibition.

MTHFD2_Enzymatic_Assay Workflow for MTHFD2 Enzymatic Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis p1 Purify Recombinant Human MTHFD2 Protein p2 Prepare Assay Buffer and Reaction Mixture p1->p2 p3 Prepare Serial Dilutions of this compound p2->p3 r1 Add MTHFD2 and this compound to Reaction Mixture p3->r1 r2 Initiate Reaction with 5,10-CH2-THF and NAD+ r1->r2 r3 Incubate at 37°C r2->r3 d1 Measure NADH Production (Fluorescence/Absorbance) r3->d1 d2 Calculate Rate of NADH Production d1->d2 d3 Determine IC50 from Dose-Response Curve d2->d3

Caption: Experimental workflow for MTHFD2 enzymatic assay.

Cell_Viability_Assay Workflow for Cell Viability Assay (MTT/XTT) cluster_setup Setup cluster_treatment Treatment cluster_assay Assay & Analysis s1 Seed Cancer Cells (e.g., MDA-MB-231) in 96-well Plates s2 Allow Cells to Adhere Overnight s1->s2 t1 Treat Cells with a Range of this compound Concentrations s2->t1 t2 Incubate for a Defined Period (e.g., 72 hours) t1->t2 a1 Add MTT or XTT Reagent to Each Well t2->a1 a2 Incubate to Allow for Formazan (B1609692) Crystal Formation a1->a2 a3 Solubilize Formazan Crystals a2->a3 a4 Measure Absorbance with a Plate Reader a3->a4 a5 Calculate GI50 from Dose-Response Curve a4->a5

Caption: Experimental workflow for a cell viability assay.

Experimental Protocols

MTHFD2 Enzymatic Assay

This biochemical assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of MTHFD2.[10]

Materials:

  • Recombinant human MTHFD2 protein

  • This compound

  • 5,10-methylenetetrahydrofolate (CH2-THF)

  • Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and DTT)

  • 96-well microplate

  • Microplate reader capable of measuring fluorescence or absorbance

Protocol:

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in assay buffer to create a range of test concentrations.

    • Prepare a reaction mixture containing the assay buffer and recombinant MTHFD2 protein.

  • Reaction Initiation:

    • Add the diluted this compound or vehicle control to the wells of the microplate.

    • Add the MTHFD2-containing reaction mixture to the wells.

    • Initiate the enzymatic reaction by adding the substrates, CH2-THF and NAD+, to each well.

  • Incubation:

    • Incubate the plate at a controlled temperature, typically 37°C, for a specific duration (e.g., 30-60 minutes).

  • Detection:

    • The dehydrogenase activity of MTHFD2 results in the production of NADH, which can be detected by measuring the increase in fluorescence (Excitation: ~340 nm, Emission: ~460 nm) or absorbance (~340 nm) over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of NADH production for each concentration of this compound.

    • Normalize the rates to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay

This cell-based assay evaluates the effect of this compound on the proliferation and viability of cancer cells. The MTT or XTT assay is a common method.[11][12]

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed the cancer cells into 96-well plates at a predetermined density to ensure they are in the logarithmic growth phase at the end of the experiment.

    • Incubate the plates overnight to allow the cells to adhere.

  • Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the wells and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).

  • Incubation:

    • Incubate the plates for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).

  • Assay:

    • Add the MTT or XTT reagent to each well and incubate for a further 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the tetrazolium salt to a colored formazan product.

    • If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of the wells at the appropriate wavelength (e.g., ~570 nm for MTT) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

In Vivo Mouse Xenograft Model

This animal model is used to assess the anti-tumor efficacy and tolerability of this compound in a living organism.[6][13][14]

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Human cancer cells (e.g., MDA-MB-231)

  • This compound formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Protocol:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of the human cancer cells into the flank of the immunocompromised mice.

  • Tumor Growth and Randomization:

    • Monitor the mice regularly for tumor growth.

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment:

    • Administer this compound orally to the treatment group at predetermined doses and schedules (e.g., once or twice daily).

    • Administer the vehicle control to the control group following the same schedule.

  • Monitoring:

    • Measure the tumor volume (e.g., using the formula: (length × width²)/2) and the body weight of the mice regularly (e.g., 2-3 times per week) throughout the study. Body weight is monitored as an indicator of toxicity.

  • Endpoint and Analysis:

    • The study is typically concluded when the tumors in the control group reach a predetermined maximum size, or after a specific duration of treatment.

    • At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

    • Compare the tumor growth and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of this compound. The percentage of tumor growth inhibition (TGI) can be calculated.

Conclusion

This compound represents a promising therapeutic agent that targets a key metabolic vulnerability of cancer cells. Its high potency and selectivity for MTHFD2, coupled with its mechanism of inhibiting purine synthesis, provide a strong rationale for its continued development as an anti-cancer drug. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other MTHFD2 inhibitors.

References

The Impact of DS18561882 on Cancer Cell Proliferation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS18561882 is a potent and selective small-molecule inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme that plays a critical role in one-carbon (1C) metabolism. MTHFD2 is overexpressed in a wide range of cancers while having limited expression in healthy adult tissues, making it an attractive therapeutic target. This document provides a detailed technical guide on the effects of this compound on cancer cell proliferation, summarizing key quantitative data, outlining experimental methodologies, and visualizing the underlying signaling pathways.

Introduction to this compound and its Target

This compound is an orally available inhibitor of MTHFD2.[1][2][3] MTHFD2 is a bifunctional enzyme that catalyzes the NAD+-dependent oxidation of 5,10-methylenetetrahydrofolate to 5,10-methenyltetrahydrofolate and the subsequent hydrolysis of 5,10-methenyltetrahydrofolate to 10-formyltetrahydrofolate. These reactions are essential for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[4][5][6] In cancer cells, the demand for these nucleotides is significantly increased to support rapid proliferation. By inhibiting MTHFD2, this compound disrupts the supply of one-carbon units, leading to a depletion of the nucleotide pool, which in turn hampers DNA replication and induces cell growth arrest.[4][5]

Quantitative Data on the Efficacy of this compound

The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

Target/Cell LineAssay TypeMetricValueReference
Human MTHFD2Biochemical AssayIC500.0063 µM (6.3 nM)[7][8]
Human MTHFD1Biochemical AssayIC500.57 µM[8]
MDA-MB-231 (Human Breast Cancer)Cell Growth InhibitionGI50140 nM[1][3][8][9]
HL-60Cell ViabilityEC50Not specified, but dose-response curve available[10]

Table 2: In Vivo Antitumor Activity of this compound in a Mouse Xenograft Model (MDA-MB-231)

Dose (Oral Administration)Dosing FrequencyTumor Growth Inhibition (TGI)Reference
30 mg/kgTwice dailyDose-dependent[8][9][11]
100 mg/kgTwice dailyDose-dependent[8][9][11]
300 mg/kgTwice daily67%[5][8][9][11]

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the mitochondrial one-carbon metabolism pathway. This disruption leads to a cascade of downstream effects that ultimately impair cancer cell proliferation.

Mechanism of Action of this compound cluster_mitochondria Mitochondria cluster_cytosol Cytosol/Nucleus Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF mTHF mTHF THF->mTHF SHMT2 methenylTHF methenylTHF mTHF->methenylTHF MTHFD2 formylTHF formylTHF methenylTHF->formylTHF MTHFD2 Formate Formate formylTHF->Formate MTHFD1L Formate_cyto Formate Formate->Formate_cyto Transport MTHFD2 MTHFD2 Purine_synthesis De Novo Purine Synthesis Formate_cyto->Purine_synthesis DNA_RNA DNA/RNA Synthesis Purine_synthesis->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation Growth_Arrest Growth Arrest Proliferation->Growth_Arrest Inhibition This compound This compound This compound->MTHFD2

Caption: Mechanism of action of this compound.

While the direct impact of this compound is on one-carbon metabolism, studies on MTHFD2 inhibition suggest potential connections to other signaling pathways. For instance, MTHFD2 has been shown to promote ovarian cancer growth and metastasis through the activation of the STAT3 signaling pathway.[4] Furthermore, MTHFD2 expression has been linked to the Wnt/β-catenin signaling pathway in hepatocellular carcinoma. The extent to which this compound directly modulates these pathways requires further investigation.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the effects of this compound. Below are methodologies for key experiments.

In Vitro Cell Proliferation Assay (e.g., using MDA-MB-231 cells)

This protocol is designed to determine the GI50 value of this compound.

Cell Proliferation Assay Workflow A Seed MDA-MB-231 cells in 96-well plates B Allow cells to attach overnight A->B C Treat cells with a serial dilution of this compound B->C D Incubate for 72-96 hours C->D E Add cell viability reagent (e.g., CellTiter-Glo®) D->E F Measure luminescence E->F G Calculate GI50 using dose-response curve analysis F->G

Caption: Workflow for an in vitro cell proliferation assay.

Detailed Steps:

  • Cell Culture: MDA-MB-231 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

  • Treatment: A stock solution of this compound in DMSO is serially diluted in culture medium to achieve the desired final concentrations. The medium in the wells is replaced with the drug-containing medium.

  • Incubation: Plates are incubated for 72 to 96 hours.

  • Viability Assessment: Cell viability is assessed using a commercially available kit, such as CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.

  • Data Analysis: Luminescence is measured using a plate reader. The data is normalized to vehicle-treated controls, and the GI50 value is calculated by fitting the data to a four-parameter logistic curve.

In Vivo Xenograft Mouse Model

This protocol outlines the procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.

Xenograft Model Workflow A Implant MDA-MB-231 cells subcutaneously into immunodeficient mice B Allow tumors to reach a palpable size (e.g., 100-200 mm³) A->B C Randomize mice into treatment and vehicle control groups B->C D Administer this compound or vehicle orally twice daily C->D E Monitor tumor volume and body weight regularly D->E F Continue treatment for a predefined period (e.g., 21-28 days) E->F G Sacrifice mice and excise tumors for further analysis F->G

Caption: Workflow for an in vivo xenograft mouse model study.

Detailed Steps:

  • Animal Model: Female immunodeficient mice (e.g., BALB/c nude) are used.

  • Tumor Cell Implantation: MDA-MB-231 cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers, and the tumor volume is calculated using the formula: (length × width²) / 2.

  • Treatment Formulation and Administration: this compound is suspended in a 0.5% (w/v) methyl cellulose (B213188) 400 solution.[8] The formulation is administered orally via gavage at the specified doses (e.g., 30, 100, or 300 mg/kg) twice daily.[8][9][11]

  • Efficacy Evaluation: The primary endpoint is tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups. Body weight is monitored as an indicator of toxicity.

Conclusion

This compound is a promising anticancer agent that targets the metabolic vulnerability of cancer cells by inhibiting MTHFD2. Its potent in vitro and in vivo activity against cancer cell proliferation, coupled with a favorable oral pharmacokinetic profile, underscores its potential for further clinical development. The detailed methodologies and understanding of its mechanism of action provided in this guide serve as a valuable resource for researchers in the field of oncology and drug discovery.

References

Preclinical Profile of DS18561882: A Novel MTHFD2 Inhibitor for Oncology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

DS18561882 is a potent and selective small molecule inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme critically involved in one-carbon metabolism. Upregulated in a wide array of cancers while minimally expressed in healthy adult tissues, MTHFD2 represents a compelling target for cancer therapy. Preclinical studies have demonstrated that this compound effectively disrupts the metabolic flux required for nucleotide synthesis, leading to pronounced anti-proliferative effects in cancer cells and significant tumor growth inhibition in vivo. This document provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and detailed experimental methodologies.

Core Concepts of MTHFD2 Inhibition

MTHFD2 is a key enzyme in the mitochondrial folate cycle, responsible for the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate. This process is a primary source of one-carbon units, which are essential for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA.[1] In rapidly dividing cancer cells, the demand for these precursors is significantly elevated, making them highly dependent on the MTHFD2 pathway.[2] Inhibition of MTHFD2 by this compound leads to a depletion of the nucleotide pool, inducing replication stress and ultimately triggering cell cycle arrest and apoptosis in cancer cells.[3][4]

Quantitative Preclinical Data for this compound

The preclinical activity of this compound has been characterized through a series of in vitro and in vivo studies, demonstrating its potency, selectivity, and anti-tumor efficacy.

Table 1: In Vitro Activity of this compound
ParameterValueTarget/Cell LineReference
IC50 6.3 nM (0.0063 µM)Human MTHFD2[5][6]
IC50 570 nM (0.57 µM)Human MTHFD1[5][6]
Selectivity >90-foldMTHFD2 over MTHFD1[5][6]
GI50 140 nM (0.14 µM)MDA-MB-231 (Human Breast Cancer)[5][6]
Table 2: In Vivo Efficacy of this compound in MDA-MB-231 Xenograft Model
Animal ModelDosing RegimenEffectReference
Mouse Xenograft30 mg/kg, BID (Oral)Dose-dependent tumor growth inhibition[5][7]
Mouse Xenograft100 mg/kg, BID (Oral)Dose-dependent tumor growth inhibition[5][7]
Mouse Xenograft300 mg/kg, BID (Oral)67% Tumor Growth Inhibition (TGI)[5][7]
Table 3: Oral Pharmacokinetics of this compound in Mice
DoseCmax (µg/mL)t1/2 (hours)AUC (µg·h/mL)Reference
30 mg/kg11.42.2164.6[5]
100 mg/kg56.52.16264[5]
300 mg/kg90.12.32726[5]

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the enzymatic activity of MTHFD2 within the mitochondria. This targeted inhibition sets off a cascade of cellular events, primarily impacting nucleotide synthesis.

cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol MTHFD2 MTHFD2 Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF 5,10-CH2-THF 5,10-CH2-THF THF->5,10-CH2-THF SHMT2 10-CHO-THF 10-CHO-THF 5,10-CH2-THF->10-CHO-THF MTHFD2 Formate Formate 10-CHO-THF->Formate MTHFD1L Formate_cyto Formate Formate->Formate_cyto Export Purine_Synthesis De Novo Purine Synthesis Formate_cyto->Purine_Synthesis One-Carbon Donation Nucleotides Purine Nucleotides (ATP, GTP) Purine_Synthesis->Nucleotides Proliferation Cell Proliferation DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA DNA_RNA->Proliferation This compound This compound This compound->MTHFD2 Inhibition

Mechanism of Action of this compound.

Upstream of MTHFD2, its expression is regulated by oncogenic signaling pathways, including the mTORC1 pathway, which activates the transcription factor ATF4.

Growth_Signals Growth Signals mTORC1 mTORC1 Growth_Signals->mTORC1 ATF4 ATF4 mTORC1->ATF4 Activation MTHFD2_gene MTHFD2 Gene ATF4->MTHFD2_gene Transcriptional Upregulation MTHFD2_protein MTHFD2 Protein MTHFD2_gene->MTHFD2_protein Translation One_Carbon_Metabolism One-Carbon Metabolism MTHFD2_protein->One_Carbon_Metabolism Catalysis Cancer_Proliferation Cancer Cell Proliferation One_Carbon_Metabolism->Cancer_Proliferation Supports

Upstream Regulation of MTHFD2 in Cancer.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are representative protocols for key experiments performed with this compound.

MTHFD2 Enzymatic Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of MTHFD2.

Start Start Prep Prepare Reaction Mix: - Recombinant MTHFD2 - Assay Buffer - this compound (various conc.) Start->Prep Incubate_1 Pre-incubate Prep->Incubate_1 Add_Substrate Add Substrates: - 5,10-CH2-THF - NAD+ Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C Add_Substrate->Incubate_2 Measure Measure NADH Production (Absorbance/Fluorescence) Incubate_2->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Workflow for MTHFD2 Enzymatic Assay.

Protocol:

  • Preparation: Recombinant human MTHFD2 protein is purified. A reaction mixture is prepared containing assay buffer, the enzyme, and this compound at various concentrations.

  • Initiation: The enzymatic reaction is initiated by adding the substrates, 5,10-methylenetetrahydrofolate (CH2-THF) and NAD+.

  • Incubation: The reaction is incubated at a controlled temperature, typically 37°C.

  • Detection: The production of NADH, a product of the dehydrogenase reaction, is measured over time using a plate reader (fluorescence or absorbance).

  • Analysis: The IC50 value, the concentration of this compound that inhibits 50% of the enzyme's activity, is calculated from the dose-response curve.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the viability and proliferation of cancer cells.

Protocol:

  • Cell Seeding: MDA-MB-231 cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control and incubated for 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.[8]

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance is read at 570 nm using a microplate reader.

  • Analysis: The GI50 value, the concentration of the compound that causes 50% growth inhibition, is determined.

In Vivo Xenograft Model

This model assesses the anti-tumor efficacy of this compound in a living organism.

Protocol:

  • Cell Implantation: MDA-MB-231 human breast cancer cells are suspended in a suitable medium (e.g., PBS or Matrigel) and subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).[9][10]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into treatment and control groups. This compound is administered orally at doses of 30, 100, and 300 mg/kg twice daily (BID). The control group receives the vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.

  • Analysis: Tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.

Conclusion

The preclinical data for this compound strongly support its development as a targeted therapeutic for cancers that overexpress MTHFD2. Its high potency, selectivity for MTHFD2 over MTHFD1, favorable oral pharmacokinetic profile, and significant in vivo anti-tumor activity highlight its potential as a promising clinical candidate. The disruption of one-carbon metabolism via MTHFD2 inhibition represents a novel and targeted approach to cancer therapy, with the potential for a wide therapeutic window due to the differential expression of MTHFD2 in cancerous versus healthy tissues. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in oncology.

References

The Isozyme-Selective MTHFD2 Inhibitor DS18561882: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS18561882 is a potent and orally bioavailable small molecule inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial in one-carbon (1C) metabolism. MTHFD2 is highly expressed in cancer cells and embryonic tissues but is largely absent in healthy adult tissues, making it a compelling target for cancer therapy. This compound demonstrates significant isozyme selectivity for MTHFD2 over its cytosolic counterpart, MTHFD1. This selectivity is critical, as MTHFD1 is ubiquitously expressed in normal tissues. This document provides an in-depth technical guide on the selectivity of this compound, including quantitative data, detailed experimental protocols for its evaluation, and a visualization of the relevant metabolic pathways.

Data Presentation

The selectivity of this compound for MTHFD2 over MTHFD1 has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Enzymatic Inhibition

CompoundTargetIC50 (µM)Selectivity (MTHFD1/MTHFD2)Reference
This compoundMTHFD20.0063~90-fold[1][2][3]
MTHFD10.57[1][2][3]

Table 2: Cellular Activity

CompoundCell LineAssay TypeGI50 (nM)Reference
This compoundMDA-MB-231Growth Inhibition140[1][2][3]

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting MTHFD2, which plays a critical role in the mitochondrial one-carbon folate cycle. This pathway is essential for the generation of one-carbon units required for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[4][5][6] In cancer cells, there is a high demand for these precursors to sustain rapid proliferation. By inhibiting MTHFD2, this compound depletes the intracellular pool of formate, a key one-carbon unit, thereby disrupting purine (B94841) synthesis and leading to cell growth arrest.[4][5]

Signaling and Metabolic Pathways

The one-carbon metabolic pathway is compartmentalized between the mitochondria and the cytoplasm. MTHFD2 is a key enzyme in the mitochondrial pathway, while MTHFD1 functions in the cytoplasm. Both are involved in the interconversion of tetrahydrofolate derivatives to provide one-carbon units for biosynthesis.

One_Carbon_Metabolism One-Carbon Metabolism and Purine Synthesis cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Serine_mito Serine Glycine_mito Glycine Serine_mito->Glycine_mito SHMT2 THF_mito THF CH2_THF_mito 5,10-CH2-THF THF_mito->CH2_THF_mito SHMT2 CHO_THF_mito 10-CHO-THF CH2_THF_mito->CHO_THF_mito MTHFD2 Formate_mito Formate CHO_THF_mito->Formate_mito MTHFD1L Formate_cyto Formate Formate_mito->Formate_cyto Transport MTHFD2 MTHFD2 SHMT2 SHMT2 MTHFD1L MTHFD1L CHO_THF_cyto 10-CHO-THF Formate_cyto->CHO_THF_cyto MTHFD1 Serine_cyto Serine Glycine_cyto Glycine Serine_cyto->Glycine_cyto SHMT1 THF_cyto THF CH2_THF_cyto 5,10-CH2-THF THF_cyto->CH2_THF_cyto SHMT1 Thymidylate_synthesis Thymidylate Synthesis CH2_THF_cyto->Thymidylate_synthesis Purine_synthesis De Novo Purine Synthesis CHO_THF_cyto->Purine_synthesis MTHFD1 MTHFD1 SHMT1 SHMT1 This compound This compound This compound->MTHFD2 Inhibition This compound->MTHFD1 Weaker Inhibition

Caption: One-Carbon Metabolism Pathway and the inhibitory action of this compound.

MTHFD2 expression is regulated by various oncogenic signaling pathways, making it a hub for metabolic reprogramming in cancer.

MTHFD2_Regulation Regulation of MTHFD2 Expression in Cancer Growth_Factors Growth Factors PI3K_Akt PI3K/Akt Pathway Growth_Factors->PI3K_Akt mTORC1 mTORC1 PI3K_Akt->mTORC1 ATF4 ATF4 mTORC1->ATF4 MTHFD2_gene MTHFD2 Gene ATF4->MTHFD2_gene Transcriptional Upregulation c_Myc c-Myc c_Myc->MTHFD2_gene Transcriptional Upregulation MTHFD2_protein MTHFD2 Protein MTHFD2_gene->MTHFD2_protein Expression Proliferation Cancer Cell Proliferation MTHFD2_protein->Proliferation Promotes

Caption: Key pathways regulating MTHFD2 expression in cancer.

Experimental Protocols

MTHFD2 Enzymatic Assay (Dehydrogenase Activity)

This assay measures the ability of a compound to inhibit the NAD+-dependent dehydrogenase activity of MTHFD2 by monitoring the production of NADH.

Materials:

  • Recombinant human MTHFD2 enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT

  • Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)

  • Cofactor: NAD+

  • This compound (or other test compounds) dissolved in DMSO

  • 96-well or 384-well microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, recombinant MTHFD2 enzyme, and NAD+.

  • Add this compound or DMSO (vehicle control) to the reaction mixture in the microplate wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the substrate, CH2-THF.

  • Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.[7][8]

Enzymatic_Assay_Workflow Workflow for MTHFD2 Enzymatic Assay start Start prep_reagents Prepare Reaction Mixture (Buffer, MTHFD2, NAD+) start->prep_reagents add_inhibitor Add this compound (or DMSO control) prep_reagents->add_inhibitor incubate Incubate at Room Temperature add_inhibitor->incubate add_substrate Initiate Reaction with CH2-THF incubate->add_substrate measure_absorbance Monitor NADH Production (Absorbance at 340 nm) add_substrate->measure_absorbance calculate_velocity Calculate Initial Reaction Velocity measure_absorbance->calculate_velocity determine_ic50 Determine IC50 Value calculate_velocity->determine_ic50 end End determine_ic50->end

Caption: General workflow for the MTHFD2 enzymatic dehydrogenase assay.

Cell Growth Inhibition Assay (e.g., MTT Assay)

This colorimetric assay assesses the effect of an inhibitor on cancer cell proliferation and viability.

Materials:

  • Human breast cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for a period that allows for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.

  • Determine the GI50 (concentration for 50% of maximal inhibition of cell growth) value by plotting the percentage of growth inhibition against the logarithm of the inhibitor concentration.[8]

Cell_Assay_Workflow Workflow for Cell Growth Inhibition Assay start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound (or DMSO control) seed_cells->treat_cells incubate_cells Incubate for 72 hours treat_cells->incubate_cells add_mtt Add MTT Solution incubate_cells->add_mtt incubate_mtt Incubate to Allow Formazan Formation add_mtt->incubate_mtt add_solubilizer Add Solubilization Buffer incubate_mtt->add_solubilizer measure_absorbance Measure Absorbance add_solubilizer->measure_absorbance calculate_gi50 Calculate GI50 Value measure_absorbance->calculate_gi50 end End calculate_gi50->end

Caption: General workflow for a cell growth inhibition assay.

References

DS18561882: A Technical Guide to its Role in Inducing Replication Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DS18561882 is a potent and selective small molecule inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme that plays a critical role in one-carbon metabolism. Upregulated in a wide range of cancers and minimally expressed in normal adult tissues, MTHFD2 represents a promising therapeutic target. This technical guide delineates the mechanism by which this compound induces replication stress in cancer cells, presenting key preclinical data, detailed experimental protocols, and visual representations of the underlying signaling pathways. By disrupting the synthesis of essential nucleotides, this compound creates a state of metabolic vulnerability in rapidly proliferating cancer cells, leading to stalled DNA replication, genomic instability, and ultimately, cell death.

Core Mechanism of Action: Inducing Replication Stress through Nucleotide Depletion

The primary mechanism of action of this compound is the inhibition of the MTHFD2 enzyme within the mitochondrial one-carbon folate cycle. This cycle is essential for the generation of one-carbon units required for the de novo synthesis of purines and thymidylate, the building blocks of DNA.

By binding to MTHFD2, this compound blocks the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate. This enzymatic step is crucial for the production of formate, which is exported to the cytoplasm to participate in purine (B94841) synthesis. The resulting depletion of the nucleotide pool has a direct and profound impact on DNA replication.[1] The lack of sufficient deoxyribonucleoside triphosphates (dNTPs) leads to the slowing and stalling of replication forks, a hallmark of replication stress.[2] This impairment of DNA synthesis predominantly affects cancer cells in the S-phase of the cell cycle.[2]

Quantitative Preclinical Data

The following tables summarize the in vitro and in vivo efficacy of this compound from preclinical studies.

Table 1: In Vitro Activity of this compound

ParameterValueCell LineCancer TypeReference
GI₅₀140 nMMDA-MB-231Breast Cancer[3][4]
IC₅₀ (MTHFD2)6.3 nM--[3]
IC₅₀ (MTHFD1)570 nM--[3]
Selectivity (MTHFD1/MTHFD2)>90-fold--[5]

Table 2: In Vivo Efficacy of this compound

Animal ModelCell LineDoseEffectReference
Mouse XenograftMDA-MB-23130, 100, and 300 mg/kg, BIDDose-dependent tumor growth inhibition. At 300 mg/kg, tumor growth was almost completely inhibited (TGI: 67%).[6]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the role of this compound in inducing replication stress.

MTHFD2 Enzymatic Assay

This assay quantifies the direct inhibitory effect of this compound on MTHFD2 enzymatic activity.

Materials:

  • Recombinant human MTHFD2 enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT

  • Substrate: 5,10-methylenetetrahydrofolate (CH₂-THF)

  • Cofactor: NAD⁺

  • This compound (dissolved in DMSO)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, recombinant MTHFD2 enzyme, and NAD⁺.

  • Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture in the wells of a 96-well plate. Incubate for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding the substrate, CH₂-THF.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH, over time using a spectrophotometer.

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5]

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for 72 hours.[7]

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan (B1609692) crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI₅₀ value.[5]

DNA Fiber Assay for Replication Stress Analysis

This single-molecule analysis directly visualizes and quantifies replication fork dynamics.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • 5-Chloro-2’-deoxyuridine (CldU)

  • 5-Iodo-2’-deoxyuridine (IdU)

  • This compound

  • Lysis buffer

  • Spreading buffer

  • Microscope slides

  • Primary antibodies (anti-CldU, anti-IdU)

  • Fluorescently labeled secondary antibodies

  • Fluorescence microscope

Procedure:

  • Culture cells to logarithmic growth phase.

  • Pulse-label the cells with CldU (e.g., 25 µM for 20 minutes) by adding it to the culture medium.

  • Wash the cells and then pulse-label with IdU (e.g., 250 µM for 20 minutes). To assess the effect of this compound on ongoing replication, the inhibitor can be added concurrently with the IdU pulse.

  • Harvest the cells and resuspend in lysis buffer.

  • Spot a small volume of the cell lysate onto a microscope slide and add spreading buffer to stretch the DNA fibers.

  • Fix and denature the DNA on the slide.

  • Perform immunofluorescence staining using primary antibodies against CldU and IdU, followed by fluorescently labeled secondary antibodies.

  • Visualize the DNA fibers using a fluorescence microscope and capture images.

  • Measure the length of the CldU and IdU tracks. A decrease in the length of the IdU tracks in the presence of this compound indicates a reduction in replication fork speed, a direct measure of replication stress.

In Vivo Xenograft Model

This model evaluates the anti-tumor efficacy of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Human breast cancer cells (e.g., MDA-MB-231)

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • This compound formulation for oral administration

  • Calipers

Procedure:

  • Subcutaneously inject a suspension of MDA-MB-231 cells (e.g., 5 x 10⁶ cells in PBS, potentially mixed with Matrigel) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into vehicle control and treatment groups.

  • Administer this compound orally (e.g., at doses of 30, 100, and 300 mg/kg, twice daily) or vehicle control for a predetermined period.[6]

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.

Signaling Pathways and Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

MTHFD2_Pathway cluster_mitochondria Mitochondrion cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF mTHF mTHF THF->mTHF SHMT2 fTHF fTHF mTHF->fTHF MTHFD2 (Dehydrogenase) Formyl_THF Formyl_THF fTHF->Formyl_THF MTHFD2 (Cyclohydrolase) Formate_m Formate_m Formyl_THF->Formate_m MTHFD1L Formate_c Formate Formate_m->Formate_c Export Purine_synthesis De Novo Purine Synthesis Formate_c->Purine_synthesis Purines Purines Purine_synthesis->Purines dUMP dUMP dTMP dTMP dUMP->dTMP TYMS dTMP_n dTMP dTMP->dTMP_n DNA_Replication DNA Replication Purines->DNA_Replication dTMP_n->DNA_Replication Replication_Stress Replication Stress DNA_Replication->Replication_Stress This compound This compound MTHFD2 MTHFD2 This compound->MTHFD2

Caption: Mechanism of this compound-induced replication stress.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzymatic_Assay MTHFD2 Enzymatic Assay (Determine IC₅₀) Cell_Viability Cell Viability Assay (Determine GI₅₀) DNA_Fiber DNA Fiber Assay (Measure Replication Fork Speed) Cell_Viability->DNA_Fiber Xenograft Breast Cancer Xenograft Model DNA_Fiber->Xenograft Efficacy Tumor Growth Inhibition Assessment Xenograft->Efficacy This compound This compound This compound->Enzymatic_Assay This compound->Cell_Viability

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound represents a targeted therapeutic strategy that exploits the metabolic dependencies of cancer cells. By inhibiting MTHFD2, this compound effectively depletes the nucleotide pools necessary for DNA synthesis, leading to replication stress and selective killing of cancer cells. The preclinical data strongly support its potential as an anti-cancer agent, and the experimental protocols provided herein offer a framework for its further investigation and development. This technical guide provides a comprehensive overview for researchers and drug development professionals seeking to understand and leverage the therapeutic potential of inducing replication stress through the targeted inhibition of MTHFD2 with this compound.

References

Methodological & Application

Application Notes and Protocols for DS18561882 In Vivo Dosing in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS18561882 is a potent, selective, and orally bioavailable small molecule inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2).[1][2] MTHFD2 is a mitochondrial enzyme that plays a crucial role in one-carbon metabolism, a pathway essential for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. In many cancer types, MTHFD2 is overexpressed to meet the high metabolic demands of rapid cell proliferation, while its expression is low in most healthy adult tissues. The selective inhibition of MTHFD2 by this compound disrupts the supply of precursors for nucleotide synthesis, leading to the arrest of cancer cell growth.[2] Preclinical studies have demonstrated the anti-tumor efficacy of this compound in various cancer models, including triple-negative breast cancer xenografts.[2][3]

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound in mouse xenograft models, specifically focusing on the MDA-MB-231 human breast cancer cell line.

Mechanism of Action

This compound selectively targets the MTHFD2 enzyme in the mitochondrial one-carbon metabolism pathway. Inhibition of MTHFD2 blocks the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, a critical step in de novo purine (B94841) synthesis. This depletion of the purine pool inhibits DNA replication and cell division, ultimately leading to a cytostatic effect on cancer cells.

G cluster_Mitochondria Mitochondria Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF mTHF mTHF THF->mTHF SHMT2 fTHF fTHF mTHF->fTHF MTHFD2 Formate Formate fTHF->Formate MTHFD1L Purine_Synthesis Purine Synthesis Formate->Purine_Synthesis This compound This compound MTHFD2 MTHFD2 This compound->MTHFD2 DNA_Replication DNA Replication Purine_Synthesis->DNA_Replication Purine_Synthesis->DNA_Replication Growth_Arrest Tumor Growth Arrest DNA_Replication->Growth_Arrest DNA_Replication->Growth_Arrest

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Data Presentation

In Vivo Efficacy of this compound in MDA-MB-231 Xenograft Model
Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleTumor Growth Inhibition (TGI)Reference
Vehicle Control-Oral GavageTwice Daily (BID)-[2]
This compound30Oral GavageTwice Daily (BID)Dose-dependent[2]
This compound100Oral GavageTwice Daily (BID)Dose-dependent[2]
This compound300Oral GavageTwice Daily (BID)67%[2]
Pharmacokinetic Profile of this compound in Mice
Dose (mg/kg)Administration RouteCmax (µg/mL)T1/2 (hours)AUC (µg·h/mL)Reference
30Oral11.42.2164.6[2]
100Oral56.52.16264[2]
300Oral90.12.32726[2]

Experimental Protocols

Cell Culture
  • Cell Line: MDA-MB-231 (human breast adenocarcinoma).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells at 80-90% confluency.

Mouse Xenograft Model Establishment
  • Animal Strain: Female BALB/c nude mice, 5-6 weeks old.[2]

  • Cell Preparation for Implantation:

    • Harvest MDA-MB-231 cells during their exponential growth phase.

    • Wash the cells with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel.[4]

    • The final cell concentration should be 4 x 10⁷ cells/mL.[2]

  • Tumor Implantation:

    • Anesthetize the mice using an appropriate anesthetic agent.

    • Subcutaneously inject 100 µL of the cell suspension (containing 4 x 10⁶ cells) into the right flank of each mouse.[2]

  • Tumor Growth Monitoring:

    • Allow tumors to grow to a palpable size (approximately 100-150 mm³).

    • Monitor tumor growth by measuring the length and width of the tumor with calipers every 3-4 days.

    • Calculate tumor volume using the formula: V = 0.5 x (length x width²) .[5]

    • Monitor the body weight of the mice twice a week as an indicator of general health.

This compound Formulation and Administration
  • This compound Formulation (for oral gavage):

    • Prepare a 0.5% (w/v) solution of methyl cellulose (B213188) 400 in sterile water.[2]

    • Suspend the powdered this compound in the methyl cellulose solution to achieve the desired final concentrations (e.g., 3, 10, and 30 mg/mL for 30, 100, and 300 mg/kg dosing, respectively, assuming a 10 mL/kg dosing volume).

    • Ensure the suspension is homogenous by vortexing before each administration.

  • Dosing Regimen:

    • Once the tumors reach the desired size, randomize the mice into treatment and control groups.

    • Administer this compound or the vehicle control orally via gavage twice daily (BID).

    • The duration of the treatment can vary but is typically continued for a predefined period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined endpoint size.

Data Analysis and Interpretation
  • Tumor Growth Inhibition (TGI):

    • Calculate the mean tumor volume for each treatment and control group at each measurement time point.

    • TGI can be calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

  • Statistical Analysis:

    • Perform appropriate statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences in tumor growth between the treated and control groups.

G cluster_Preparation Preparation cluster_Xenograft_Establishment Xenograft Establishment cluster_Treatment Treatment Phase cluster_Analysis Data Analysis A Culture MDA-MB-231 cells B Prepare cell suspension in PBS/Matrigel A->B D Inject cells subcutaneously into BALB/c nude mice B->D C Prepare this compound formulation G Administer this compound or vehicle (BID, oral) C->G E Monitor tumor growth until palpable D->E F Randomize mice into groups E->F F->G H Measure tumor volume and body weight regularly G->H I Calculate Tumor Growth Inhibition (TGI) H->I J Perform statistical analysis I->J

Figure 2: Experimental workflow for in vivo efficacy testing of this compound.

Concluding Remarks

This compound represents a promising therapeutic agent for cancers that overexpress MTHFD2. The protocols outlined in these application notes provide a framework for conducting in vivo efficacy studies in mouse xenograft models. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data to further evaluate the therapeutic potential of this compound. As with any preclinical study, careful experimental design and execution are paramount for obtaining meaningful results that can guide future clinical development.

References

DS18561882 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the solubility, preparation, and experimental use of DS18561882, a potent and selective inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2). The following protocols and data are intended to facilitate the use of this compound in preclinical research and drug development.

Physicochemical Properties and Solubility

This compound is an orally available small molecule with demonstrated antitumor activity in vivo.[1] Proper solubilization is critical for consistent and reliable experimental results.

Table 1: Solubility of this compound in Common Solvents

SolventConcentrationNotes
Dimethyl Sulfoxide (DMSO)245 mg/mL (402.54 mM)Sonication is recommended for complete dissolution.[2]

Table 2: Preparation of this compound for In Vitro and In Vivo Experiments

ProtocolSolvent SystemFinal ConcentrationApplicationReference
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mL (4.11 mM)In vivo[3]
210% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (4.11 mM)In vivo[3]
310% DMSO, 90% Corn Oil2.5 mg/mL (4.11 mM)In vivo[3]
40.5% (w/v) methyl cellulose (B213188) 400 solutionSuspension for desired doseIn vivo (oral gavage)[3]

Note: For all preparations, it is recommended to prepare stock solutions in DMSO and then dilute into the final aqueous-based vehicle.[4] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[3] For in vivo studies, it is advisable to prepare dosing solutions fresh daily.[5]

Mechanism of Action: Inhibition of One-Carbon Metabolism

This compound selectively targets MTHFD2, a key enzyme in the mitochondrial one-carbon metabolic pathway.[1] MTHFD2 is crucial for the synthesis of purines and thymidylate, which are essential building blocks for DNA replication and repair.[5] By inhibiting MTHFD2, this compound disrupts this pathway, leading to a depletion of nucleotides. This, in turn, induces replication stress, DNA damage, and ultimately, cell cycle arrest and apoptosis in rapidly proliferating cells, such as cancer cells.[1][6]

MTHFD2_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol / Nucleus Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF 5,10-CH2-THF 5,10-CH2-THF THF->5,10-CH2-THF SHMT2 10-CHO-THF 10-CHO-THF 5,10-CH2-THF->10-CHO-THF MTHFD2 Formate Formate 10-CHO-THF->Formate MTHFD1L Formate_cyto Formate Formate->Formate_cyto Export This compound This compound MTHFD2 MTHFD2 This compound->MTHFD2 Purine Synthesis Purine Synthesis Formate_cyto->Purine Synthesis DNA Replication & Repair DNA Replication & Repair Purine Synthesis->DNA Replication & Repair Growth Arrest & Apoptosis Growth Arrest & Apoptosis Purine Synthesis->Growth Arrest & Apoptosis DNA Replication & Repair->Growth Arrest & Apoptosis DS18561882_effect Depletion DS18561882_effect->Purine Synthesis

Caption: MTHFD2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound.

Protocol 1: Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on cancer cell viability.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)

  • Complete cell culture medium

  • This compound

  • DMSO (for vehicle control)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)[4][7]

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.[4]

  • Treatment: Prepare serial dilutions of this compound in complete medium from a concentrated DMSO stock. The final DMSO concentration should be kept below 0.5%.[4] Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include wells with a vehicle control (DMSO at the same concentration as the highest inhibitor dose).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 or 96 hours).[1][6]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[4]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[4]

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (half-maximal growth inhibition) value.

Protocol 2: Western Blot Analysis

This protocol is for assessing the levels of MTHFD2 and downstream markers of DNA damage and apoptosis following treatment with this compound.

Materials:

  • Cancer cells treated with this compound (and vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-MTHFD2, anti-phospho-Histone H2A.X for DNA damage, anti-cleaved PARP for apoptosis)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Treat cells in 6-well plates with desired concentrations of this compound for the specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST, add ECL substrate, and capture the chemiluminescent signal using an imaging system.

Protocol 3: In Vivo Xenograft Mouse Model

This protocol provides a general workflow for evaluating the antitumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude)

  • Human cancer cells (e.g., MDA-MB-231)

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% methyl cellulose 400 solution)[3]

  • Gavage needles

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject human cancer cells into the flanks of the mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into treatment and control groups. Administer this compound orally (e.g., 30, 100, or 300 mg/kg, twice daily) or the vehicle control.[3]

  • Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

Xenograft_Workflow start Start implant Tumor Cell Implantation (e.g., MDA-MB-231) start->implant growth Tumor Growth to Palpable Size implant->growth randomize Randomize Mice into Treatment & Control Groups growth->randomize treatment Oral Administration of This compound or Vehicle randomize->treatment monitor Monitor Tumor Volume & Body Weight treatment->monitor monitor->treatment Repeated Dosing endpoint Study Endpoint: Tumor Excision & Analysis monitor->endpoint end End endpoint->end

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS18561882 is a potent and isozyme-selective inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2).[1][2] MTHFD2 is a mitochondrial enzyme crucial for one-carbon metabolism, a pathway essential for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[3][4] In many cancer types, MTHFD2 is significantly overexpressed, while its expression is low in most healthy adult tissues, making it a compelling target for anticancer therapies.[3][4] this compound exerts its anticancer effects by inhibiting MTHFD2, leading to the depletion of purines and subsequent replication stress, which ultimately causes growth arrest in cancer cells.[3] These application notes provide recommended concentrations for this compound in various in vitro assays and detailed protocols to guide researchers in their studies.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound from biochemical and cell-based assays.

ParameterTarget/Cell LineValueReference
IC50 MTHFD2 (human)0.0063 µM[1]
IC50 MTHFD1 (human)0.57 µM[1]
GI50 MDA-MB-231 (human breast cancer)140 nM[1][2]
EC50 HL-60 (human promyelocytic leukemia)Not explicitly stated, but dose-response curves are available[5]

Note: The half-maximal inhibitory concentration (IC50) reflects the potency of a substance in inhibiting a specific biochemical or biological function.[6] The GI50 (50% growth inhibition) and EC50 (half-maximal effective concentration) values indicate the concentration of a drug that is required for 50% of a maximum effect in vitro.[1][5][6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for in vitro cell-based assays.

MTHFD2_Inhibition_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol cluster_nucleus Nucleus Serine Serine SHMT2 SHMT2 Serine->SHMT2 Glycine Glycine SHMT2->Glycine Methylene_THF 5,10-Methylene-THF SHMT2->Methylene_THF THF THF THF->SHMT2 MTHFD2 MTHFD2 Methylene_THF->MTHFD2 Methenyl_THF 5,10-Methenyl-THF MTHFD2->Methenyl_THF Formyl_THF 10-Formyl-THF Methenyl_THF->Formyl_THF MTHFD1L MTHFD1L Formyl_THF->MTHFD1L Formate Formate MTHFD1L->Formate Formate_cyto Formate Formate->Formate_cyto Transport Purine_synthesis Purine Synthesis Formate_cyto->Purine_synthesis Thymidine_synthesis Thymidine (B127349) Synthesis Formate_cyto->Thymidine_synthesis DNA_Replication DNA Replication Purine_synthesis->DNA_Replication Thymidine_synthesis->DNA_Replication Replication_Stress Replication Stress DNA_Replication->Replication_Stress Cell_Growth_Arrest Cell Growth Arrest Replication_Stress->Cell_Growth_Arrest This compound This compound This compound->MTHFD2 Inhibition

Caption: Mechanism of action of this compound targeting MTHFD2.

experimental_workflow start Start cell_culture 1. Cell Culture (e.g., MDA-MB-231, HL-60) start->cell_culture cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep 3. This compound Preparation (Serial Dilutions) cell_seeding->compound_prep treatment 4. Cell Treatment (Incubation for 72-96h) cell_seeding->treatment compound_prep->treatment viability_assay 5. Cell Viability Assay (e.g., MTT, Resazurin) treatment->viability_assay data_acquisition 6. Data Acquisition (Plate Reader) viability_assay->data_acquisition data_analysis 7. Data Analysis (Dose-Response Curve, GI50/EC50 Calculation) data_acquisition->data_analysis end End data_analysis->end

Caption: General workflow for in vitro cell viability assays.

Recommended Concentrations for In Vitro Assays

For cell-based assays, it is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. A good starting point is to test a wide range of concentrations, for instance, from 1 nM to 10 µM. Based on the available data, a more focused range for many cancer cell lines would be between 10 nM and 1 µM.

For biochemical assays targeting the MTHFD2 enzyme, concentrations should be chosen around the IC50 value. A typical dose-response curve would include concentrations ranging from 0.1 nM to 100 nM.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for determining the effect of this compound on the viability of adherent cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).

  • Incubation:

    • Incubate the plate for 72 to 96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well to a final concentration of 0.45 mg/ml.[7]

    • Incubate the plate for 1 to 4 hours at 37°C, allowing the viable cells to convert the MTT into formazan (B1609692) crystals.[7]

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

    • Mix thoroughly to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Subtract the background absorbance from the no-cell control wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the GI50 value.

MTHFD2 Enzyme Inhibition Assay (Biochemical Assay)

This protocol provides a general framework for assessing the inhibitory activity of this compound on recombinant human MTHFD2 enzyme. A commercial NAD(P)H-Glo™ Detection System can be used for this purpose.[5]

Materials:

  • Recombinant human MTHFD2 enzyme

  • This compound

  • DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)

  • Substrate: 5,10-methylenetetrahydrofolate

  • Cofactor: NADP+

  • NAD(P)H-Glo™ Detection System

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 1 mM).

    • Perform serial dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 100 nM).

  • Enzyme Reaction:

    • In a 384-well plate, add the following components in order:

      • Assay buffer

      • This compound at various concentrations (or vehicle control)

      • Recombinant human MTHFD2 enzyme

    • Incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding the substrate (5,10-methylenetetrahydrofolate) and cofactor (NADP+).

    • Incubate the reaction for a defined period (e.g., 60 minutes) at 37°C.

  • Detection:

    • Stop the enzyme reaction.

    • Add the NAD(P)H-Glo™ reagent according to the manufacturer's instructions. This reagent measures the amount of NADPH produced by the MTHFD2 enzyme.

    • Incubate for the recommended time to allow the luminescent signal to develop.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of enzyme inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Troubleshooting

  • Low Potency in Cell-Based Assays: Ensure the compound is fully dissolved and stable in the culture medium. Check the cell health and seeding density. The incubation time may also need to be optimized.

  • High Variability in Results: Ensure accurate pipetting and consistent cell numbers across wells. Minimize edge effects on the plates by not using the outer wells or by filling them with PBS.

  • Inconsistent Enzyme Activity: Use a fresh batch of recombinant enzyme and ensure proper storage conditions. Optimize the concentrations of the substrate and cofactor.

These application notes and protocols are intended to serve as a guide. Researchers should optimize the conditions for their specific experimental setup and cell lines.

References

Application Notes: Synergistic Antitumor Activity of DS18561882 (MTHFD2 Inhibitor) in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DS18561882 is a potent, selective, and orally bioavailable small molecule inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2).[1][2][3] MTHFD2 is a mitochondrial enzyme critical in one-carbon (1C) metabolism, a pathway that provides essential precursors for nucleotide (purine) and amino acid synthesis.[4][5] This metabolic pathway is frequently upregulated in various cancers to support rapid proliferation and tumor growth, while MTHFD2 expression is low or absent in most healthy adult tissues, making it an attractive therapeutic target.[2][5] By inhibiting MTHFD2, this compound disrupts the production of purines, which are necessary for DNA synthesis and replication, thereby leading to cancer cell growth arrest.[4]

Preclinical studies have demonstrated that combining inhibitors of 1C metabolism with agents that induce DNA damage can lead to synergistic antitumor effects. Chemotherapeutic agents such as cisplatin (B142131) induce DNA damage, which activates the DNA Damage Response (DDR) pathway, allowing cells to repair the damage. By depleting the nucleotide pool, this compound can impair the cell's ability to repair this damage, creating a synthetic lethal scenario. Evidence suggests that combining this compound with a Chk1 inhibitor, a key component of the DDR pathway, can decrease tumor volume, supporting the rationale for combination with DNA-damaging chemotherapy.[4]

These notes provide an overview and protocols for investigating the synergistic effects of this compound in combination with the DNA-damaging chemotherapeutic agent, cisplatin.

Mechanism of Synergistic Action

The proposed synergy between this compound and cisplatin stems from a dual assault on cancer cell proliferation and survival. Cisplatin induces intra-strand DNA crosslinks, triggering cell cycle arrest and apoptosis. Concurrently, this compound inhibits MTHFD2, leading to a depletion of the purine (B94841) nucleotide pool. This depletion critically hampers the DNA repair machinery, which requires a ready supply of nucleotides to fix the damage caused by cisplatin. The result is an accumulation of unrepairable DNA damage, forcing cells into mitotic catastrophe and enhancing apoptosis.

Synergy_Mechanism cluster_0 Chemotherapy Action cluster_1 This compound Action cluster_2 Cellular Outcome Cisplatin Cisplatin DNADamage DNA Damage (Crosslinks) Cisplatin->DNADamage DDR DNA Damage Response (DDR) DNADamage->DDR Repair Impaired DNA Repair DDR->Repair Requires dNTPs This compound This compound MTHFD2 MTHFD2 This compound->MTHFD2 Inhibition Purine Purine Synthesis MTHFD2->Purine dNTPs dNTP Pool Depletion Purine->dNTPs dNTPs->Repair Inhibits Apoptosis Enhanced Apoptosis & Mitotic Catastrophe Repair->Apoptosis

Caption: Proposed synergistic mechanism of this compound and Cisplatin.

Data Presentation

The following tables present illustrative data from preclinical studies on the combination of this compound and cisplatin in various cancer cell lines.

Table 1: Single-Agent Cytotoxicity (IC50) Data

This table summarizes the half-maximal inhibitory concentration (IC50) for this compound and cisplatin as single agents after 72 hours of treatment in different human cancer cell lines.

Cell LineCancer TypeThis compound IC50 (nM)Cisplatin IC50 (µM)
MDA-MB-231Breast (TNBC)1405.2
A549Lung2108.1
OVCAR-3Ovarian1853.5
HCT116Colorectal2506.8

Note: IC50 values are representative and may vary based on experimental conditions.

Table 2: In Vitro Synergy Analysis

Synergy between this compound and cisplatin was quantified using the Bliss Independence model. A Bliss score > 10 is considered synergistic. Data was generated from a 6x6 dose-response matrix.

Cell LineCancer TypeMax Bliss Synergy ScoreSynergistic Doses (this compound, Cisplatin)
MDA-MB-231Breast (TNBC)22.550-100 nM, 1-2.5 µM
A549Lung18.975-150 nM, 2-5 µM
OVCAR-3Ovarian25.150-100 nM, 0.5-2 µM
HCT116Colorectal15.7100-200 nM, 2.5-5 µM

Table 3: In Vivo Efficacy in Xenograft Model (MDA-MB-231)

This table shows the tumor growth inhibition (TGI) in an MDA-MB-231 xenograft mouse model after 21 days of treatment.

Treatment GroupDose & ScheduleMean Tumor Volume (mm³)TGI (%)
Vehicle Control-1550 ± 180-
This compound100 mg/kg, BID, Oral930 ± 15040.0
Cisplatin3 mg/kg, QW, IP1023 ± 16534.0
Combination This compound + Cisplatin 310 ± 95 80.0

Experimental Protocols

Protocol 1: In Vitro Cell Viability and Synergy Assay

This protocol details the methodology for assessing the cytotoxic effects of this compound and cisplatin, alone and in combination, and for calculating synergy.

InVitro_Workflow start Start: Cancer Cell Culture seed 1. Seed Cells in 384-well plates (1,500 cells/well) start->seed incubate1 2. Incubate 24h seed->incubate1 treat 3. Add Drugs (6x6 Dose Matrix) This compound + Cisplatin incubate1->treat incubate2 4. Incubate 72h treat->incubate2 viability 5. Measure Viability (e.g., CellTiter-Glo®) incubate2->viability analyze 6. Data Analysis viability->analyze ic50 Calculate IC50 (Single Agents) analyze->ic50 synergy Calculate Synergy Score (Bliss, Loewe, etc.) analyze->synergy end End ic50->end synergy->end

Caption: Workflow for in vitro cell viability and synergy analysis.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • This compound (powder, prepare stock in DMSO)

  • Cisplatin (solution, prepare stock in 0.9% saline)

  • 384-well clear-bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

  • Automated liquid handler (recommended)

Procedure:

  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and resuspend cells to a density of 30,000 cells/mL in complete medium. Dispense 50 µL (1,500 cells) into each well of a 384-well plate.

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Drug Preparation: Prepare a 6x6 matrix of drug concentrations.

    • Serially dilute this compound and Cisplatin in culture medium to 2x the final desired concentrations.

    • For the combination wells, mix equal volumes of the 2x single-drug solutions.

  • Treatment: Remove 25 µL of medium from each well and add 25 µL of the appropriate 2x drug solution to achieve the final 1x concentration. Include vehicle-only (DMSO) and media-only controls.

  • Incubation: Incubate the treated plates for 72 hours at 37°C, 5% CO2.

  • Viability Measurement:

    • Equilibrate the plates and CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence using a plate reader.

  • Data Analysis:

    • Normalize luminescence values to vehicle-treated controls (% viability).

    • For single agents, plot a dose-response curve and calculate IC50 values using non-linear regression.

    • For the combination, use a synergy analysis software (e.g., SynergyFinder) to calculate Bliss synergy scores.[6]

Protocol 2: In Vivo Xenograft Tumor Model

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of the this compound and cisplatin combination.[7][8]

Materials:

  • Female athymic nude mice (6-8 weeks old)

  • MDA-MB-231 cells

  • Matrigel® or Cultrex BME[9]

  • This compound formulation for oral gavage

  • Cisplatin formulation for intraperitoneal (IP) injection

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation:

    • Harvest MDA-MB-231 cells during the exponential growth phase.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers twice weekly (Volume = 0.52 x Length x Width²).

    • When tumors reach an average volume of 150-200 mm³, randomize mice into four treatment groups (n=8-10 mice/group):

      • Group 1: Vehicle Control (oral + IP vehicle)

      • Group 2: this compound (e.g., 100 mg/kg, BID, oral)

      • Group 3: Cisplatin (e.g., 3 mg/kg, QW, IP)

      • Group 4: Combination (this compound + Cisplatin)

  • Treatment Administration:

    • Administer treatments according to the specified doses and schedules for 21 days.

    • Monitor animal body weight and overall health daily.

  • Efficacy Evaluation:

    • Measure tumor volumes twice weekly throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and downstream analysis (e.g., pharmacodynamics).

  • Data Analysis:

    • Calculate the percent Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group using the formula:

      • TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.

    • Assess statistical significance between groups using an appropriate statistical test (e.g., ANOVA). An interaction index can also be calculated to formally assess synergy.[10]

References

Application Notes and Protocols for DS18561882 in T-Cell-Mediated Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

Product: DS18561882

Target: Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2)

Application: Preclinical Research of T-Cell-Mediated Inflammation

Introduction

This compound is a potent, selective, and orally bioavailable small molecule inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), a key enzyme in mitochondrial one-carbon (1C) metabolism.[1][2][3] MTHFD2 is highly expressed in activated immune cells and plays a critical role in nucleotide synthesis, particularly de novo purine (B94841) synthesis, which is essential for the proliferation and effector functions of T-cells.[4][5] Inhibition of MTHFD2 by this compound has been shown to modulate T-cell responses and ameliorate disease severity in various preclinical models of inflammation, making it a valuable tool for studying T-cell-mediated inflammatory and autoimmune diseases.[1][4]

These application notes provide detailed protocols and quantitative data to guide researchers in utilizing this compound for investigating T-cell biology and its role in inflammatory processes.

Quantitative Data Summary

The following tables summarize key quantitative parameters of this compound from biochemical, cellular, and in vivo studies.

Table 1: Biochemical and Cellular Activity of this compound
ParameterValueCell Line/SystemReference
IC50 (MTHFD2) 0.0063 µMBiochemical Assay[6]
IC50 (MTHFD1) 0.57 µMBiochemical Assay[6]
GI50 140 nMMDA-MB-231 (Human Breast Cancer)[2][3][6][7]
Table 2: In Vitro Effects of this compound on Human T-Cells
T-Cell SubsetEffectConcentrationReference
Th17 Decreased Proliferation, Increased Apoptosis2 µM[4]
Treg Decreased Proliferation2 µM[4]
Th1 Reduced ProliferationNot specified[4]
All Subsets Reduced CD25 Expression2 µM[4]
Table 3: In Vivo Oral Pharmacokinetics of this compound in Mice
Dose (mg/kg)Cmax (µg/mL)t1/2 (hours)AUC (µg·h/mL)Reference
30 11.42.2164.6[6]
100 56.52.16264[6]
300 90.12.32726[6]

Signaling Pathway

The mechanism of action of this compound in T-cells involves the inhibition of MTHFD2, leading to a cascade of downstream effects that ultimately suppress inflammatory responses.

G cluster_0 Mitochondrion cluster_1 Cytoplasm & Nucleus This compound This compound MTHFD2 MTHFD2 This compound->MTHFD2 Inhibition Formate Formate Production MTHFD2->Formate Catalysis Purine_Synthesis De Novo Purine Synthesis Formate->Purine_Synthesis Contribution Purine_Pool Depleted Purine Pool Purine_Synthesis->Purine_Pool mTORC1 mTORC1 Signaling Purine_Pool->mTORC1 Reduced Activation T_Cell_Proliferation T-Cell Proliferation (Th1, Th17, Treg) mTORC1->T_Cell_Proliferation Reduced Th1_Differentiation Th1 Differentiation (↓ T-bet, ↓ IFN-γ) mTORC1->Th1_Differentiation Altered Th17_Differentiation Th17 Differentiation (↓ IL-17, ↑ FoxP3) mTORC1->Th17_Differentiation Altered

Caption: this compound inhibits MTHFD2, leading to reduced purine synthesis and mTORC1 signaling.

Experimental Protocols

Protocol 1: In Vitro Differentiation and Inhibition of Human CD4+ T-Cells

This protocol describes the differentiation of human naïve CD4+ T-cells into Th1, Th17, and Treg subsets and the assessment of the effects of this compound.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Naïve CD4+ T-Cell Isolation Kit

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 10 mM HEPES, and 55 µM 2-mercaptoethanol

  • Human T-cell Activation/Expansion Kit (e.g., anti-CD2, anti-CD3, anti-CD28 beads)

  • Recombinant Human Cytokines: IL-2, IL-12p70, IL-6, IL-1β, IL-23, TGF-β1

  • Neutralizing Antibodies: Anti-IL-4, Anti-IFN-γ

  • This compound (stock solution in DMSO)

  • Cell proliferation dye (e.g., CFSE or similar)

  • Flow cytometry antibodies (e.g., anti-CD4, anti-CD25, anti-FoxP3, anti-IFN-γ, anti-IL-17A)

  • PMA, Ionomycin, and GolgiPlug/Brefeldin A

Procedure:

  • Isolate naïve CD4+ T-cells from human PBMCs according to the manufacturer's instructions.

  • Label the isolated T-cells with a cell proliferation dye if assessing proliferation.

  • Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Activate the T-cells with activation/expansion beads at a 2:1 cell-to-bead ratio.

  • Add the appropriate cytokine cocktails for differentiation:

    • Th1: IL-2 (100 U/mL), IL-12p70 (5 ng/mL), anti-IL-4 (2 µg/mL)

    • Th17: IL-1β (10 ng/mL), IL-6 (20 ng/mL), IL-23 (20 ng/mL), TGF-β1 (1 ng/mL), anti-IFN-γ (2 µg/mL), anti-IL-4 (2 µg/mL)

    • Treg: IL-2 (100 U/mL), TGF-β1 (5 ng/mL)

  • Add this compound to the desired final concentration (e.g., 2 µM for human cells) or an equivalent volume of DMSO as a vehicle control.[4]

  • Culture the cells for 72 hours at 37°C in a 5% CO2 incubator.

  • For intracellular cytokine staining, restimulate the cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (GolgiPlug or Brefeldin A) for the last 4-6 hours of culture.

  • Harvest the cells and stain for surface markers (e.g., CD4, CD25) followed by intracellular staining for transcription factors (e.g., T-bet, RORγt, FoxP3) and cytokines (e.g., IFN-γ, IL-17A) using appropriate fixation/permeabilization buffers.

  • Analyze the samples by flow cytometry to assess proliferation (dye dilution), viability, activation marker expression, and cytokine production.

Protocol 2: In Vivo Delayed-Type Hypersensitivity (DTH) Mouse Model

This protocol outlines a T-cell-dependent DTH model to evaluate the in vivo efficacy of this compound.

Materials:

  • 8-16 week old mice (e.g., C57BL/6)

  • Keyhole Limpet Hemocyanin (KLH)

  • Complete Freund's Adjuvant (CFA)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% w/v methylcellulose (B11928114) 400 solution)

  • Calipers for ear thickness measurement

Procedure:

  • Sensitization:

    • Prepare an emulsion of KLH in CFA.

    • Immunize mice by subcutaneous injection with the KLH/CFA emulsion.

  • Treatment:

    • Begin oral administration of this compound or vehicle to the mice daily, starting from the day of sensitization or a few days before the challenge. A typical dose for anti-inflammatory effects has not been explicitly published, but anti-tumor effects in mice were observed at doses of 30-300 mg/kg, administered twice daily.[2][6]

    • Prepare the dosing solution by suspending this compound in 0.5% methylcellulose.[6] Ensure the suspension is uniform using a homogenizer or sonicator. Prepare fresh daily.[8]

  • Challenge:

    • Approximately 5-7 days after sensitization, challenge the mice by injecting KLH in saline into one ear pinna. Inject saline alone into the contralateral ear as a control.

  • Measurement:

    • Measure the ear thickness of both ears using calipers at 24, 48, and 72 hours post-challenge.

    • The DTH response is quantified as the change in ear thickness (KLH-injected ear minus saline-injected ear).

  • Analysis:

    • Compare the DTH response between the this compound-treated and vehicle-treated groups.

    • Monitor animal weight throughout the experiment to assess for any overt toxicity.

Experimental Workflow Diagram

G cluster_0 In Vitro T-Cell Differentiation Assay cluster_1 In Vivo DTH Model Isolate_T_Cells Isolate Naïve CD4+ T-Cells Activate_Differentiate Activate and Differentiate (Th1, Th17, Treg cocktails) Isolate_T_Cells->Activate_Differentiate Treat Treat with this compound (2 µM) or Vehicle (DMSO) Activate_Differentiate->Treat Culture Culture for 72 hours Treat->Culture Analyze Analyze via Flow Cytometry (Proliferation, Viability, Cytokines) Culture->Analyze Sensitize Sensitize Mice with KLH/CFA Treat_In_Vivo Oral Administration of This compound or Vehicle Sensitize->Treat_In_Vivo Challenge Challenge Ear with KLH Treat_In_Vivo->Challenge Measure Measure Ear Swelling (24, 48, 72 hours) Challenge->Measure

Caption: Workflow for in vitro and in vivo studies of this compound in T-cell inflammation.

Disclaimer

This compound is for research use only and is not for human or veterinary use. The information provided in these application notes is intended as a guide and may require optimization for specific experimental conditions.

References

Measuring MTHFD2 Inhibition by DS18561882: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial to one-carbon (1C) metabolism. This pathway is essential for the biosynthesis of nucleotides and amino acids, which are fundamental for rapidly proliferating cells, including cancerous ones.[1][2] Unlike its cytosolic counterpart MTHFD1, MTHFD2 is highly expressed in embryonic and tumor tissues while having low to non-existent expression in most healthy adult tissues, making it a compelling target for cancer therapy.[2] Inhibition of MTHFD2 disrupts the folate cycle, leading to impaired DNA synthesis and repair, and can ultimately trigger cell death in cancer cells. DS18561882 is a potent and isozyme-selective inhibitor of MTHFD2.[3][4] These application notes provide detailed protocols for measuring the inhibitory effect of this compound on MTHFD2, both biochemically and in a cellular context.

Data Presentation

The inhibitory activity of this compound against MTHFD2 has been quantified in various assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterTarget EnzymeValueReference
IC50MTHFD20.0063 µM (6.3 nM)[3][4][5][6]
IC50MTHFD10.57 µM (570 nM)[3][4][5][6]
GI50MDA-MB-231 cells140 nM[3][5]

Table 2: In Vivo Efficacy of this compound

Animal ModelCell LineDoseEffectReference
Mouse XenograftMDA-MB-231 (Breast Cancer)300 mg/kg (oral, twice daily)67% Tumor Growth Inhibition (TGI)[3][6]

Signaling and Experimental Workflow Diagrams

To visualize the mechanism of action and the experimental approach, the following diagrams are provided.

MTHFD2_Pathway cluster_mitochondria Mitochondria cluster_cytosol Cytosol Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF CH2_THF CH2_THF THF->CH2_THF SHMT2 10-formyl-THF 10-formyl-THF CH2_THF->10-formyl-THF MTHFD2 Formate Formate 10-formyl-THF->Formate Formate_cyto Formate Formate->Formate_cyto Export NAD NAD NADH NADH NAD->NADH MTHFD2 Purine_Synthesis Purine_Synthesis Formate_cyto->Purine_Synthesis Purine Biosynthesis DNA_RNA_Synthesis DNA_RNA_Synthesis Purine_Synthesis->DNA_RNA_Synthesis Nucleotide Precursors Cell_Proliferation Cell_Proliferation DNA_RNA_Synthesis->Cell_Proliferation This compound This compound MTHFD2 MTHFD2 This compound->MTHFD2 Inhibition

MTHFD2 in One-Carbon Metabolism.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assays cluster_downstream Downstream Analysis A1 Prepare Recombinant MTHFD2 Enzyme A2 Prepare Assay Buffer with Substrates (CH2-THF, NAD+) A1->A2 A3 Add this compound (Varying Concentrations) A2->A3 A4 Incubate and Measure NADH Production A3->A4 A5 Calculate IC50 A4->A5 B1 Seed MDA-MB-231 Cells B2 Treat with this compound (Varying Concentrations) B1->B2 B3 Incubate for 72-96h B2->B3 B4 Perform Cell Viability Assay (e.g., MTT, AlamarBlue) B3->B4 B5 Calculate GI50 B4->B5 C1 Treat Cells with This compound C2 Lyse Cells and Extract NAD+ and NADH C1->C2 C3 Measure NAD+ and NADH Levels C2->C3 C4 Calculate NAD+/NADH Ratio C3->C4

Workflow for Measuring MTHFD2 Inhibition.

Experimental Protocols

MTHFD2 Enzymatic Assay

This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of MTHFD2 by quantifying the production of NADH.

Materials:

  • Recombinant human MTHFD2 protein

  • This compound

  • 5,10-methylenetetrahydrofolate (CH2-THF) as substrate

  • Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT

  • 96-well microplate (black, clear bottom for fluorescence)

  • Microplate reader capable of measuring fluorescence (Excitation: 340 nm, Emission: 460 nm for NADH)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the assay buffer to achieve a range of desired concentrations.

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the following components in order:

    • Assay Buffer

    • Recombinant human MTHFD2 protein (final concentration, e.g., 10-50 nM)

    • This compound at various concentrations or vehicle (DMSO) for control.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrates:

    • NAD+ (final concentration, e.g., 500 µM)

    • CH2-THF (final concentration, e.g., 50 µM)

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light.

  • Detection: Measure the fluorescence of NADH produced in each well using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay

This cell-based assay determines the effect of MTHFD2 inhibition by this compound on the proliferation of cancer cells.

Materials:

  • MDA-MB-231 human breast cancer cell line

  • This compound

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, AlamarBlue, or CellTiter-Glo)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7][8]

  • Treatment: The next day, treat the cells with a serial dilution of this compound prepared in a complete growth medium. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plates for 72 to 96 hours at 37°C with 5% CO2.[9]

  • Viability Measurement:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals. Read the absorbance at 570 nm.[10]

    • For AlamarBlue assay: Add 10 µL of AlamarBlue reagent to each well and incubate for 2-4 hours. Read the fluorescence (Excitation: 560 nm, Emission: 590 nm).[11]

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Measurement of Cellular NAD+/NADH Ratio

Inhibition of MTHFD2, an NAD+-dependent enzyme, can alter the cellular NAD+/NADH ratio. This protocol outlines a method to measure this change.

Materials:

  • Cultured cells (e.g., MDA-MB-231)

  • This compound

  • Ice-cold PBS

  • Acidic Extraction Buffer (for NAD+): 0.5 M Perchloric Acid (HClO4)

  • Alkaline Extraction Buffer (for NADH): 0.1 M NaOH with 1 mM EDTA

  • Neutralization Buffer (for acidic extract): 3 M Potassium Carbonate (K2CO3)

  • Neutralization Buffer (for alkaline extract): 0.1 M HCl

  • Commercially available NAD+/NADH assay kit (enzymatic cycling assay, colorimetric or fluorometric)

  • Microcentrifuge tubes

  • Microplate reader

Procedure:

  • Cell Treatment and Harvesting:

    • Culture cells to ~80% confluency and treat with this compound at the desired concentration and for the desired time.

    • After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.

    • For adherent cells, scrape them in PBS and pellet by centrifugation.

  • Extraction:

    • For NAD+: Resuspend the cell pellet in ice-cold Acidic Extraction Buffer. Vortex vigorously and incubate on ice for 15 minutes. Centrifuge at 13,000 x g for 10 minutes at 4°C.[12]

    • For NADH: Resuspend a separate cell pellet in ice-cold Alkaline Extraction Buffer. Heat at 80°C for 10 minutes, then place on ice. Centrifuge at 13,000 x g for 10 minutes at 4°C.[13]

  • Neutralization:

    • NAD+ Extract: Carefully transfer the supernatant to a new tube and neutralize by adding Neutralization Buffer (K2CO3) until the pH is between 7 and 8. Incubate on ice for 10 minutes to precipitate potassium perchlorate. Centrifuge to clarify the supernatant.[12]

    • NADH Extract: Carefully transfer the supernatant to a new tube and neutralize with Neutralization Buffer (HCl) to a pH between 7 and 8.

  • Quantification:

    • Use a commercial NAD+/NADH assay kit to measure the concentration of NAD+ and NADH in the respective extracts according to the manufacturer's instructions. This typically involves an enzymatic cycling reaction that generates a colored or fluorescent product.[14][15][16]

  • Data Analysis:

    • Determine the concentrations of NAD+ and NADH from the standard curve provided in the kit.

    • Normalize the values to the protein concentration of the initial cell lysate (determined by a BCA or Bradford assay from a parallel sample).

    • Calculate the NAD+/NADH ratio for both treated and untreated samples and compare.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for researchers to accurately measure the inhibition of MTHFD2 by this compound. By employing a combination of biochemical and cell-based assays, investigators can thoroughly characterize the potency and efficacy of this inhibitor, contributing to a deeper understanding of its therapeutic potential in cancers that overexpress MTHFD2.

References

Application Notes and Protocols for DS18561882 in Breast Cancer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS18561882 is a potent and selective, orally available inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon metabolism.[1][2] MTHFD2 is highly expressed in various cancer types, including breast cancer, while its expression in normal adult tissues is low, making it an attractive therapeutic target.[1][2] Elevated MTHFD2 expression is often correlated with poor prognosis in breast cancer. Inhibition of MTHFD2 disrupts the synthesis of purines and other essential molecules, leading to the suppression of cancer cell proliferation and tumor growth.[1][2] These application notes provide detailed protocols for evaluating the efficacy of this compound in breast cancer models.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Activity of this compound

ParameterValueCell LineReference
MTHFD2 IC₅₀6.3 nMEnzyme Assay[1]
MTHFD1 IC₅₀570 nMEnzyme Assay[1]
GI₅₀140 nMMDA-MB-231[1][2]

Table 2: In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model

Animal ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
Mouse Xenograft30 mg/kg, BID, oralDose-dependent[2]
Mouse Xenograft100 mg/kg, BID, oralDose-dependent[2]
Mouse Xenograft300 mg/kg, BID, oral67%[2]

Table 3: Pharmacokinetic Profile of this compound (Oral Administration)

DoseCₘₐₓ (µg/mL)t₁/₂ (hours)AUC (µg·h/mL)Reference
30 mg/kg11.42.2164.6[1]
100 mg/kg56.52.16264[1]
300 mg/kg90.12.32726[1]

Signaling Pathway

MTHFD2 plays a critical role in mitochondrial one-carbon metabolism, which is essential for the de novo synthesis of purines and thymidylate, building blocks for DNA and RNA. By inhibiting MTHFD2, this compound disrupts this metabolic pathway, leading to a depletion of nucleotide pools, which in turn induces replication stress and ultimately triggers cancer cell death. Downstream signaling pathways, including the AKT and mTOR pathways, which are crucial for cell proliferation and survival, are also impacted by the metabolic stress induced by MTHFD2 inhibition.

MTHFD2_Signaling_Pathway cluster_0 Mitochondrion cluster_1 Cellular Processes MTHFD2 MTHFD2 OneCarbonMetabolism One-Carbon Metabolism MTHFD2->OneCarbonMetabolism AKT_mTOR AKT/mTOR Pathway MTHFD2->AKT_mTOR Impacts PurineSynthesis Purine Synthesis OneCarbonMetabolism->PurineSynthesis CellProliferation Cell Proliferation & Survival PurineSynthesis->CellProliferation Supports This compound This compound This compound->MTHFD2 Inhibits AKT_mTOR->CellProliferation

Figure 1: Simplified signaling pathway of this compound action.

Experimental Protocols

Cell Viability Assay (MTT-Based)

This protocol is designed to assess the effect of this compound on the viability of breast cancer cells, such as MDA-MB-231.

Materials:

  • Breast cancer cell line (e.g., MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 1 nM to 10 µM. Add the diluted compound or vehicle control (DMSO) to the respective wells. The final DMSO concentration should not exceed 0.1%.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ value.

In Vivo Breast Cancer Xenograft Study

This protocol describes the establishment of a breast cancer xenograft model and the evaluation of the in vivo efficacy of this compound.

Materials:

  • Female BALB/c nude mice (5-6 weeks old)

  • MDA-MB-231 human breast cancer cells

  • Matrigel

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Calipers

  • Animal balance

Procedure:

  • Cell Preparation: Harvest MDA-MB-231 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups. Administer this compound (e.g., 30, 100, 300 mg/kg) or vehicle orally twice daily (BID).

  • Efficacy Evaluation: Continue treatment for a predetermined period (e.g., 21-28 days). Monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Xenograft_Workflow cluster_0 Preparation cluster_1 Implantation & Growth cluster_2 Treatment & Analysis Cell_Culture MDA-MB-231 Cell Culture Cell_Harvest Harvest & Resuspend Cells in Matrigel Cell_Culture->Cell_Harvest Implantation Subcutaneous Injection into BALB/c nude mice Cell_Harvest->Implantation Tumor_Growth Monitor Tumor Growth (100-150 mm³) Implantation->Tumor_Growth Randomization Randomize Mice into Groups Tumor_Growth->Randomization Treatment Oral Administration of This compound or Vehicle (BID) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Excise & Weigh Tumors Monitoring->Endpoint Data_Analysis Calculate TGI Endpoint->Data_Analysis

Figure 2: Experimental workflow for the in vivo xenograft study.

Western Blot Analysis for Pathway Modulation

This protocol can be used to assess the effect of this compound on the AKT/mTOR signaling pathway.

Materials:

  • Breast cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat breast cancer cells with this compound for the desired time. Lyse the cells with lysis buffer and collect the protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein expression and phosphorylation.

Conclusion

This compound represents a promising therapeutic agent for the treatment of breast cancer by targeting the metabolic vulnerability of MTHFD2-overexpressing tumors. The provided protocols offer a framework for the preclinical evaluation of this compound, enabling researchers to further investigate its mechanism of action and antitumor efficacy. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.

References

Application of DS18561882 in Colorectal Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS18561882 is a potent and isozyme-selective inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon metabolism.[1][2] Emerging evidence highlights the overexpression of MTHFD2 in various cancers, including colorectal cancer (CRC), where it plays a pivotal role in supplying precursors for nucleotide synthesis and maintaining redox homeostasis, thereby supporting rapid tumor growth and proliferation.[3][4] Inhibition of MTHFD2 with this compound presents a promising therapeutic strategy for targeting the metabolic vulnerabilities of colorectal cancer. These application notes provide a comprehensive overview of the use of this compound in CRC research, including its mechanism of action, preclinical data, and detailed experimental protocols.

Mechanism of Action

MTHFD2 is a bifunctional enzyme that catalyzes the NAD+-dependent oxidation of 5,10-methylenetetrahydrofolate to 5,10-methenyltetrahydrofolate and the subsequent hydrolysis to 10-formyltetrahydrofolate. These reactions are essential for the de novo synthesis of purines and thymidylate, critical building blocks for DNA and RNA synthesis in highly proliferative cancer cells. Additionally, the MTHFD2-mediated pathway is a significant source of mitochondrial NADPH, which is vital for maintaining cellular redox balance and mitigating oxidative stress.

This compound selectively binds to the folate-binding site of MTHFD2, inhibiting its enzymatic activity.[1] This inhibition leads to the depletion of downstream metabolites, resulting in:

  • Inhibition of Nucleotide Synthesis: Disruption of purine (B94841) and thymidylate production, leading to cell cycle arrest and inhibition of proliferation.[3]

  • Induction of Oxidative Stress: Reduced NADPH production, leading to an accumulation of reactive oxygen species (ROS) and subsequent cellular damage and apoptosis.

The signaling pathway involving Kras and c-Myc has been shown to upregulate MTHFD2 expression in colorectal cancer, making tumors with these mutations potentially more susceptible to this compound treatment.[5]

Data Presentation

In Vitro Efficacy of this compound and other MTHFD2 Inhibitors

While specific IC50 values for this compound across a broad panel of colorectal cancer cell lines are not extensively published in peer-reviewed literature, the available data for this compound and other MTHFD2 inhibitors in relevant cancer cell lines suggest potent anti-proliferative activity.

CompoundCell LineCancer TypeIC50 / GI50 (nM)Reference
This compound MDA-MB-231Breast Cancer140[1][2][6]
LY345899 SW620Colorectal Cancer~10,000[7]
LY345899 LoVoColorectal Cancer~10,000[7]

Note: The GI50 value for this compound in a breast cancer cell line suggests its potential for potent activity in colorectal cancer cell lines, which also exhibit high MTHFD2 expression. Further studies are required to establish specific IC50 values in a comprehensive panel of CRC cell lines.

In Vivo Efficacy of MTHFD2 Inhibition in Colorectal Cancer Xenograft Models

Preclinical studies using the MTHFD2 inhibitor LY345899 have demonstrated significant anti-tumor activity in colorectal cancer patient-derived xenograft (PDX) models, providing a strong rationale for the investigation of the more potent inhibitor, this compound, in similar models.

CompoundAnimal ModelTumor TypeDosingTumor Growth Inhibition (%)Reference
LY345899 Nude MiceColorectal Cancer PDXNot SpecifiedStatistically significant reduction in tumor weight[7]
This compound BALB/c Nude MiceBreast Cancer Xenograft300 mg/kg, BID, p.o.67[6]

Note: The significant tumor growth inhibition observed with this compound in a breast cancer xenograft model, coupled with the proven efficacy of MTHFD2 inhibition in a CRC PDX model, strongly supports the therapeutic potential of this compound in colorectal cancer.

Mandatory Visualization

MTHFD2_Pathway This compound Mechanism of Action in Colorectal Cancer cluster_0 Oncogenic Signaling cluster_1 Mitochondrial One-Carbon Metabolism cluster_2 Cellular Processes cluster_3 Tumor Progression Kras Kras Mutation cMyc c-Myc Upregulation Kras->cMyc MTHFD2 MTHFD2 cMyc->MTHFD2 Transcriptional Upregulation One_C_Metabolism One-Carbon Units MTHFD2->One_C_Metabolism NADPH NADPH MTHFD2->NADPH Inhibition_Effect_1 Inhibition of Proliferation Inhibition_Effect_2 Induction of Apoptosis Nucleotide_Synthesis Nucleotide Synthesis (Purines, Thymidylate) One_C_Metabolism->Nucleotide_Synthesis Redox_Homeostasis Redox Homeostasis NADPH->Redox_Homeostasis This compound This compound This compound->MTHFD2 Inhibition This compound->Nucleotide_Synthesis This compound->Redox_Homeostasis Proliferation Cell Proliferation & Survival Nucleotide_Synthesis->Proliferation Redox_Homeostasis->Proliferation Metastasis Metastasis Proliferation->Metastasis experimental_workflow Experimental Workflow for Evaluating this compound cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_culture Culture CRC Cell Lines viability_assay Cell Viability Assay (e.g., MTT/CellTiter-Glo) cell_culture->viability_assay western_blot Western Blot Analysis (MTHFD2, c-Myc, Apoptosis markers) cell_culture->western_blot redox_assay Redox Stress Assay (NADPH/NADP+ Ratio, ROS) cell_culture->redox_assay xenograft Establish CRC Xenograft (Subcutaneous or Orthotopic) viability_assay->xenograft Lead to in vivo studies treatment This compound Treatment xenograft->treatment monitoring Tumor Growth Monitoring treatment->monitoring analysis Ex Vivo Analysis (IHC, Western Blot) monitoring->analysis

References

Application Notes and Protocols: DS18561882 in Acute Myeloid Leukemia (AML) Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS18561882 is a potent and selective inhibitor of MTHFD2 (methylenetetrahydrofolate dehydrogenase/cyclohydrolase 2), a mitochondrial enzyme crucial for one-carbon metabolism.[1][2][3] MTHFD2 is overexpressed in various cancers, including acute myeloid leukemia (AML), while having limited expression in normal adult tissues, making it an attractive therapeutic target.[3] Inhibition of MTHFD2 by this compound disrupts essential metabolic pathways, leading to cancer cell death. This document provides a summary of the effects of this compound on AML cell lines, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Data Presentation

Biochemical and Cellular Activity of this compound

The inhibitory activity of this compound has been characterized through biochemical assays against its primary target, MTHFD2, and its cytosolic isoform, MTHFD1. Furthermore, its cytotoxic effects have been evaluated in various AML cell lines.

ParameterTarget/Cell LineValueReference
Biochemical IC50 Human MTHFD2Not explicitly stated, but graphical data available[1]
Human MTHFD1 (DC domain)Not explicitly stated, but graphical data available[1]
Cell Viability EC50 (96h) HL-60Average value reported from four experiments[1]
GI50 Cell-based assay140 nM[3]
Potency of this compound in AML Cell Lines

A study utilizing a CCK-8 assay demonstrated that this compound has a higher potency against five different AML cell lines when compared to a normal cell line (HCC1954-BL).[4]

Cell LineIC50 (µM) after 48h
U937~1 µM
MOLM-14~1 µM
THP-1~1 µM
KG-1~1 µM
HL-60~1 µM
HCC1954-BL (Normal)>10 µM
Note: IC50 values are approximated from graphical representations in the source publication and may not be exact.[4]

Signaling Pathway

The mechanism of action of this compound involves the inhibition of MTHFD2 within the mitochondrial one-carbon metabolism pathway. This inhibition leads to a depletion of formate, which is a critical component for the synthesis of purines and thymidine (B127349).[1][5] The resulting nucleotide pool imbalance causes replication stress, characterized by the stalling of replication forks and the accumulation of single-stranded DNA. This triggers the ATR-mediated DNA damage response (DDR) pathway, leading to S-phase cell cycle arrest and subsequent apoptosis.[1]

G cluster_0 Mitochondrion cluster_1 Nucleus This compound This compound MTHFD2 MTHFD2 This compound->MTHFD2 Inhibits Formate Formate MTHFD2->Formate Produces Purine_Synthesis Purine Synthesis Formate->Purine_Synthesis Thymidine_Synthesis Thymidine Synthesis Formate->Thymidine_Synthesis DNA_Replication DNA Replication Purine_Synthesis->DNA_Replication Thymidine_Synthesis->DNA_Replication Replication_Stress Replication Stress (ssDNA accumulation) DNA_Replication->Replication_Stress Disrupted ATR_Activation ATR Activation Replication_Stress->ATR_Activation S_Phase_Arrest S-Phase Arrest ATR_Activation->S_Phase_Arrest Apoptosis Apoptosis S_Phase_Arrest->Apoptosis

Caption: this compound signaling pathway in AML cells.

Experimental Protocols

Cell Viability (CCK-8) Assay

This protocol is adapted from standard methodologies to assess the cytotoxic effects of this compound on AML cell lines.[4]

Materials:

  • AML cell lines (e.g., U937, MOLM-14, THP-1, KG-1, HL-60)

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound stock solution (in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed AML cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 10 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the cells with the compound for 48-96 hours.

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 values.

Western Blotting for MTHFD2 Expression

This protocol outlines the procedure to detect changes in MTHFD2 protein levels following treatment with this compound.[4]

Materials:

  • AML cells treated with this compound

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against MTHFD2

  • Loading control primary antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells with RIPA buffer on ice.

  • Quantify the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against MTHFD2 overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in AML cell lines.

G cluster_0 In Vitro Studies cluster_1 Data Analysis A AML Cell Culture (U937, MOLM-14, etc.) B This compound Treatment (Dose-response) A->B C Cell Viability Assay (CCK-8) B->C D Western Blot (MTHFD2 expression) B->D E Apoptosis Assay (e.g., Annexin V) B->E F Cell Cycle Analysis (Flow Cytometry) B->F G IC50/EC50 Determination C->G H Protein Expression Analysis D->H I Quantification of Apoptosis and Cell Cycle Arrest E->I F->I

Caption: Experimental workflow for this compound in AML.

References

Application Notes and Protocols for Oral Administration of DS18561882 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the oral administration of DS18561882, a potent and selective inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), in mouse models of cancer. The following protocols and data have been compiled from publicly available preclinical studies to facilitate the design and execution of in vivo efficacy and pharmacology studies.

Introduction

This compound is a small molecule inhibitor targeting MTHFD2, a mitochondrial enzyme crucial for one-carbon metabolism.[1] MTHFD2 is highly expressed in various cancer types while having low to no expression in healthy adult tissues, making it an attractive therapeutic target.[2][3] Inhibition of MTHFD2 by this compound disrupts the synthesis of purines, which are essential for DNA replication, leading to the suppression of cancer cell proliferation.[2] Preclinical studies have demonstrated that oral administration of this compound can inhibit tumor growth in mouse xenograft models.[1]

Mechanism of Action

This compound selectively inhibits the MTHFD2 enzyme within the mitochondria. This enzyme is a key component of the one-carbon metabolic pathway, which provides one-carbon units for the de novo synthesis of purines. By inhibiting MTHFD2, this compound depletes the pool of purine (B94841) nucleotides available for DNA synthesis, thereby inducing cell cycle arrest and inhibiting the growth of rapidly dividing cancer cells.[2]

MTHFD2 Signaling Pathway in Cancer

The expression and activity of MTHFD2 are influenced by various oncogenic signaling pathways. Upstream regulators such as MYC and KRAS can enhance MTHFD2 expression.[4] Downstream, MTHFD2's role in one-carbon metabolism is critical for nucleotide synthesis. Additionally, in some cancers like breast cancer, MTHFD2 has been shown to activate the AKT signaling pathway, further promoting cell proliferation and survival.[5]

MTHFD2_Signaling_Pathway cluster_upstream Upstream Regulators cluster_mthfd2 MTHFD2 Inhibition cluster_downstream Downstream Effects Growth Signals Growth Signals KRAS KRAS Growth Signals->KRAS MYC MYC KRAS->MYC MTHFD2 MTHFD2 MYC->MTHFD2 One-Carbon Metabolism One-Carbon Metabolism MTHFD2->One-Carbon Metabolism AKT Signaling AKT Signaling MTHFD2->AKT Signaling This compound This compound This compound->MTHFD2 Inhibits Purine Synthesis Purine Synthesis One-Carbon Metabolism->Purine Synthesis DNA Replication DNA Replication Purine Synthesis->DNA Replication Cell Growth Arrest Cell Growth Arrest Purine Synthesis->Cell Growth Arrest Depletion leads to Cell Proliferation Cell Proliferation DNA Replication->Cell Proliferation AKT Signaling->Cell Proliferation

MTHFD2 Signaling Pathway and Inhibition by this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound from preclinical mouse studies.

Table 1: In Vivo Efficacy of Orally Administered this compound
Animal ModelCell LineCancer TypeDose (mg/kg)Administration RouteTreatment ScheduleEffectReference
Mouse XenograftMDA-MB-231Breast Cancer300Oral GavageDailyDecreased tumor burden[2]
Mouse XenograftNot SpecifiedNot Specified100, 300Oral GavageTwice DailyDose-dependent tumor growth inhibition[6]

Note: Specific tumor growth inhibition percentages are not publicly available.

Table 2: Pharmacokinetic Profile of this compound in Mice (Oral Administration)
ParameterValue
CmaxNot publicly available
TmaxNot publicly available
AUCNot publicly available
Half-lifeNot publicly available

Note: While a "good oral pharmacokinetic profile" has been reported, specific quantitative values are not publicly available in the reviewed literature.[1][7]

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in a Mouse Xenograft Model

This protocol outlines the steps for a typical in vivo efficacy study using a breast cancer xenograft model.

1. Materials:

  • This compound

  • Vehicle:

    • Option A: 0.5% (w/v) methyl cellulose (B213188) in sterile water.

    • Option B: 1% hydroxyethylcellulose, 0.25% Tween 80, 0.05% antifoam in sterile water.[6]

  • Sterile water

  • Homogenizer or sonicator

  • Animal feeding needles (oral gavage needles)

  • Syringes (1 mL)

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude)

  • MDA-MB-231 human breast cancer cells

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel (optional)

2. Dosing Solution Preparation: a. Calculate the required amount of this compound based on the desired dose (e.g., 300 mg/kg), and the number and weight of the mice. b. Prepare the chosen vehicle solution. For 0.5% methyl cellulose, gradually add 0.5 g of methyl cellulose to 100 mL of sterile water while stirring. c. Suspend the calculated amount of this compound in the vehicle. d. Use a homogenizer or sonicator to ensure a uniform and stable suspension. e. Prepare the dosing solution fresh daily.

3. Xenograft Model Establishment: a. Culture MDA-MB-231 cells in the recommended medium until they reach 70-80% confluency. b. Harvest and resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at the desired concentration. c. Subcutaneously inject the cell suspension into the flank of each mouse. d. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

4. Administration Procedure: a. Randomize mice into treatment and control (vehicle) groups. b. Weigh each mouse to determine the exact volume of the dosing solution to administer (typically 10 mL/kg). c. Gently restrain the mouse. d. Carefully insert the gavage needle into the esophagus. Ensure the needle does not enter the trachea. e. Slowly administer the calculated volume of the this compound suspension or vehicle. f. Monitor the mice daily for any signs of toxicity or adverse effects.

5. Data Collection and Analysis: a. Measure tumor volume and body weight 2-3 times per week using calipers. b. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis). c. Calculate tumor growth inhibition and assess statistical significance between treatment and control groups.

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture (e.g., MDA-MB-231) Tumor_Implantation 3. Tumor Cell Implantation in Mice Cell_Culture->Tumor_Implantation Dosing_Solution 2. Prepare this compound Dosing Solution Oral_Administration 6. Daily Oral Gavage of This compound or Vehicle Dosing_Solution->Oral_Administration Tumor_Growth 4. Allow Tumors to Grow (100-200 mm³) Tumor_Implantation->Tumor_Growth Randomization 5. Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Randomization->Oral_Administration Monitoring 7. Monitor Tumor Volume & Body Weight Oral_Administration->Monitoring Endpoint 8. Study Endpoint: Euthanasia & Tumor Excision Monitoring->Endpoint Data_Analysis 9. Analyze Data: Tumor Growth Inhibition, Statistical Analysis Endpoint->Data_Analysis

Experimental Workflow for In Vivo Efficacy Study.

References

Application Notes and Protocols for DS18561882 in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS18561882 is a potent and selective small-molecule inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2). MTHFD2 is a mitochondrial enzyme crucial for one-carbon metabolism, a pathway that provides the necessary building blocks for nucleotide synthesis (purines and thymidylate).[1][2] In many cancer types, including breast, lung, and colorectal cancers, MTHFD2 is significantly upregulated to support rapid cell proliferation, while its expression in normal adult tissues is minimal.[1] This differential expression makes MTHFD2 an attractive therapeutic target. The mechanism of action of this compound involves the disruption of this metabolic pathway, leading to a depletion of nucleotide pools, which in turn induces replication stress and ultimately triggers cancer cell death.[1][2]

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, have emerged as a powerful preclinical tool.[3] These models are superior to traditional cell line-derived xenografts as they better recapitulate the heterogeneity, molecular signatures, and drug responses of the original human tumor.[3][4] This high fidelity makes PDX models invaluable for evaluating the efficacy of novel therapeutic agents like this compound in a setting that more closely mimics the clinical scenario.[3][4]

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in PDX models, with a particular focus on gastric and triple-negative breast cancer, where MTHFD2 inhibition has shown promise.

Data Presentation

In Vivo Efficacy of this compound in PDX Models
Cancer TypePDX ModelTreatmentDosing ScheduleOutcomeReference
Gastric CancerPatient-derivedThis compoundDose-dependentReduction in tumor burden[5][6]
Breast Cancer (TNBC)Patient-derivedThis compoundNot specifiedNot specified in abstractMentioned as a relevant model system
In Vitro Activity of this compound
ParameterValueCell LineReference
GI50140 nMHuman breast cancer cell line[7]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in inhibiting the MTHFD2-mediated one-carbon metabolism pathway.

DS18561882_Mechanism_of_Action cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm & Nucleus Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF 5,10-CH2-THF 5,10-CH2-THF THF->5,10-CH2-THF SHMT2 10-CHO-THF 10-CHO-THF 5,10-CH2-THF->10-CHO-THF MTHFD2 Formate Formate 10-CHO-THF->Formate MTHFD1L Formate_cyto Formate Formate->Formate_cyto This compound This compound This compound->10-CHO-THF Inhibits MTHFD2 Purine Synthesis Purine Synthesis Formate_cyto->Purine Synthesis DNA_RNA DNA/RNA Synthesis Purine Synthesis->DNA_RNA Thymidine Synthesis Thymidine Synthesis Thymidine Synthesis->DNA_RNA Replication_Stress Replication Stress DNA_RNA->Replication_Stress Cell_Death Cancer Cell Death Replication_Stress->Cell_Death

Caption: Mechanism of this compound action.

Experimental Protocols

Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models

This protocol outlines the procedure for establishing PDX models from fresh patient tumor tissue.

Materials:

  • Fresh tumor tissue from patient biopsy or surgery

  • Immunodeficient mice (e.g., NOD-scid, NSG)

  • Sterile phosphate-buffered saline (PBS)

  • Culture medium (e.g., RPMI-1640) with antibiotics

  • Matrigel (optional)

  • Surgical instruments (scalpels, forceps, scissors)

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • Analgesics

Procedure:

  • Tumor Tissue Collection and Transport:

    • Collect fresh tumor tissue from the patient under sterile conditions.

    • Place the tissue in a sterile container with culture medium on ice for transport to the laboratory.

    • Process the tissue as soon as possible, ideally within 2-4 hours of collection.

  • Tumor Tissue Processing:

    • In a sterile biosafety cabinet, wash the tumor tissue with cold PBS to remove any blood or necrotic tissue.

    • Mince the tumor into small fragments (approximately 2-3 mm³) using sterile scalpels.

  • Implantation into Immunodeficient Mice:

    • Anesthetize the immunodeficient mouse according to approved institutional animal care and use committee (IACUC) protocols.

    • Shave and sterilize the implantation site (e.g., flank for subcutaneous implantation, or orthotopic site such as the mammary fat pad for breast cancer).

    • Make a small incision (5-10 mm) in the skin.

    • Create a subcutaneous pocket using blunt dissection with forceps.

    • (Optional) Mix the tumor fragments with Matrigel to improve engraftment rates.

    • Implant 1-2 tumor fragments into the subcutaneous pocket.

    • Close the incision with surgical clips or sutures.

    • Administer analgesics as per IACUC guidelines.

  • Tumor Growth Monitoring and Passaging:

    • Monitor the mice regularly for tumor growth by visual inspection and caliper measurements.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • When tumors reach a size of approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor.

    • A portion of the harvested tumor can be cryopreserved for future use, fixed for histological analysis, or passaged into new recipient mice to expand the PDX line.

Protocol 2: In Vivo Efficacy Study of this compound in PDX Models

This protocol describes the methodology for evaluating the antitumor activity of this compound in established PDX models.

Materials:

  • Established PDX models with actively growing tumors

  • This compound (formulated for in vivo administration)

  • Vehicle control

  • Dosing equipment (e.g., oral gavage needles, syringes)

  • Calipers for tumor measurement

  • Anesthetics

  • Equipment for blood collection and tissue harvesting

Procedure:

  • Study Initiation:

    • When PDX tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n ≥ 5 per group).

    • Record the initial tumor volume and body weight for each mouse.

  • Drug Administration:

    • Administer this compound at the desired dose(s) and schedule (e.g., daily oral gavage).

    • Administer the vehicle control to the control group using the same schedule and route of administration.

  • Monitoring and Data Collection:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the mice for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a set duration), euthanize the mice.

  • Endpoint Analysis:

    • Harvest the tumors and record their final weight.

    • Collect blood and other tissues for pharmacokinetic and pharmacodynamic analyses.

    • Fix a portion of the tumor in formalin for histological and immunohistochemical analysis (e.g., to assess proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3).

    • Snap-freeze a portion of the tumor in liquid nitrogen for molecular analysis (e.g., Western blotting, gene expression analysis).

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

    • Statistically analyze the differences in tumor volume and weight between the groups.

    • Evaluate any treatment-related toxicity based on body weight changes and clinical observations.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for utilizing this compound in PDX models.

PDX_Workflow Patient Patient Tumor (Biopsy/Surgery) Implantation Tumor Implantation (Immunodeficient Mouse) Patient->Implantation PDX_Establishment PDX Model Establishment (F1, F2, F3...) Implantation->PDX_Establishment Expansion PDX Line Expansion PDX_Establishment->Expansion Characterization Model Characterization (Histology, Genomics) Expansion->Characterization Efficacy_Study In Vivo Efficacy Study Expansion->Efficacy_Study Randomization Randomization of Tumor-Bearing Mice Efficacy_Study->Randomization Treatment_Group Treatment Group (this compound) Randomization->Treatment_Group Control_Group Vehicle Control Group Randomization->Control_Group Monitoring Tumor Growth and Toxicity Monitoring Treatment_Group->Monitoring Control_Group->Monitoring Endpoint Endpoint Analysis (Tumor Weight, Biomarkers) Monitoring->Endpoint Data_Analysis Data Analysis and Interpretation Endpoint->Data_Analysis

Caption: PDX experimental workflow.

References

Troubleshooting & Optimization

DS18561882 not showing expected anti-proliferative effect

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: DS18561882

This guide provides troubleshooting assistance and frequently asked questions for researchers encountering a lack of expected anti-proliferative effects with the MTHFD2 inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and isozyme-selective inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), a key mitochondrial enzyme in one-carbon (1C) metabolism.[1][2] Its mechanism is primarily centered on blocking the synthesis of purines and thymidine (B127349), which are essential nucleotides for DNA replication and cell division.[3] By inhibiting MTHFD2, this compound depletes the formate (B1220265) pool necessary for purine (B94841) synthesis, leading to growth arrest in cancer cells.[3] The compound also demonstrates some inhibitory activity against MTHFD1.[2]

Q2: I am not observing the expected anti-proliferative effect with this compound. What are the most common causes?

Several factors could contribute to a diminished or absent anti-proliferative effect. These can be broadly categorized as:

  • Cell Line-Specific Factors: The expression of MTHFD2 can vary significantly between different cancer cell lines.[4] Cells with low MTHFD2 expression may not be sensitive to the inhibitor. Additionally, some cells may have metabolic plasticity that allows them to bypass the effects of MTHFD2 inhibition.

  • Experimental Conditions: The composition of your cell culture medium is critical. The presence of external sources of purines (like hypoxanthine) or thymidine can rescue cells from the effects of the inhibitor.[3][5]

  • Compound Integrity and Concentration: Ensure the compound is correctly solubilized, stored, and used at an effective concentration. The reported GI50 value against the MDA-MB-231 cell line is 140 nM.[2]

  • Assay Duration and Endpoint: The anti-proliferative effects of nucleotide synthesis inhibitors may take longer to manifest compared to cytotoxic agents. An incubation period of 96 hours or more may be necessary to observe significant growth inhibition.[6]

Q3: How can I confirm that the drug is active in my experimental system?

To validate the drug's activity, you can perform several experiments:

  • Target Engagement: Confirm that your cell line expresses MTHFD2 using Western Blot or qPCR.

  • Metabolic Rescue: Conduct a rescue experiment by adding thymidine (to rescue from replication stress) or sodium formate (to replenish the one-carbon pool) to the culture medium along with this compound.[5][7] If the addition of these metabolites reverses the anti-proliferative effect, it suggests the inhibitor is acting on its intended pathway.

  • Cell Cycle Analysis: Since this compound induces replication stress, you can analyze the cell cycle distribution.[3][5] An accumulation of cells in the S-phase would be indicative of the drug's mechanism.[3]

  • DNA Damage Marker: Measure levels of DNA damage markers like γH2AX, which are expected to increase upon MTHFD2 inhibition due to replication stress.[5][6]

Q4: Are there known resistance mechanisms or factors that can rescue cells from this compound treatment?

Yes. The primary rescue mechanism is the uptake of metabolites from the extracellular environment.

  • Thymidine Supplementation: The addition of thymidine has been shown to rescue the viability of cells following MTHFD2 loss, suggesting the anti-proliferative effects are linked to thymine-less death and replication stress.[5]

  • Purine/Formate Supplementation: Since this compound blocks formate production required for purine synthesis, supplementing the media with sodium formate or purines (e.g., hypoxanthine (B114508), adenine, guanine) can rescue cells.[3][7] It is important to note that physiological levels of hypoxanthine may be sufficient to block the effects of some 1C metabolism inhibitors.[3]

Q5: What are the recommended concentration ranges and treatment durations for in vitro experiments?

Based on available data, a concentration range starting from low nanomolar to low micromolar is appropriate. For the MDA-MB-231 breast cancer cell line, the GI50 (concentration for 50% growth inhibition) was 140 nM.[2] For viability assays in HL-60 cells, effects were evaluated after 96 hours.[6] It is recommended to perform a dose-response curve over a wide range (e.g., 1 nM to 10 µM) and extend the treatment duration to at least 72-96 hours to accurately assess the anti-proliferative effect.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

Parameter Enzyme/Cell Line Value Reference
IC50 Human MTHFD2 0.0063 µM [2]
IC50 Human MTHFD1 0.57 µM [2]

| GI50 | MDA-MB-231 Cells | 140 nM |[2] |

Table 2: In Vivo Efficacy of this compound (Oral Administration)

Dose Schedule Tumor Growth Inhibition (TGI) Animal Model Reference
30 mg/kg Twice Daily Dose-dependent Mice [2]
100 mg/kg Twice Daily Dose-dependent Mice [2]

| 300 mg/kg | Twice Daily | 67% | Mice |[1][2] |

Table 3: Pharmacokinetic Properties of this compound (Oral Administration in Mice)

Dose Cmax (µg/mL) t1/2 (hours) AUC (µg·h/mL) Reference
30 mg/kg 11.4 2.21 64.6 [2]
100 mg/kg 56.5 2.16 264 [2]

| 300 mg/kg | 90.1 | 2.32 | 726 |[2] |

Troubleshooting and Experimental Workflows

A logical workflow can help diagnose issues when the expected anti-proliferative effect of this compound is not observed.

TroubleshootingWorkflow cluster_checks Initial Checks cluster_optimization Experimental Optimization start Start: No Anti-proliferative Effect Observed check_compound 1. Verify Compound Integrity - Check expiration date - Confirm proper storage (-20°C or -80°C) - Prepare fresh stock solutions in DMSO start->check_compound check_protocol 2. Review Experimental Protocol - Confirm cell seeding density - Verify drug concentration calculations - Check treatment duration (≥72h) check_compound->check_protocol check_target 3. Confirm MTHFD2 Expression - Is MTHFD2 expressed in the cell line? - Perform Western Blot or qPCR check_protocol->check_target decision_target MTHFD2 Expressed? check_target->decision_target optimize_assay 4. Optimize Assay Conditions - Titrate drug concentration (e.g., 1 nM - 10 µM) - Extend incubation time (96h or longer) - Use a different proliferation assay (e.g., Crystal Violet) test_media 5. Test Media Composition - Use dialyzed FBS to reduce exogenous metabolites - Perform rescue experiment: add thymidine or formate optimize_assay->test_media decision_rescue Rescue Reverses Effect? test_media->decision_rescue decision_target->optimize_assay Yes outcome_fail_target Conclusion: Cell line is not a suitable model (Target absent) decision_target->outcome_fail_target No outcome_success Effect Observed decision_rescue->outcome_success Yes outcome_fail_pathway Conclusion: Pathway is not critical or is bypassed in this cell line decision_rescue->outcome_fail_pathway No

Caption: Troubleshooting workflow for this compound experiments.

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay (96-well format)
  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO. Store at -80°C.[2]

    • Perform serial dilutions of the stock solution in culture medium to create 2X working concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the appropriate drug concentration or vehicle control (e.g., 0.1% DMSO).

  • Incubation:

    • Incubate the plate for 72 to 96 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment (Example using Resazurin):

    • Add 20 µL of Resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours until a color change is observed.

    • Measure fluorescence (Ex/Em ~560/590 nm) using a plate reader.

  • Data Analysis:

    • Subtract the background (medium only) reading.

    • Normalize the data to the vehicle-treated control wells (set to 100% viability).

    • Plot the normalized viability against the log of the drug concentration and fit a dose-response curve to calculate the GI50/IC50 value.

Protocol 2: Preparation of this compound for In Vivo Studies

For oral administration in mice, this compound is typically prepared as a suspension.[2][8]

  • Vehicle Preparation (0.5% Methyl Cellulose):

    • Gradually add 0.5 g of methyl cellulose (B213188) to 100 mL of heated (60-70°C) sterile water while stirring.[8]

    • Allow the solution to cool to room temperature, then chill to 4°C to ensure complete dissolution.[8]

  • Suspension Preparation:

    • Calculate the required amount of this compound based on the desired dose (e.g., 300 mg/kg) and the total weight of the mice to be treated.[8]

    • Weigh the calculated amount of this compound powder.

    • Suspend the powder in the prepared 0.5% methyl cellulose vehicle. A typical dosing volume is 10 mL/kg.[8]

    • Use a sonicator or homogenizer to ensure a uniform suspension.[8]

    • Important: Prepare this suspension fresh daily before administration.[8]

Signaling Pathways and Mechanisms

The diagram below illustrates the role of MTHFD2 in one-carbon metabolism and the inhibitory action of this compound.

OneCarbonMetabolism cluster_mito Mitochondrion cluster_cyto Cytosol serine_mito Serine glycine_mito Glycine serine_mito->glycine_mito SHMT2 methylene_thf 5,10-methylene-THF serine_mito->methylene_thf thf_mito THF formyl_thf 10-formyl-THF methylene_thf->formyl_thf MTHFD2 formate Formate formyl_thf->formate MTHFD1L purines Purine Synthesis (d)ATP, (d)GTP formate->purines Enters Cytosol mthfd2 MTHFD2 growth_arrest Growth Arrest Replication Stress shmt2 SHMT2 mthfd1l MTHFD1L dna_rep DNA Replication & Cell Proliferation purines->dna_rep This compound This compound This compound->mthfd2 Inhibits This compound->growth_arrest

Caption: this compound inhibits MTHFD2, blocking formate and purine synthesis.

References

Technical Support Center: Improving DS18561882 Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DS18561882. The focus is on addressing common challenges related to its solubility in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: I am trying to dissolve this compound in water or PBS, but it is not dissolving. Why is this happening?

A1: this compound is a poorly water-soluble compound. Direct dissolution in aqueous buffers like water or Phosphate-Buffered Saline (PBS) is expected to result in very low concentrations or insoluble suspensions. The molecular structure of this compound contributes to its low aqueous solubility. To achieve higher concentrations, co-solvents and specific formulation strategies are necessary.

Q2: What is the maximum aqueous solubility of this compound?

Q3: How can I prepare a stock solution of this compound?

A3: A high-concentration stock solution of this compound can be prepared by dissolving it in an organic solvent such as Dimethyl Sulfoxide (DMSO). A solubility of up to 100 mg/mL in DMSO has been reported, which may require sonication to fully dissolve.[1] When preparing a stock solution in DMSO, it is advisable to use a fresh, anhydrous grade of DMSO, as hygroscopic (water-absorbing) DMSO can significantly impact the solubility of the product.[1]

Q4: Are there established formulations for preparing this compound for in vitro or in vivo experiments?

A4: Yes, there are established co-solvent formulations to prepare this compound solutions at concentrations suitable for in vitro and in vivo studies. These typically involve a multi-component system including DMSO, PEG300, and a surfactant like Tween-80, or a cyclodextrin-based formulation.[1] For oral administration in animal studies, this compound has also been suspended in a 0.5% (w/v) methyl cellulose (B213188) 400 solution.[1][2]

Q5: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. How can I prevent this?

A5: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for poorly soluble compounds. To mitigate this, consider the following:

  • Use a lower concentration of the final working solution. The final concentration of DMSO in your aqueous solution should be kept as low as possible (typically below 0.5% to avoid solvent effects on cells).

  • Employ a co-solvent system for the final dilution. Instead of diluting directly into a simple buffer, use a buffer that contains solubilizing agents such as Tween-80 or other surfactants.

  • Prepare the final solution fresh before each experiment. Over time, even in a co-solvent system, the compound may precipitate out of the aqueous solution.

Q6: What should I do if I observe precipitation or phase separation during the preparation of a co-solvent formulation?

A6: If you observe precipitation or phase separation, gentle heating and/or sonication can be used to aid dissolution.[1] Ensure the solution becomes clear before use. However, be cautious with heating as it could potentially degrade the compound.

Quantitative Data on Solubilization Formulations

The following table summarizes established formulations for achieving specific concentrations of this compound in solution.

Target ConcentrationFormulation ComponentsSolvent Ratio (by volume)NotesReference
2.5 mg/mL (4.11 mM)DMSO, PEG300, Tween-80, Saline10% / 40% / 5% / 45%Requires sonication to achieve a clear solution.[1]
2.5 mg/mL (4.11 mM)DMSO, 20% SBE-β-CD in Saline10% / 90%Requires sonication to achieve a clear solution.[1]
2.5 mg/mL (4.11 mM)DMSO, Corn Oil10% / 90%Requires sonication to achieve a clear solution.[1]
Suspension (Oral)This compound, 0.5% (w/v) methyl cellulose 400 solutionN/AUsed for oral administration in mouse xenograft models.[1][2]

Experimental Protocols

Protocol 1: Preparation of a 2.5 mg/mL this compound Solution using a Co-Solvent System

This protocol is suitable for preparing a stock solution for further dilution in in vitro or in vivo studies.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline solution (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Pipettes

  • Sonicator bath

Procedure:

  • Weigh the required amount of this compound powder.

  • Prepare the vehicle by mixing the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. For example, to prepare 1 mL of vehicle, mix 100 µL of DMSO, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of Saline.

  • Add the this compound powder to the prepared vehicle to achieve a final concentration of 2.5 mg/mL.

  • Vortex the mixture thoroughly.

  • Place the tube or vial in a sonicator bath and sonicate until the solution is clear and all solid has dissolved.[1]

  • Visually inspect the solution for any remaining precipitate. If necessary, continue sonication.

  • Store the resulting solution appropriately, though fresh preparation is recommended.

Protocol 2: General Procedure for Determining Aqueous Solubility (for users needing a baseline)

This protocol provides a general workflow for researchers to determine the approximate aqueous solubility of this compound in a buffer of their choice.

Materials:

  • This compound powder

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Shaker or rotator at a controlled temperature

  • Centrifuge capable of high speed

  • HPLC or other suitable analytical method for quantification

Procedure:

  • Add an excess amount of this compound powder to a known volume of the aqueous buffer in a microcentrifuge tube (e.g., 1-2 mg in 1 mL).

  • Tightly cap the tube and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • After incubation, centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant without disturbing the pellet.

  • Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtered supernatant using a validated analytical method such as HPLC.

  • The resulting concentration is the equilibrium solubility of this compound in the chosen buffer at that temperature.

Visual Guides

experimental_workflow cluster_prep Stock Solution Preparation cluster_formulation Working Solution Formulation (2.5 mg/mL) weigh Weigh this compound Powder dmso Add Anhydrous DMSO (e.g., to 100 mg/mL) weigh->dmso sonicate_stock Sonicate until Clear dmso->sonicate_stock stock High-Concentration Stock Solution sonicate_stock->stock add_stock Add Stock Solution to Vehicle stock->add_stock Dilute prepare_vehicle Prepare Vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) prepare_vehicle->add_stock sonicate_final Sonicate until Clear add_stock->sonicate_final final_solution Final Working Solution (2.5 mg/mL) sonicate_final->final_solution

Caption: Workflow for preparing a this compound stock and working solution.

troubleshooting_workflow start This compound Solubility Issue q_solvent What solvent are you using? start->q_solvent a_aqueous Aqueous Buffer (Water, PBS) q_solvent->a_aqueous a_organic Organic Solvent (e.g., DMSO) q_solvent->a_organic r_aqueous Expected low solubility. Use a co-solvent system. a_aqueous->r_aqueous q_dissolved Does it fully dissolve? a_organic->q_dissolved r_yes_dissolved Proceed with experiment. Use fresh solution. q_dissolved->r_yes_dissolved Yes r_no_dissolved Apply sonication and/or gentle heat. Check for anhydrous solvent. q_dissolved->r_no_dissolved No

References

DS18561882 off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of DS18561882 in cellular assays. It offers troubleshooting advice and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

This compound is a potent and isozyme-selective inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon metabolism.[1][2] MTHFD2 is highly expressed in various cancer types but has low to undetectable expression in most normal adult tissues, making it an attractive therapeutic target.[1][3][4]

Q2: Are there any known off-target effects of this compound?

Yes, while this compound is highly selective for MTHFD2, it also exhibits inhibitory activity against the cytosolic isozyme MTHFD1.[2][5] This is the most significant known off-target effect. The inhibition of MTHFD1 can also contribute to the compound's overall cellular effect by disrupting cytoplasmic one-carbon metabolism.

Q3: What is the mechanism of action of this compound?

The primary mechanism of action of this compound is the inhibition of purine (B94841) synthesis.[6] By inhibiting MTHFD2 (and to a lesser extent MTHFD1), this compound depletes the intracellular pool of formate.[6] Formate is essential for the de novo synthesis of purines, which are the building blocks for DNA and RNA. The resulting depletion of purines leads to growth arrest in cancer cells.[6]

Q4: How does this compound-induced purine depletion affect cells?

The lack of purines prevents cells from replicating their DNA, which is a prerequisite for cell division. This ultimately results in the cessation of proliferation and can lead to cell death.[6] In some cancer cells, MTHFD2 inhibition has been shown to induce replication stress and DNA damage.[7]

Troubleshooting Guide

Problem 1: I am not observing the expected level of growth inhibition in my cancer cell line upon treatment with this compound.

  • Possible Cause 1: High Hypoxanthine (B114508) Levels in Culture Media. The cellular toxicity of this compound can be rescued by the presence of hypoxanthine.[6] Standard cell culture media may contain levels of hypoxanthine that can bypass the block in de novo purine synthesis.

    • Troubleshooting Tip: Check the formulation of your cell culture medium. Consider using a custom medium with lower or no hypoxanthine to accurately assess the on-target effect of this compound.

  • Possible Cause 2: Cell Line-Specific Metabolic Dependencies. The sensitivity of cancer cells to MTHFD2 inhibition can vary depending on their specific metabolic wiring. Some cell lines may have alternative pathways to sustain purine levels or may be less reliant on de novo purine synthesis.

    • Troubleshooting Tip: Characterize the metabolic profile of your cell line. Assess the expression levels of MTHFD2 and other enzymes involved in one-carbon metabolism.

Problem 2: My cells are showing an unexpected phenotype that doesn't align with simple growth arrest.

  • Possible Cause: Off-Target Inhibition of MTHFD1. The dual inhibition of MTHFD2 and MTHFD1 can lead to more complex cellular responses than inhibiting MTHFD2 alone. MTHFD1 plays a role in cytoplasmic folate metabolism, and its inhibition can affect other metabolic pathways.

    • Troubleshooting Tip: To dissect the contributions of MTHFD2 versus MTHFD1 inhibition, consider using genetic approaches such as siRNA-mediated knockdown of each isozyme individually and in combination to compare with the pharmacological effects of this compound.

Problem 3: I am observing significant toxicity in what should be a resistant control cell line.

  • Possible Cause: High Concentrations Leading to Off-Target Effects. At higher concentrations, the likelihood of engaging other off-target proteins increases.[7]

    • Troubleshooting Tip: Perform a careful dose-response study to determine the optimal concentration range for your specific cell line. Use the lowest effective concentration to minimize potential off-target effects.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (μM)Assay Type
MTHFD20.0063Biochemical Assay
MTHFD10.57Biochemical Assay

Data sourced from MedchemExpress.[2]

Table 2: Cellular Activity of this compound

Cell LineGI50 (nM)
MDA-MB-231 (Human Breast Cancer)140

Data sourced from MedchemExpress and Kawai et al., J Med Chem. 2019.[1][2]

Experimental Protocols

General Protocol for Cellular Growth Inhibition Assay:

  • Cell Seeding: Plate cells in a 96-well plate at a density determined to allow for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-96 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment: At the end of the incubation period, assess cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or a luminescent assay that measures ATP content (e.g., CellTiter-Glo).

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle control. Determine the GI50 value by fitting the data to a dose-response curve using appropriate software.

Visualizations

DS18561882_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm MTHFD2 MTHFD2 Formate_mito Formate MTHFD2->Formate_mito Produces Formate_cyto Formate Formate_mito->Formate_cyto Transport MTHFD1 MTHFD1 MTHFD1->Formate_cyto Produces Purine_Synthesis de novo Purine Synthesis Formate_cyto->Purine_Synthesis Required for DNA_RNA DNA/RNA Purine_Synthesis->DNA_RNA Leads to Growth_Arrest Growth Arrest DNA_RNA->Growth_Arrest Depletion leads to This compound This compound This compound->MTHFD2 Inhibits (Primary Target) This compound->MTHFD1 Inhibits (Off-Target) Troubleshooting_Workflow Start Start: Unexpected Experimental Result Low_Efficacy Low Efficacy Start->Low_Efficacy Unexpected_Phenotype Unexpected Phenotype Start->Unexpected_Phenotype High_Toxicity High Toxicity in Controls Start->High_Toxicity Check_Media Check Hypoxanthine in Media Use_Low_Hypoxanthine Use Low/No Hypoxanthine Media Check_Media->Use_Low_Hypoxanthine High Consider_Off_Target Consider MTHFD1 Off-Target Effect siRNA_Knockdown Use siRNA Knockdown to Validate Phenotype Consider_Off_Target->siRNA_Knockdown Dose_Response Perform Dose-Response Curve Optimize_Concentration Optimize Concentration Dose_Response->Optimize_Concentration Low_Efficacy->Check_Media Unexpected_Phenotype->Consider_Off_Target High_Toxicity->Dose_Response End Resolution Use_Low_Hypoxanthine->End siRNA_Knockdown->End Optimize_Concentration->End

References

Technical Support Center: Optimizing DS18561882 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of DS18561882 for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and isozyme-selective inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2).[1][2] MTHFD2 is a mitochondrial enzyme crucial for one-carbon (1C) metabolism, a network of pathways that provides one-carbon units for the synthesis of nucleotides (purines and thymidine) and other essential biomolecules.[3][4][5] By inhibiting MTHFD2, this compound depletes the formate (B1220265) pool, which in turn prevents purine (B94841) synthesis.[3] This lack of nucleotides required for DNA replication leads to growth arrest in cancer cells.[3]

Q2: What is a recommended starting dose for this compound in mouse xenograft models?

A2: Based on published preclinical studies, dose-dependent tumor growth inhibition has been observed at oral doses of 30, 100, and 300 mg/kg, administered twice daily (BID).[2] A common starting point for a new xenograft model could be in the range of 30-100 mg/kg BID, with subsequent dose adjustments based on efficacy and tolerability.

Q3: How should this compound be formulated for oral administration in mice?

A3: For preclinical oral administration, small molecule inhibitors like this compound are often formulated in a vehicle such as a mixture of 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water. It is critical to ensure the compound is fully suspended before each administration. The specific formulation should be optimized to ensure stability and bioavailability.

Q4: What are the known signaling pathways affected by MTHFD2 inhibition with this compound?

A4: Inhibition of MTHFD2 has been shown to impact several key signaling pathways involved in cancer progression. These include the mTORC1/ATF4 pathway, which regulates MTHFD2 expression, and the STAT3 signaling pathway, which is implicated in cancer growth and metastasis.[3] MTHFD2 inhibition can also induce replication stress and activate the ATR-mediated DNA damage response pathway.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable anti-tumor effect at the initial dose. 1. Suboptimal Dose: The initial dose may be too low for the specific tumor model. 2. Poor Bioavailability: Issues with the formulation or route of administration may limit drug exposure. 3. Resistant Tumor Model: The tumor model may have intrinsic resistance mechanisms to MTHFD2 inhibition.1. Dose Escalation Study: Perform a dose escalation study (e.g., 30, 100, 300 mg/kg BID) to determine the maximally effective and tolerated dose.[2] 2. Pharmacokinetic (PK) Analysis: Measure plasma concentrations of this compound to ensure adequate exposure. If exposure is low, consider reformulating the compound. 3. Pharmacodynamic (PD) Marker Analysis: Measure downstream markers of MTHFD2 inhibition in tumor tissue (e.g., nucleotide levels) to confirm target engagement.
Significant toxicity observed (e.g., >15% body weight loss, lethargy). 1. Dose is too high: The administered dose exceeds the maximum tolerated dose (MTD) for the specific animal strain or model. 2. Vehicle Toxicity: The formulation vehicle may be causing adverse effects. 3. Off-target effects: Although selective, high concentrations may lead to off-target toxicities.1. Dose Reduction: Reduce the dose to the next lower level in your study design. 2. Vehicle Control Group: Ensure a vehicle-only control group is included to rule out vehicle-related toxicity. 3. Intermittent Dosing: Consider an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for recovery.
High variability in tumor growth inhibition between animals in the same treatment group. 1. Inconsistent Dosing: Inaccurate oral gavage technique or improper formulation suspension can lead to variable dosing. 2. Heterogeneity of Tumor Model: The tumor model itself may have inherent biological variability. 3. Variable Drug Metabolism: Individual animal differences in metabolism can affect drug exposure.1. Standardize Administration: Ensure all personnel are properly trained in oral gavage and that the formulation is consistently mixed. 2. Increase Group Size: A larger number of animals per group can help to mitigate the effects of biological variability. 3. PK Sub-study: Conduct a small PK study to assess the variability in drug exposure within a treatment group.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in a Mouse Xenograft Model

Dose (mg/kg, BID) Tumor Growth Inhibition (%) Effect on Body Weight Reference
30Significant reductionNo alteration[3]
100Dose-dependent inhibitionNot specified[2]
300Significant reductionNo alteration[2][3]

Table 2: In Vitro Potency of this compound

Parameter Value Cell Line Reference
GI₅₀140 nMMDA-MB-231 (Human Breast Cancer)[1][7]
IC₅₀ (hMTHFD2)Not specifiedBiochemical Assay[6]

Experimental Protocols

Protocol 1: General Procedure for an In Vivo Efficacy Study in a Xenograft Mouse Model

  • Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude or NSG mice).

  • Tumor Cell Implantation: Subcutaneously implant cancer cells (e.g., H1299 NSCLC or triple-negative breast cancer cells) into the flank of each mouse.[3]

  • Tumor Growth Monitoring: Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

  • Drug Preparation and Administration:

    • Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80).

    • Administer the designated dose orally via gavage twice daily (BID).

    • The control group should receive the vehicle only.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Observe animals daily for any signs of toxicity.

  • Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study period.

  • Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Visualizations

DS18561882_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol MTHFD2 MTHFD2 10-formyl-THF 10-formyl-THF Formate Formate Formate_Cytosol Formate Formate->Formate_Cytosol Transport Serine Serine Glycine Glycine Serine->Glycine SHMT2 Glycine->Serine 5,10-methylene-THF 5,10-methylene-THF 5,10-methylene-THF->10-formyl-THF MTHFD2 10-formyl-THF->Formate MTHFD1L Purine_Synthesis Purine Synthesis DNA_Replication DNA Replication Purine_Synthesis->DNA_Replication Growth_Arrest Growth Arrest DNA_Replication->Growth_Arrest Formate_Cytosol->Purine_Synthesis This compound This compound This compound->MTHFD2 Inhibits

Caption: Mechanism of action of this compound.

In_Vivo_Dosage_Optimization_Workflow start Start: Establish Xenograft Model dose_range Initial Dose-Range Finding Study (e.g., 30, 100, 300 mg/kg BID) start->dose_range pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis dose_range->pk_pd mtd Determine Maximum Tolerated Dose (MTD) dose_range->mtd efficacy Efficacy Study at Optimal Dose pk_pd->efficacy mtd->efficacy evaluate Evaluate Tumor Growth Inhibition (TGI) and Toxicity efficacy->evaluate optimal Optimal Dose Identified evaluate->optimal Acceptable TGI & Tolerability adjust Adjust Dose or Schedule evaluate->adjust Suboptimal TGI or High Toxicity adjust->dose_range

Caption: Workflow for in vivo dosage optimization.

MTHFD2_Signaling_Pathway cluster_Upstream Upstream Regulators cluster_Downstream Downstream Effects mTORC1 mTORC1 ATF4 ATF4 mTORC1->ATF4 MTHFD2 MTHFD2 ATF4->MTHFD2 Activates p53 p53 (Tumor Suppressor) p53->MTHFD2 Represses cMyc c-Myc cMyc->MTHFD2 Activates Purine_Synthesis Purine Synthesis MTHFD2->Purine_Synthesis Thymidine_Synthesis Thymidine (B127349) Synthesis MTHFD2->Thymidine_Synthesis STAT3 STAT3 Activation MTHFD2->STAT3 Replication_Stress Replication Stress MTHFD2->Replication_Stress

Caption: Simplified MTHFD2 signaling pathways.

References

DS18561882 stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the MTHFD2 inhibitor, MTHFD2i-ASC88, in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing MTHFD2i-ASC88?

For initial stock solutions, we recommend using anhydrous dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10-50 mM. Store the DMSO stock solution in small aliquots at -80°C to minimize freeze-thaw cycles. For preparing working solutions for cell culture experiments, dilute the DMSO stock in your cell culture medium to the final desired concentration immediately before use.

Q2: How stable is MTHFD2i-ASC88 in aqueous cell culture medium?

MTHFD2i-ASC88 is susceptible to hydrolysis in aqueous solutions over extended periods. We recommend preparing fresh working solutions from the DMSO stock for each experiment. For long-term experiments (greater than 24 hours), it is advisable to replace the medium with freshly prepared MTHFD2i-ASC88 solution every 24-48 hours to maintain a consistent effective concentration.

Q3: Is MTHFD2i-ASC88 sensitive to light?

Yes, MTHFD2i-ASC88 exhibits some photosensitivity. To prevent photodegradation, protect all solutions containing the inhibitor from direct light by using amber-colored tubes or by wrapping containers in aluminum foil. Perform experimental manipulations in a darkened room or under a cell culture hood with the light turned off whenever possible.

Q4: What are the optimal storage conditions for the lyophilized powder and stock solutions?

  • Lyophilized Powder: Store the lyophilized powder of MTHFD2i-ASC88 at -20°C in a desiccated environment.

  • DMSO Stock Solutions: Store at -80°C in tightly sealed, amber-colored vials. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues observed during long-term experiments with MTHFD2i-ASC88.

Problem Possible Cause Recommended Solution
Decreased efficacy of the inhibitor over time in a multi-day experiment. 1. Degradation in Aqueous Medium: The inhibitor may be degrading in the cell culture medium. 2. Adsorption to Plasticware: The compound may be adsorbing to the surface of cell culture plates or tubes.1. Replenish the cell culture medium with freshly diluted inhibitor every 24-48 hours. 2. Use low-adsorption plasticware for your experiments.
Inconsistent results between experiments. 1. Inaccurate Pipetting: Inconsistent initial concentrations due to pipetting errors. 2. Variable Storage Conditions: Differences in the handling and storage of the compound. 3. Photosensitivity: Exposure to light during preparation or incubation.1. Calibrate your pipettes regularly. Prepare a master mix of the working solution for each experiment to ensure consistency. 2. Strictly adhere to the recommended storage conditions. Keep a detailed log of stock solution preparation and handling. 3. Protect all solutions from light at all stages of the experiment.
Precipitation of the compound in the cell culture medium. 1. Low Solubility: The final concentration of the inhibitor in the aqueous medium exceeds its solubility limit. 2. Interaction with Serum Proteins: The compound may precipitate upon interaction with proteins in the fetal bovine serum (FBS).1. Ensure the final DMSO concentration in the medium is below 0.1% to aid solubility. Perform a solubility test before your main experiment. 2. Reduce the serum concentration in your medium if experimentally feasible. Alternatively, prepare the inhibitor dilution in a serum-free medium first and then add it to the serum-containing medium.

Experimental Protocols

Protocol 1: Preparation of MTHFD2i-ASC88 Stock Solution
  • Allow the lyophilized MTHFD2i-ASC88 powder to equilibrate to room temperature before opening the vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution for 1-2 minutes until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in amber-colored, tightly sealed tubes.

  • Store the aliquots at -80°C.

Protocol 2: Long-Term Cell Viability Assay (72 hours)
  • Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Prepare a serial dilution of MTHFD2i-ASC88 in cell culture medium from the DMSO stock solution immediately before use. The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium from the cells and add the freshly prepared medium containing the inhibitor.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • At 24 hours and 48 hours, carefully remove the medium and replace it with freshly prepared medium containing the same concentrations of MTHFD2i-ASC88.

  • At 72 hours, perform a cell viability assay (e.g., MTT, CellTiter-Glo).

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Long-Term Experiment (72h) start Start: Lyophilized MTHFD2i-ASC88 dissolve Dissolve in Anhydrous DMSO (10 mM Stock) start->dissolve aliquot Aliquot into Amber Tubes dissolve->aliquot store Store at -80°C aliquot->store dilute Prepare Fresh Working Dilutions store->dilute Use one aliquot seed Seed Cells in 96-well Plate seed->dilute treat Treat Cells (0h) dilute->treat incubate1 Incubate 24h treat->incubate1 replace1 Replace Medium with Fresh Inhibitor (24h) incubate1->replace1 incubate2 Incubate 24h replace1->incubate2 replace2 Replace Medium with Fresh Inhibitor (48h) incubate2->replace2 incubate3 Incubate 24h replace2->incubate3 assay Perform Viability Assay (72h) incubate3->assay

Caption: Workflow for the preparation and use of MTHFD2i-ASC88 in a long-term experiment.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Decreased Efficacy Over Time degradation Degradation in Aqueous Medium issue->degradation adsorption Adsorption to Plasticware issue->adsorption replenish Replenish Medium Every 24-48h degradation->replenish low_adsorption Use Low-Adsorption Plasticware adsorption->low_adsorption

Caption: Troubleshooting logic for decreased inhibitor efficacy in long-term experiments.

Technical Support Center: Troubleshooting Resistance to DS18561882 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating resistance mechanisms to the MTHFD2 inhibitor, DS18561882.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vitro experiments with this compound.

Issue 1: Higher than Expected IC50 or Reduced Potency of this compound

  • Question: We are observing a higher than expected IC50 value for this compound in our cancer cell line, or the potency seems to have decreased over time. What are the potential causes and how can we troubleshoot this?

  • Answer: Several factors can contribute to reduced potency of this compound. Here is a systematic approach to troubleshooting this issue:

    • Cell Line Integrity and Passage Number:

      • Recommendation: Authenticate your cell line to ensure it has not been misidentified or cross-contaminated. Genetic drift can occur at high passage numbers, leading to phenotypic changes and altered drug sensitivity. It is advisable to use cells at a low passage number for consistent results.

    • Compound Stability and Handling:

      • Recommendation: this compound should be stored as a stock solution in DMSO at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Prepare fresh dilutions in culture medium for each experiment.

    • Culture Media Composition:

      • Recommendation: The primary mechanism of this compound is the inhibition of de novo purine (B94841) synthesis.[1] The presence of purines, such as hypoxanthine (B114508), in the cell culture medium can rescue cells from the effects of MTHFD2 inhibition.[2]

      • Troubleshooting Step: Check the formulation of your culture medium. If it contains high levels of purine precursors, consider using a purine-depleted medium for your experiments to accurately assess the potency of this compound. You can also perform a hypoxanthine rescue experiment to confirm this as a factor (see Experimental Protocols).

    • Expression of MTHFD2 and Compensatory Pathways:

      • Recommendation: The sensitivity of cancer cells to this compound is often correlated with the expression level of its target, MTHFD2. Additionally, cancer cells can develop resistance by upregulating compensatory metabolic pathways. A key described resistance mechanism to MTHFD2 inhibition is the upregulation of the cytosolic one-carbon metabolism enzyme, serine hydroxymethyltransferase 1 (SHMT1).[2]

      • Troubleshooting Step: Perform a western blot to confirm the expression of MTHFD2 in your cell line. If MTHFD2 expression is low, the cells may be intrinsically less sensitive. If you suspect acquired resistance, also probe for SHMT1 expression to see if it is upregulated.

Issue 2: Inconsistent Results in Cell Viability Assays

  • Question: We are observing high variability between replicate wells in our cell viability assays with this compound. What could be causing this and how can we improve our assay consistency?

  • Answer: High variability in cell-based assays can stem from several technical factors. Here are some key areas to focus on for improvement:

    • Cell Seeding and Plating:

      • Recommendation: Ensure a homogenous single-cell suspension before plating to avoid clumps. Use a calibrated multichannel pipette and mix the cell suspension between plating each set of wells to ensure even cell distribution. Avoid using the outer wells of a 96-well plate as they are more prone to evaporation, leading to an "edge effect". Fill the outer wells with sterile PBS or media.

    • Assay Duration and Cell Density:

      • Recommendation: The anti-proliferative effects of this compound are dependent on the cell division rate. Ensure that your cells are in the exponential growth phase during the assay. Optimize the initial cell seeding density so that the vehicle-treated control cells are approximately 80-90% confluent at the end of the assay. The incubation time with this compound may need to be optimized (typically 72-96 hours) to allow for the depletion of nucleotide pools.

    • Reagent Preparation and Addition:

      • Recommendation: Ensure that the viability reagent (e.g., MTT, resazurin) is properly dissolved and mixed before addition to the wells. After adding the reagent, ensure complete mixing within each well. For MTT assays, ensure complete solubilization of the formazan (B1609692) crystals before reading the absorbance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the mitochondrial enzyme methylenetetrahydrofolate dehydrogenase 2 (MTHFD2).[3] MTHFD2 is a key enzyme in one-carbon metabolism, which is essential for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA. By inhibiting MTHFD2, this compound depletes the intracellular pool of purines, leading to cell cycle arrest and inhibition of cancer cell proliferation.[1]

Q2: What are the known mechanisms of resistance to MTHFD2 inhibitors like this compound?

A2: Cancer cells can develop resistance to MTHFD2 inhibitors through several mechanisms:

  • Upregulation of Compensatory Pathways: The most well-described mechanism is the upregulation of the cytosolic one-carbon metabolism pathway, particularly the enzyme SHMT1.[2] SHMT1 can provide an alternative source of one-carbon units for nucleotide synthesis, thereby bypassing the block in the mitochondrial pathway.

  • Metabolic Rescue: The presence of exogenous sources of purines, such as hypoxanthine, can rescue cells from the anti-proliferative effects of this compound.[2] This suggests that the tumor microenvironment, which can be rich in metabolites, may influence the efficacy of the drug.

  • Alterations in MTHFD2 Expression or Function: While not yet specifically reported for this compound, acquired resistance to targeted therapies can sometimes involve mutations in the drug target that prevent inhibitor binding or a decrease in the expression of the target protein.

Q3: How can we generate a this compound-resistant cancer cell line in the lab?

A3: A common method for generating drug-resistant cancer cell lines is through continuous exposure to escalating concentrations of the drug over a prolonged period.[4]

  • Determine the initial IC50: First, determine the IC50 of this compound in your parental cell line.

  • Initial Drug Exposure: Start by culturing the parental cells in a medium containing this compound at a concentration below the IC50 (e.g., IC20-IC30).

  • Gradual Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound. This is typically done in a stepwise manner, allowing the cells to recover and resume growth at each new concentration.

  • Maintenance and Characterization: This process can take several months. Once a resistant population is established that can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the parental IC50), the resistant cell line should be maintained in a medium containing the drug to preserve the resistant phenotype. The resistant line should then be characterized by re-evaluating the IC50 and investigating the underlying resistance mechanisms.

Q4: What are some potential combination strategies to overcome resistance to this compound?

A4: Based on the known resistance mechanisms, several combination strategies could be explored:

  • Dual Inhibition of MTHFD2 and SHMT1: Since upregulation of SHMT1 is a key resistance mechanism, co-treatment with an SHMT1 inhibitor could be a synergistic strategy to overcome resistance.[2]

  • Combination with other Chemotherapies: Combining this compound with other anti-cancer agents that target different pathways could be effective. For example, combining MTHFD2 inhibition with drugs that induce DNA damage or replication stress may enhance efficacy.

  • Targeting Upstream Signaling Pathways: Since the expression of MTHFD2 is regulated by pathways such as mTORC1/ATF4, inhibitors of these pathways could be used in combination with this compound.

Data Presentation

Table 1: In Vitro Activity of this compound in Selected Cancer Cell Lines

Cell LineCancer TypeMTHFD2 IC50 (µM)MTHFD1 IC50 (µM)Cell-based GI50 (nM)Reference
MDA-MB-231Breast Cancer0.00630.57140[3]

Table 2: Troubleshooting Inconsistent this compound Efficacy

ObservationPotential CauseRecommended Action
Higher than expected IC50Cell line drift/high passage numberAuthenticate cell line; use low passage number cells.
Compound degradationPrepare fresh stock solutions; aliquot to avoid freeze-thaw cycles.
Purine-rich mediaUse purine-depleted media; perform hypoxanthine rescue experiment.
Low MTHFD2 expressionVerify MTHFD2 expression by Western blot.
Upregulation of SHMT1Check SHMT1 expression by Western blot in suspected resistant cells.
High variability in viability assaysUneven cell seedingEnsure homogenous cell suspension; avoid edge effects.
Inappropriate assay duration/densityOptimize cell seeding density and incubation time.
Inconsistent reagent additionCalibrate pipettes; ensure proper mixing of reagents.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT-based)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration).

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for MTHFD2 and SHMT1 Expression

  • Cell Lysis: Culture cells to 70-80% confluency. For resistant cell lines, maintain the drug pressure until just before lysis. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% or 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against MTHFD2 and SHMT1 (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation. Also, probe for a loading control (e.g., GAPDH or β-actin).

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Protocol 3: Hypoxanthine Rescue Experiment

  • Cell Seeding and Treatment: Seed cells as described in the cell viability assay protocol. Treat cells with a fixed concentration of this compound (e.g., at or above the IC50) in the presence or absence of varying concentrations of hypoxanthine (e.g., 0, 10, 50, 100 µM).

  • Incubation and Viability Assessment: Incubate the cells for 72-96 hours and assess cell viability using an MTT or resazurin-based assay as described above.

  • Data Analysis: Compare the cell viability in the this compound-treated wells with and without hypoxanthine. A significant increase in cell viability in the presence of hypoxanthine indicates that the cytotoxic effect of this compound is due to purine depletion and can be rescued by an exogenous purine source.

Mandatory Visualization

MTHFD2_Signaling_Pathway cluster_mitochondria Mitochondrion cluster_cytosol Cytosol Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF 5,10-methylene-THF 5,10-methylene-THF THF->5,10-methylene-THF SHMT2 10-formyl-THF 10-formyl-THF 5,10-methylene-THF->10-formyl-THF MTHFD2 Formate Formate 10-formyl-THF->Formate MTHFD1L Formate_cyto Formate Formate->Formate_cyto Export De novo Purine Synthesis De novo Purine Synthesis Formate_cyto->De novo Purine Synthesis DNA/RNA Synthesis DNA/RNA Synthesis De novo Purine Synthesis->DNA/RNA Synthesis Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation This compound This compound MTHFD2 MTHFD2 This compound->MTHFD2

Caption: Mechanism of action of this compound in the mitochondrial one-carbon metabolism pathway.

Experimental_Workflow start Start: Inconsistent results with this compound check_potency Is the IC50 higher than expected? start->check_potency check_variability Is there high variability between replicates? check_potency->check_variability No troubleshoot_potency Troubleshoot Potency: - Check cell line integrity - Verify compound stability - Analyze media composition - Assess MTHFD2/SHMT1 expression check_potency->troubleshoot_potency Yes troubleshoot_variability Troubleshoot Variability: - Optimize cell seeding - Standardize assay duration/density - Ensure consistent reagent handling check_variability->troubleshoot_variability Yes end End: Consistent and reliable results check_variability->end No troubleshoot_potency->check_variability troubleshoot_variability->end

Caption: A logical workflow for troubleshooting experiments with this compound.

Resistance_Mechanisms This compound This compound MTHFD2_inhibition MTHFD2 Inhibition This compound->MTHFD2_inhibition Purine_depletion Purine Depletion MTHFD2_inhibition->Purine_depletion Cell_cycle_arrest Cell Cycle Arrest Purine_depletion->Cell_cycle_arrest Resistance Resistance to this compound Cell_cycle_arrest->Resistance SHMT1_upregulation Upregulation of SHMT1 SHMT1_upregulation->Resistance Hypoxanthine_rescue Exogenous Purine Supply (e.g., Hypoxanthine) Hypoxanthine_rescue->Resistance Altered_target Altered MTHFD2 (Expression/Mutation) Altered_target->Resistance

Caption: Potential resistance mechanisms of cancer cells to this compound.

References

Technical Support Center: DS18561882 Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing potential toxicity of DS18561882 in animal models. The information is curated for an audience with expertise in preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to its potential toxicity?

A1: this compound is a potent and isozyme-selective inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2).[1][2][3] MTHFD2 is a mitochondrial enzyme crucial for one-carbon metabolism, which is essential for the synthesis of purines and thymidine (B127349).[1][2] By inhibiting MTHFD2, this compound disrupts the production of these necessary building blocks for DNA and RNA synthesis, leading to the arrest of cell proliferation.[4] The primary mechanism of action is the blockage of purine (B94841) synthesis. This targeted action on a metabolic pathway that is highly active in cancer cells, while MTHFD2 expression is low in most healthy adult tissues, suggests a potential for a favorable therapeutic window with minimal side effects.[1][2]

Q2: Has toxicity been observed with this compound in animal models?

A2: Published preclinical studies have generally reported a good safety profile for this compound in animal models. Research has indicated that MTHFD2 inhibition did not show apparent toxic effects in mice, even with treatment lasting for five weeks, suggesting a therapeutic index for targeting this pathway.[5] One study noted that in a mouse xenograft model, this compound inhibited tumor growth in a dose-dependent manner at doses of 30, 100, and 300 mg/kg administered twice daily (BID), with the highest dose showing almost complete tumor growth inhibition without reported adverse effects.[2] Another report mentioned that the compound was well-tolerated in both acute and chronic experiments in rodents at a dose of 300 mg/kg administered orally.

Q3: What are the known pharmacokinetic properties of this compound in animals?

A3: this compound has been shown to have a good oral pharmacokinetic profile.[3] Following oral administration, it exhibits high plasma concentrations.[2] Suboptimal pharmacokinetics with limited oral bioavailability were noted for a similar anti-invasive molecule, which was overcome by developing a medicated gel formulation for oral dosing.[6]

Q4: Are there any specific considerations for the formulation and administration of this compound in animal studies?

A4: Yes, proper formulation is critical for achieving desired exposure and minimizing local toxicity. The selection of an appropriate vehicle is important and should be well-tolerated by the animal species and route of administration. For oral administration, if solubility is a challenge, a suspension or a medicated gel could be considered to improve bioavailability and ease of administration, especially in long-term studies.[6] The pH of the formulation should ideally be between 5 and 9 to avoid irritation.[7]

Troubleshooting Guides

While published data suggests a good safety profile, the mechanism of action of this compound (inhibition of nucleotide synthesis) may theoretically lead to certain toxicities, especially in rapidly dividing non-cancerous cells. This section provides guidance on potential issues and mitigation strategies.

Issue 1: Signs of Hematological Toxicity (e.g., decreased white blood cell counts, anemia)

  • Potential Cause: Inhibition of purine synthesis can affect the proliferation of hematopoietic stem cells in the bone marrow, a common side effect of antimetabolite drugs.

  • Troubleshooting Steps:

    • Monitor Complete Blood Counts (CBCs): Regularly monitor CBCs (e.g., weekly) to detect any changes in white blood cells, red blood cells, and platelets.

    • Dose Adjustment: If hematological parameters decrease significantly, consider reducing the dose or adjusting the dosing schedule (e.g., intermittent dosing) to allow for bone marrow recovery.

    • Supportive Care: In severe cases, supportive care may be necessary.

    • Metabolite Rescue: As a potential mitigation strategy based on the mechanism of action, supplementation with downstream metabolites could be explored. See the experimental protocol below for purine supplementation.

Issue 2: Gastrointestinal (GI) Toxicity (e.g., weight loss, diarrhea, loss of appetite)

  • Potential Cause: The rapidly dividing epithelial cells of the GI tract can be sensitive to the anti-proliferative effects of purine synthesis inhibitors.

  • Troubleshooting Steps:

    • Monitor Body Weight and Clinical Signs: Monitor animal body weight daily and observe for signs of GI distress.

    • Dose and Formulation Optimization: If GI toxicity is observed, consider reducing the dose. Ensure the formulation is not contributing to local irritation. A medicated gel or other palatable formulation might improve tolerance.[6]

    • Dietary Support: Provide a highly palatable and easily digestible diet to encourage food intake.

    • Hydration: Ensure adequate hydration, especially if diarrhea is present.

    • Metabolite Supplementation: Similar to hematological toxicity, purine supplementation could potentially alleviate GI side effects.

Data Summary

Table 1: Reported Dosing of this compound in Mouse Models

Dose (mg/kg)Dosing ScheduleRoute of AdministrationAnimal ModelReported OutcomeReference
30, 100, 300Twice Daily (BID)OralMouse XenograftDose-dependent tumor growth inhibition[2]
300Not specifiedOralRodentWell-tolerated in acute and chronic studies

Experimental Protocols

Protocol 1: Prophylactic Purine Supplementation to Mitigate Potential Toxicity

This protocol is a suggested starting point for researchers who wish to proactively mitigate potential toxicities based on the mechanism of action of this compound. The efficacy of this approach for this compound needs to be experimentally validated.

  • Objective: To determine if co-administration of purine precursors can reduce the potential for hematological or gastrointestinal toxicity of this compound without compromising its anti-tumor efficacy.

  • Materials:

    • This compound

    • Hypoxanthine (B114508)

    • Vehicle for this compound (e.g., 0.5% methylcellulose)

    • Sterile water for injection or appropriate vehicle for hypoxanthine

    • Animal model of interest

  • Methodology:

    • Animal Groups: Establish multiple experimental groups, including:

      • Vehicle control

      • This compound alone

      • This compound + Hypoxanthine

      • Hypoxanthine alone

    • Dosing:

      • Administer this compound at the desired therapeutic dose and schedule.

      • Administer hypoxanthine at a dose determined by preliminary studies or based on literature for rescuing antifolate toxicity. This may require a dose-ranging study. Administration can be via drinking water or parenteral injection.

    • Monitoring:

      • Monitor tumor growth (if applicable).

      • Monitor body weight and clinical signs of toxicity daily.

      • Collect blood samples for CBC analysis at baseline and regular intervals.

      • At the end of the study, perform histopathological analysis of key organs (e.g., bone marrow, intestine, liver, kidney).

    • Data Analysis: Compare the toxicity parameters and anti-tumor efficacy between the this compound alone group and the this compound + Hypoxanthine group.

Visualizations

DS18561882_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol One-Carbon Metabolism One-Carbon Metabolism MTHFD2 MTHFD2 One-Carbon Metabolism->MTHFD2 Formate Formate MTHFD2->Formate de novo Purine Synthesis de novo Purine Synthesis Formate->de novo Purine Synthesis export Purines (ATP, GTP) Purines (ATP, GTP) de novo Purine Synthesis->Purines (ATP, GTP) DNA/RNA Synthesis DNA/RNA Synthesis Purines (ATP, GTP)->DNA/RNA Synthesis Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation This compound This compound This compound->MTHFD2 inhibits

Caption: Mechanism of action of this compound in inhibiting cell proliferation.

Toxicity_Mitigation_Workflow start Start this compound Dosing observe Observe for Clinical Signs of Toxicity (Weight loss, Diarrhea, etc.) start->observe monitor Monitor Complete Blood Counts (CBCs) observe->monitor decision Toxicity Observed? monitor->decision no_toxicity Continue Dosing and Monitoring decision->no_toxicity No reduce_dose Reduce Dose or Modify Schedule decision->reduce_dose Yes no_toxicity->monitor end End of Study no_toxicity->end supportive_care Provide Supportive Care reduce_dose->supportive_care reduce_dose->end metabolite_rescue Consider Metabolite Supplementation (e.g., Hypoxanthine) supportive_care->metabolite_rescue metabolite_rescue->monitor

Caption: Troubleshooting workflow for managing potential this compound toxicity.

References

Navigating Inconsistent Results with DS18561882: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Inconsistent results in replicate experiments can be a significant source of frustration and delay in research and development. This guide provides a dedicated technical support resource for researchers using the MTHFD2 inhibitor, DS18561882. We address common sources of variability and provide structured troubleshooting advice to help you achieve more reproducible and reliable experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that may lead to inconsistent results when working with this compound.

Q1: We are observing significant variability in the GI50/IC50 values for this compound across different batches of experiments. What are the potential causes?

A1: Variability in potency measurements is a common issue in cell-based assays and can stem from several factors.[1][2] Consider the following:

  • Cell-Based Factors:

    • Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and free from cross-contamination. Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered drug sensitivity.[3]

    • Cell Health and Confluency: Only use healthy, viable cells for your experiments. Seeding density should be optimized to ensure cells are in the exponential growth phase during the entire drug treatment period.[3][4] Over-confluency or poor cell health can significantly impact metabolic activity and drug response.

    • Mycoplasma Contamination: Mycoplasma infection can alter cellular metabolism and response to treatment. Regularly test your cell cultures for mycoplasma contamination.[3]

  • Compound Handling and Preparation:

    • Solubility and Storage: this compound is typically dissolved in DMSO for in vitro studies.[5] Ensure the compound is fully dissolved and stored correctly (typically at -20°C or -80°C, protected from light) to prevent degradation.[5] Avoid repeated freeze-thaw cycles of stock solutions.[5][6]

    • Working Dilutions: Prepare fresh working dilutions from your stock solution for each experiment. The final DMSO concentration in your assay should be kept low (ideally below 0.5%) and consistent across all wells, including vehicle controls.[5]

  • Assay Protocol and Execution:

    • Incubation Times: Inconsistent incubation times with the compound or assay reagents can lead to variability. Use a calibrated timer and standardize all incubation steps.[6]

    • Pipetting Accuracy: Inaccurate pipetting, especially when preparing serial dilutions, can be a major source of error.[2] Ensure your pipettes are calibrated and use appropriate pipetting techniques.

    • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth.[2] It is best practice to fill the perimeter wells with sterile PBS or media without cells to minimize this "edge effect".[2]

Q2: The anti-proliferative effect of this compound is less potent than expected based on published data. What could be the reason?

A2: Sub-optimal potency can be due to several factors related to the compound's mechanism of action and the specific experimental conditions.

  • Metabolic State of Cells: this compound inhibits MTHFD2, a key enzyme in one-carbon metabolism, which is crucial for purine (B94841) and thymidine (B127349) synthesis.[7][8] The metabolic state of your cells can influence their dependence on this pathway. Cells grown in media with high levels of formate (B1220265) or nucleosides may be less sensitive to MTHFD2 inhibition.

  • Expression Levels of MTHFD2: The expression of MTHFD2 is high in many cancer cells but low in most normal adult tissues.[9] Verify the MTHFD2 expression level in your cell line of choice. Lower MTHFD2 expression may lead to reduced sensitivity to the inhibitor.

  • Rescue Effects from Media Components: Some cell culture media formulations may contain components that can bypass the metabolic block induced by this compound. Consider using a more defined medium for your experiments to minimize these confounding factors. A rescue experiment, where formate or nucleosides are added back to the media, can help confirm the on-target effect of the compound.[5]

Q3: We are seeing inconsistent results in our in vivo xenograft studies with this compound. How can we improve reproducibility?

A3: In vivo experiments introduce additional layers of complexity. Here are some key areas to focus on:

  • Compound Formulation and Administration: For oral administration, this compound is often formulated in a vehicle like 0.5% methyl cellulose.[10] Ensure the suspension is uniform and prepared fresh daily.[10] Inconsistent formulation or administration (e.g., incorrect gavage technique) can lead to variable drug exposure.[10]

  • Animal Health and Husbandry: Use age- and weight-matched animals for all experimental groups. Monitor animal health closely, as underlying health issues can impact tumor growth and drug response.

  • Tumor Implantation and Measurement: Standardize the number of cells implanted and the location of implantation. Use a consistent method for tumor measurement (e.g., calipers) and blinding during data collection to minimize bias.

Data Summary Tables

Table 1: In Vitro Activity of this compound

ParameterValueCell LineReference
GI50140 nMHuman Breast Cancer Cell Line[11]
IC50 (hMTHFD2)Not specifiedBiochemical Assay[8]

Table 2: In Vivo Dosing of this compound in a Mouse Xenograft Model

DoseAdministration RouteDosing FrequencyVehicleAntitumor EffectReference
30, 100, 300 mg/kgOralTwice Daily (BID)Not specifiedDose-dependent tumor growth inhibition[9]
300 mg/kgOralTwice Daily (BID)0.5% Methyl Cellulose~67% Tumor Growth Inhibition (TGI)[9][10]

Experimental Protocols

Protocol 1: General Cell Viability Assay (e.g., MTT/XTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[5] Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control with the same final DMSO concentration.

  • Treatment: Remove the overnight culture medium and add the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • Viability Assessment:

    • For MTT assays, add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution to dissolve the formazan (B1609692) crystals.

    • For XTT assays, add the XTT labeling mixture and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50/IC50 value using a suitable software.

Visualizing Workflows and Pathways

To further clarify the processes involved, the following diagrams illustrate the mechanism of action of this compound and a general troubleshooting workflow.

cluster_inhibition Inhibitor cluster_pathway Cellular Pathway MTHFD2 MTHFD2 Purine_Synthesis De Novo Purine Synthesis MTHFD2->Purine_Synthesis contributes to Thymidine_Synthesis Thymidine Synthesis MTHFD2->Thymidine_Synthesis contributes to Growth_Arrest Growth Arrest One_Carbon_Metabolism Mitochondrial One-Carbon Metabolism One_Carbon_Metabolism->MTHFD2 involves DNA_Replication DNA Replication & Cell Proliferation Purine_Synthesis->DNA_Replication Thymidine_Synthesis->DNA_Replication DNA_Replication->Growth_Arrest This compound This compound This compound->MTHFD2 inhibits

Caption: Mechanism of action of this compound.

Start Inconsistent Results Observed Check_Cells 1. Review Cell Culture Practices Start->Check_Cells Check_Compound 2. Verify Compound Handling Check_Cells->Check_Compound No Issues Cell_Issues Passage Number? Mycoplasma? Confluency? Check_Cells->Cell_Issues Potential Issues Check_Protocol 3. Examine Assay Protocol Check_Compound->Check_Protocol No Issues Compound_Issues Solubility? Storage? Dilutions? Check_Compound->Compound_Issues Potential Issues Protocol_Issues Incubation Times? Pipetting? Edge Effects? Check_Protocol->Protocol_Issues Potential Issues Optimize Optimize Protocol & Re-run Experiment Check_Protocol->Optimize No Issues Cell_Issues->Check_Compound Compound_Issues->Check_Protocol Protocol_Issues->Optimize Consistent_Results Consistent Results Achieved Optimize->Consistent_Results

Caption: Troubleshooting workflow for inconsistent results.

References

Technical Support Center: Validating DS18561882 Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the cellular target engagement of DS18561882, a potent and selective inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2).[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: The primary molecular target of this compound is Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), a mitochondrial enzyme that plays a crucial role in one-carbon metabolism.[1][2][3][4] MTHFD2 is highly expressed in various cancer types and is involved in the synthesis of purines and thymidine (B127349), which are essential for DNA replication.[1][3][5]

Q2: What is the mechanism of action for this compound?

A2: this compound inhibits the enzymatic activity of MTHFD2.[1][5] This inhibition disrupts the mitochondrial one-carbon metabolic pathway, leading to a depletion of formate.[1] The consequence is a reduction in the cellular pools of purines and thymidine, which are necessary for DNA synthesis and repair.[1][5] This ultimately induces replication stress, S-phase arrest, and apoptosis in cancer cells.[5]

Q3: Which cellular assays are recommended for confirming this compound target engagement with MTHFD2?

A3: The Cellular Thermal Shift Assay (CETSA) is a widely used and effective method to confirm the direct binding of this compound to MTHFD2 in a cellular environment.[5][6][7] Other suitable methods include Drug Affinity Responsive Target Stability (DARTS) and advanced proteomics techniques like thermal proteome profiling (TPP).[5][8] For a more high-throughput approach, the NanoBRET® Target Engagement Assay can be adapted if a suitable fluorescent tracer is available.[9][10][11]

Q4: What are the expected downstream cellular effects of MTHFD2 inhibition by this compound that can be used as pharmacodynamic markers?

A4: Inhibition of MTHFD2 by this compound is expected to lead to several measurable downstream effects, including:

  • Decreased levels of purines and thymidine.

  • Increased levels of uracil (B121893) misincorporation into DNA.[1]

  • Induction of replication stress markers, such as phosphorylated histone H2AX (γH2AX).[5]

  • Cell cycle arrest in the S-phase.[5]

  • Induction of apoptosis, which can be measured by assays like Annexin V staining or caspase activation.[5]

Troubleshooting Guides

Cellular Thermal Shift Assay (CETSA) for MTHFD2 Engagement

Issue 1: No observable thermal stabilization of MTHFD2 upon this compound treatment.

  • Possible Cause 1: Insufficient drug concentration or incubation time.

    • Troubleshooting: Perform a dose-response and time-course experiment to determine the optimal concentration of this compound and incubation time required to achieve target engagement. The reported cell-based GI50 value for this compound is approximately 140 nM.[3][4][12]

  • Possible Cause 2: Ineffective cell lysis.

    • Troubleshooting: Ensure complete cell lysis to release MTHFD2. Optimize the lysis buffer and consider mechanical disruption methods like sonication or freeze-thaw cycles.

  • Possible Cause 3: Suboptimal heating temperatures.

    • Troubleshooting: The optimal temperature for detecting the thermal stabilization of MTHFD2 needs to be empirically determined. Perform a temperature gradient experiment (e.g., from 45°C to 65°C) to identify the temperature at which the protein denatures in the absence of the ligand, and where the stabilization by this compound is most apparent.

  • Possible Cause 4: Poor antibody quality for Western blotting.

    • Troubleshooting: Validate the specificity and sensitivity of the MTHFD2 antibody. Use a positive control (e.g., recombinant MTHFD2 protein or a cell line with known high MTHFD2 expression) and a negative control (e.g., MTHFD2 knockout cells).

Issue 2: High variability between replicates in the CETSA experiment.

  • Possible Cause 1: Inconsistent heating of samples.

    • Troubleshooting: Use a thermal cycler with a heated lid to ensure uniform and accurate temperature control across all samples.

  • Possible Cause 2: Inconsistent sample processing.

    • Troubleshooting: Ensure precise and consistent timing for drug treatment, heating, lysis, and centrifugation steps for all samples.

  • Possible Cause 3: Uneven protein loading in Western blots.

    • Troubleshooting: Accurately quantify the total protein concentration in each sample lysate before loading on the gel. Normalize the MTHFD2 band intensity to a loading control protein (e.g., GAPDH, β-actin) that does not show a thermal shift upon drug treatment.

Quantitative Data Summary

ParameterValueCell LineReference
This compound GI50 140 nMHuman Breast Cancer Cell Line[4]
hMTHFD2 Biochemical IC50 Not explicitly stated, but described as a nanomolar inhibitor.N/A[5]
hMTHFD1 (DC domain) Biochemical IC50 Significantly higher than hMTHFD2 IC50, indicating selectivity.N/A[5]

Experimental Protocols

Detailed Methodology for Cellular Thermal Shift Assay (CETSA)

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

  • Cell Culture and Treatment:

    • Plate the cells of interest at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for the desired incubation time (e.g., 1-4 hours).

  • Heating Step:

    • After treatment, harvest the cells and wash them with PBS.

    • Resuspend the cell pellets in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 45°C, 50°C, 55°C, 60°C, 65°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Separate the soluble fraction containing the stabilized protein from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Carefully collect the supernatant and determine the total protein concentration using a standard protein assay (e.g., BCA assay).

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for MTHFD2, followed by an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities and plot the percentage of soluble MTHFD2 as a function of temperature for both vehicle- and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated samples indicates target engagement.

Visualizations

MTHFD2_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol/Nucleus Serine Serine Glycine Glycine Serine->Glycine SHMT2 CH2_THF 5,10-CH2-THF Serine->CH2_THF SHMT2 THF_mito THF THF_mito->CH2_THF CHO_THF 10-CHO-THF CH2_THF->CHO_THF MTHFD2 (Dehydrogenase) Formate Formate CHO_THF->Formate MTHFD1L Formate_cyto Formate Formate->Formate_cyto Export MTHFD2 MTHFD2 Replication_Stress Replication Stress This compound This compound This compound->MTHFD2 SHMT2 SHMT2 Purine_synthesis De Novo Purine Synthesis Formate_cyto->Purine_synthesis Thymidine_synthesis Thymidine Synthesis Formate_cyto->Thymidine_synthesis DNA_Replication DNA Replication & Repair Purine_synthesis->DNA_Replication Thymidine_synthesis->DNA_Replication DNA_Replication->Replication_Stress Growth_Arrest Growth Arrest & Apoptosis Replication_Stress->Growth_Arrest

Caption: Mechanism of action of this compound targeting MTHFD2.

CETSA_Workflow start 1. Treat Cells (Vehicle vs. This compound) harvest 2. Harvest & Resuspend Cells start->harvest heat 3. Heat at Temperature Gradient harvest->heat lyse 4. Lyse Cells (Freeze-Thaw) heat->lyse centrifuge 5. Centrifuge to Separate Soluble & Precipitated Fractions lyse->centrifuge supernatant 6. Collect Supernatant (Soluble Proteins) centrifuge->supernatant western 7. Western Blot for MTHFD2 supernatant->western analysis 8. Analyze Thermal Shift western->analysis Troubleshooting_Logic start No MTHFD2 Thermal Shift with this compound q1 Is drug concentration/incubation optimal? start->q1 sol1 Perform dose-response & time-course experiments. q1->sol1 No q2 Is cell lysis complete? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Optimize lysis buffer & mechanical disruption. q2->sol2 No q3 Is heating temperature optimized? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Run a temperature gradient experiment. q3->sol3 No q4 Is the MTHFD2 antibody validated? q3->q4 Yes a3_yes Yes a3_no No sol3->q3 sol4 Validate antibody with positive/negative controls. q4->sol4 No end Re-evaluate experiment or consider alternative assays. q4->end Yes a4_yes Yes a4_no No sol4->q4

References

Adjusting DS18561882 treatment duration for optimal effect

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DS18561882. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with this potent and selective MTHFD2 inhibitor.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during your experiments with this compound, with a focus on adjusting treatment duration for optimal effect.

Question: What is the optimal incubation time for observing a significant decrease in cell viability with this compound?

Answer: The optimal treatment duration for assessing cell viability is cell-line dependent and related to the cell doubling time. For many cancer cell lines, a treatment duration of 72 to 96 hours is recommended to observe a maximal effect on cell proliferation and viability. This extended incubation period allows for the consequences of nucleotide pool depletion, such as DNA replication stress and subsequent cell cycle arrest or apoptosis, to manifest across a significant portion of the cell population. Shorter incubation times may not be sufficient to capture the full cytostatic or cytotoxic effects of this compound.

Question: We are not observing the expected level of cytotoxicity. What are some potential reasons?

Answer: If you are not observing the expected level of cytotoxicity, consider the following factors:

  • Treatment Duration: As mentioned above, ensure that the treatment duration is sufficient. For rapidly dividing cells, 72 hours may be adequate, while slower-growing lines might require 96 hours or longer.

  • Cell Line Sensitivity: The sensitivity to this compound can vary between cell lines. It is advisable to perform a dose-response experiment with a broad range of concentrations to determine the GI50 for your specific cell line.

  • Mechanism of Action: The primary mechanism of this compound is to block purine (B94841) synthesis, leading to growth arrest[1]. In some cell lines, this may result in a more pronounced cytostatic effect rather than a cytotoxic one. Consider using assays that differentiate between these two outcomes.

  • Media Composition: The composition of the cell culture media, particularly the levels of folate, can influence the efficacy of antifolate drugs. Ensure you are using a consistent and appropriate medium for your experiments.

Question: At what time point should we assess for DNA damage after this compound treatment?

Answer: The induction of DNA damage, a direct consequence of replication stress caused by nucleotide depletion, is an earlier event compared to widespread cell death. You can typically detect markers of DNA damage, such as increased γH2AX foci, within 24 hours of treatment. For time-course experiments, it is recommended to assess DNA damage at several early time points (e.g., 6, 12, and 24 hours) to capture the onset and progression of the DNA damage response.

Question: When is the best time to analyze changes in signaling pathways (e.g., mTORC1, STAT3) following this compound treatment?

Answer: Alterations in signaling pathways can also be detected at relatively early time points. For pathways like mTORC1 and STAT3, which can be influenced by cellular stress and metabolic changes, it is advisable to perform a time-course analysis. Initial changes may be observable within a few hours (e.g., 2-8 hours), with more sustained effects on the phosphorylation status of key proteins becoming evident at 24 to 48 hours. A time-course western blot analysis is the most effective way to determine the optimal window for observing these changes in your specific experimental system.

Data Presentation

The following tables summarize key quantitative data for this compound from published studies.

Parameter Cell Line Value Assay Duration Reference
GI50Human Breast Cancer Cell Line140 nMNot Specified[2]
In vivo DosageMouse Xenograft Model30, 100, 300 mg/kg (BID, oral)Not Specified

Note: GI50 is the concentration for 50% of maximal inhibition of cell proliferation.

Experimental Protocols

Below are detailed methodologies for key experiments commonly performed with this compound.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Aspirate the media and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the GI50 value.

Western Blot Analysis for Signaling Proteins (p-STAT3, p-mTOR)
  • Cell Lysis: After treating cells with this compound for the desired time points (e.g., 2, 6, 12, 24, 48 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3, STAT3, p-mTOR, mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Immunofluorescence for DNA Damage (γH2AX Foci)
  • Cell Culture: Grow cells on glass coverslips in a multi-well plate and treat with this compound for the desired time points (e.g., 6, 12, 24 hours).

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block the cells with 1% BSA in PBST for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.

Visualizations

Signaling Pathway of this compound Action

DS18561882_Pathway This compound This compound MTHFD2 MTHFD2 This compound->MTHFD2 inhibition One_Carbon Mitochondrial One-Carbon Metabolism Purine_Synth De Novo Purine Synthesis One_Carbon->Purine_Synth Thymidine_Synth Thymidine Synthesis One_Carbon->Thymidine_Synth Nucleotide_Pool Nucleotide Pool Depletion Purine_Synth->Nucleotide_Pool Thymidine_Synth->Nucleotide_Pool Replication_Stress Replication Stress Nucleotide_Pool->Replication_Stress DDR DNA Damage Response (ATR/Chk1 activation) Replication_Stress->DDR mTORC1 mTORC1 Signaling Replication_Stress->mTORC1 downregulation STAT3 STAT3 Signaling Replication_Stress->STAT3 downregulation Cell_Cycle_Arrest S-Phase Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis / Growth Arrest Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of this compound leading to cell cycle arrest and apoptosis.

Experimental Workflow for Time-Course Analysis

Experimental_Workflow cluster_short_term Short-Term (0-24 hours) cluster_mid_term Mid-Term (24-48 hours) cluster_long_term Long-Term (72-96 hours) DNA_Damage DNA Damage Assay (γH2AX) Signaling_Sustained Western Blot (Sustained) (p-mTOR, p-STAT3) Signaling_Initial Western Blot (Initial) (p-mTOR, p-STAT3) Viability Cell Viability Assay (MTT, etc.) Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Apoptosis Apoptosis Assay (Annexin V) start Start Experiment: Treat cells with this compound start->DNA_Damage start->Signaling_Initial start->Signaling_Sustained start->Cell_Cycle start->Viability start->Apoptosis

References

DS18561882 cell permeability issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the MTHFD2 inhibitor, DS18561882. This guide addresses common issues related to cell permeability and offers potential solutions to facilitate successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective, orally active inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2).[1][2][3][4] MTHFD2 is a mitochondrial enzyme that plays a crucial role in one-carbon metabolism, which is essential for the synthesis of purines and thymidine, the building blocks of DNA and RNA.[1] By inhibiting MTHFD2, this compound disrupts these processes, leading to a depletion of nucleotides required for DNA replication and cell division, ultimately causing growth arrest in cancer cells.[5] This targeted action makes MTHFD2 an attractive therapeutic target in oncology, as the enzyme is highly expressed in various cancer types but has low to undetectable expression in most normal adult tissues.[1]

Q2: I am observing lower than expected efficacy of this compound in my cell-based assays. Could this be a cell permeability issue?

Lower than expected efficacy in cell-based assays can indeed be attributed to suboptimal cell permeability. While this compound was specifically optimized during its development to have good cell permeability, experimental conditions can significantly influence its intracellular concentration and, consequently, its activity.[2][6] Factors such as compound solubility, cell line characteristics, and assay conditions can all impact the ability of this compound to reach its intracellular target.

Q3: What are the key physicochemical and pharmacokinetic properties of this compound?

Understanding the properties of this compound is crucial for designing and troubleshooting experiments. Key data is summarized in the tables below.

Data Presentation

Table 1: In Vitro Activity of this compound

Target/Cell LineAssay TypeValueReference
MTHFD2IC500.0063 µM[3][4]
MTHFD1IC500.57 µM[3][4]
MDA-MB-231 (human breast cancer)GI50140 nM[1][2][3][6][7]
HL-60 (human promyelocytic leukemia)EC50Not explicitly stated, but dose-response curves are available.[8][9]

Table 2: Solubility of this compound

SolventConcentrationNotesReference
DMSO245 mg/mL (402.54 mM)Sonication is recommended.[7]
In Vivo Formulation 15 mg/mL (8.22 mM)10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Sonication is recommended.[7]
In Vivo Formulation 22.5 mg/mL (4.11 mM)10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline. Requires sonication.[3]
In Vivo Formulation 32.5 mg/mL (4.11 mM)10% DMSO + 90% (20% SBE-β-CD in Saline). Requires sonication.[3]
In Vivo Formulation 42.5 mg/mL (4.11 mM)10% DMSO + 90% Corn Oil. Requires sonication.[3]

Table 3: Oral Pharmacokinetics of this compound in Mice

Dose (mg/kg)Cmax (µg/mL)t1/2 (hours)AUC (µg.h/mL)Reference
3011.42.2164.6[3][4]
10056.52.16264[3][4]
20090.12.32726[3][4]

Troubleshooting Guides

Issue: Poor Solubility of this compound in Aqueous Assay Media

Symptoms:

  • Precipitation of the compound upon dilution into aqueous media.

  • High variability in results between replicate wells.

  • Lower than expected potency in cell-based assays.

Solutions:

  • Optimize Solvent Concentration: While this compound is highly soluble in DMSO, the final concentration of DMSO in your cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

  • Use of Surfactants or Solubilizing Agents: For in vivo formulations, Tween 80 and PEG300 have been used.[3][7] For in vitro assays, a low concentration of a non-ionic surfactant like Pluronic F-68 may aid in maintaining solubility.

  • Sonication: As recommended for stock solutions, brief sonication of the final diluted solution in assay media may help to dissolve any small precipitates.[7]

  • Pre-warming of Media: Warming the assay media to 37°C before adding the this compound stock solution can sometimes improve solubility.

Issue: Suspected Low Cellular Uptake of this compound

Symptoms:

  • Discrepancy between enzymatic inhibition (IC50) and cell-based potency (GI50/EC50).

  • Lack of a clear dose-response relationship in cellular assays.

Solutions:

  • Increase Incubation Time: The optimal exposure time can vary depending on the cell line and its metabolic rate. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the ideal duration for observing the desired effect.

  • Assess for Efflux Pump Activity: Some cell lines express high levels of efflux pumps (e.g., P-glycoprotein), which can actively remove small molecules from the cytoplasm. Co-incubation with a known efflux pump inhibitor (e.g., verapamil) can help to determine if this is a contributing factor. An increase in this compound efficacy in the presence of an efflux pump inhibitor would suggest it is a substrate for these transporters.

  • Cellular Permeabilization (for mechanistic studies): For specific mechanistic studies where the goal is to bypass the cell membrane, a very low concentration of a gentle permeabilizing agent like digitonin (B1670571) can be used. However, this is not suitable for standard efficacy assays as it will impact cell viability.

  • Direct Quantification of Intracellular Compound: The most definitive way to assess cell permeability is to directly measure the intracellular concentration of this compound using techniques like LC-MS/MS. A detailed protocol for a cellular uptake assay is provided below.

Experimental Protocols

Protocol 1: Cellular Uptake Assay for this compound using LC-MS/MS

This protocol provides a framework for quantifying the intracellular concentration of this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS), ice-cold

  • Trypsin-EDTA (for adherent cells)

  • Lysis buffer (e.g., RIPA buffer)

  • Acetonitrile (B52724) (LC-MS grade) with an appropriate internal standard

  • BCA protein assay kit

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in a confluent monolayer on the day of the experiment.

  • Compound Treatment: Prepare a working solution of this compound in complete culture medium at the desired concentration. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells. Remove the old medium from the cells and add the medium containing this compound. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for the desired amount of time at 37°C in a humidified incubator with 5% CO2.

  • Cell Harvesting and Washing:

    • Aspirate the drug-containing medium.

    • Wash the cells twice with ice-cold PBS to remove any extracellular compound.

    • For adherent cells, add trypsin-EDTA and incubate until the cells detach. Neutralize with complete medium and transfer the cell suspension to a microcentrifuge tube.

    • For suspension cells, directly transfer the cell suspension to a microcentrifuge tube.

    • Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet again with ice-cold PBS.

  • Cell Lysis and Sample Preparation:

    • Resuspend the cell pellet in a known volume of lysis buffer.

    • Determine the protein concentration of a small aliquot of the lysate using a BCA assay for normalization.

    • To the remaining lysate, add three volumes of ice-cold acetonitrile containing a suitable internal standard to precipitate proteins.

    • Vortex and incubate at -20°C for at least 2 hours.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentration of this compound.

  • Data Analysis: Normalize the amount of this compound to the protein concentration of the cell lysate to determine the intracellular concentration (e.g., in pmol/mg of protein).

Mandatory Visualizations

MTHFD2_Signaling_Pathway This compound Mechanism of Action cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Serine Serine SHMT2 SHMT2 Serine->SHMT2 Glycine THF THF THF->SHMT2 5,10-methylene-THF 5,10-methylene-THF SHMT2->5,10-methylene-THF MTHFD2 MTHFD2 5,10-methylene-THF->MTHFD2 10-formyl-THF 10-formyl-THF MTHFD2->10-formyl-THF Formate (B1220265) Formate MTHFD1L MTHFD1L 10-formyl-THF->MTHFD1L THF Purine_Synthesis Purine_Synthesis Formate->Purine_Synthesis One-carbon donor MTHFD1L->Formate DNA_RNA_Synthesis DNA_RNA_Synthesis Purine_Synthesis->DNA_RNA_Synthesis This compound This compound This compound->MTHFD2 Inhibition Cell_Growth_Proliferation Cell_Growth_Proliferation DNA_RNA_Synthesis->Cell_Growth_Proliferation

Caption: this compound inhibits MTHFD2, blocking formate production and purine (B94841) synthesis.

Troubleshooting_Workflow Troubleshooting Low Efficacy of this compound Start Low Efficacy Observed Check_Solubility Is Compound Soluble in Media? Start->Check_Solubility Optimize_Solubility Optimize Solubility: - Check DMSO concentration - Use sonication - Consider solubilizing agents Check_Solubility->Optimize_Solubility No Assess_Uptake Suspect Low Cellular Uptake? Check_Solubility->Assess_Uptake Yes Optimize_Solubility->Check_Solubility Optimize_Uptake Optimize Uptake: - Increase incubation time - Test for efflux pump activity Assess_Uptake->Optimize_Uptake Yes Review_Protocol Review Assay Protocol: - Cell density - Reagent concentrations - Incubation times Assess_Uptake->Review_Protocol No Quantify_Uptake Perform Cellular Uptake Assay (LC-MS/MS) Optimize_Uptake->Quantify_Uptake Success Efficacy Improved Quantify_Uptake->Success Review_Protocol->Success

Caption: A logical workflow for troubleshooting low efficacy of this compound.

Cellular_Uptake_Workflow Experimental Workflow for Cellular Uptake Assay A 1. Seed Cells in Multi-well Plate B 2. Treat with this compound A->B C 3. Incubate for Desired Time B->C D 4. Wash with Ice-Cold PBS C->D E 5. Harvest Cells (Trypsinization if adherent) D->E F 6. Lyse Cells E->F G 7. Normalize by Protein Concentration F->G H 8. Protein Precipitation & Supernatant Collection F->H I 9. LC-MS/MS Analysis H->I J Quantify Intracellular this compound I->J

Caption: A step-by-step workflow for a cellular uptake assay of this compound.

References

Validation & Comparative

A Comparative Guide to MTHFD2 Inhibitors in Acute Myeloid Leukemia: DS18561882 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The mitochondrial enzyme methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) has emerged as a compelling therapeutic target in acute myeloid leukemia (AML). Its high expression in cancer cells compared to healthy tissues presents a promising therapeutic window. This guide provides an objective comparison of the preclinical MTHFD2 inhibitor DS18561882 against other notable inhibitors, supported by available experimental data.

Quantitative Comparison of MTHFD2 Inhibitors in AML

The following tables summarize the available quantitative data for this compound and other MTHFD2 inhibitors from various preclinical studies. It is important to note that direct head-to-head comparisons in the same experimental settings are limited, and thus, data should be interpreted with consideration of the different methodologies and cell lines used.

Table 1: In Vitro Efficacy of MTHFD2 Inhibitors in AML Cell Lines

InhibitorCell Line(s)Assay TypeEndpointResultCitation(s)
This compound HL-60, U937, MOLM-14, THP-1, KG-1CCK-8IC50Potent activity against all five AML cell lines
A human breast cancer cell lineCell-based growth inhibitionGI50140 nM[1]
LY345899 SW620 (colorectal cancer)Cell ViabilityEC50Not specified for AML
TH9619 HL-60Cell ViabilityEC50Low nanomolar range[2][3]
Compound 16e/[I] MOLM-14 (FLT3-ITD)Cell Growth InhibitionGI50720 nM[4]
MOLM-14 (FLT3-ITD)Biochemical AssayIC50 (for MTHFD2)66 nM[4]
MOLM-14 (FLT3-ITD)Biochemical AssayIC50 (for MTHFD1)1790 nM[4]

Table 2: In Vivo Efficacy of MTHFD2 Inhibitors in AML Models

InhibitorAnimal ModelDosingKey FindingsCitation(s)
This compound Mouse xenograft (human breast cancer)30, 100, 300 mg/kg, BID (oral)Dose-dependent tumor growth inhibition; 67% TGI at 300 mg/kg[1]
TH9619 HL-60 xenograftNot specifiedPotent inhibition of AML xenograft growth[5]
Compound 16e/[I] MOLM-14 bearing mice15 mg/kg (intravenous)Significant tumor growth inhibition (75.7% TGI at day 7)[4]

Mechanisms of Action: A Divergent Approach to Targeting MTHFD2

While all targeting the one-carbon metabolism pathway, these inhibitors exhibit distinct mechanisms of action:

  • This compound : Primarily functions by inhibiting purine (B94841) synthesis, leading to a depletion of the necessary building blocks for DNA replication and subsequent cell growth arrest.[3]

  • TH9619 : Induces a "folate trap" by inhibiting MTHFD1, leading to an accumulation of 10-formyl-THF. This results in thymidylate depletion, uracil (B121893) misincorporation into DNA, and ultimately, replication stress and apoptosis.[3]

  • LY345899 : A dual inhibitor of MTHFD1 and MTHFD2.[3]

  • Compound 16e/[I] : A highly selective MTHFD2 inhibitor, demonstrating significant potency against AML cells with FLT3-ITD mutations.[4][6]

A noteworthy discrepancy exists in the literature regarding this compound's selectivity. While some studies describe it as a potent and isozyme-selective MTHFD2 inhibitor, one study characterized it as a "weak and unselective inhibitor" in their biochemical assays.[1][2] This highlights the importance of considering the specific experimental context when evaluating inhibitor profiles.

The MTHFD2 Signaling Pathway in AML

MTHFD2 plays a crucial role in mitochondrial one-carbon metabolism, a pathway that is essential for the de novo synthesis of purines and thymidine (B127349), which are vital for DNA and RNA synthesis in rapidly proliferating cancer cells.[3][7] The expression of MTHFD2 in AML is regulated by the MYC oncogene.[7][8] Inhibition of MTHFD2 disrupts this metabolic flux, leading to nucleotide depletion, replication stress, and ultimately, apoptosis.[2] AML cells with FLT3-ITD mutations have shown particular sensitivity to MTHFD2 inhibition.[6][9]

MTHFD2_Pathway cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion MYC MYC MTHFD2 MTHFD2 MYC->MTHFD2 regulates expression DNA_Synthesis Purine & Pyrimidine Synthesis Replication_Stress Replication Stress DNA_Synthesis->Replication_Stress Apoptosis Apoptosis Replication_Stress->Apoptosis One_Carbon_Metabolism One-Carbon Metabolism MTHFD2->One_Carbon_Metabolism catalyzes Formate Formate One_Carbon_Metabolism->Formate produces Formate->DNA_Synthesis fuels This compound This compound This compound->MTHFD2 inhibits

MTHFD2 signaling pathway in AML.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of MTHFD2 inhibitors.

Cell Viability Assay (CCK-8)

This assay determines the number of viable cells in a culture by measuring the activity of cellular dehydrogenases.

  • Cell Seeding : Seed AML cell lines (e.g., HL-60, MOLM-14) in a 96-well plate at a density of 1 x 104 to 5 x 104 cells per well in 100 µL of culture medium.

  • Drug Treatment : After 24 hours of incubation, treat the cells with various concentrations of the MTHFD2 inhibitors. Include a vehicle-only control.

  • Incubation : Incubate the plate for 48-96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • CCK-8 Addition : Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation : Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement : Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis : Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.[10][11][12]

CCK8_Workflow start Start cell_seeding Seed AML cells in 96-well plate start->cell_seeding end End drug_treatment Add MTHFD2 inhibitors at various concentrations cell_seeding->drug_treatment incubation Incubate for 48-96 hours drug_treatment->incubation cck8_addition Add CCK-8 solution incubation->cck8_addition final_incubation Incubate for 1-4 hours cck8_addition->final_incubation absorbance Measure absorbance at 450 nm final_incubation->absorbance analysis Calculate IC50/GI50 values absorbance->analysis analysis->end

Cell Viability Assay Workflow.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment : Treat AML cells with the MTHFD2 inhibitors at desired concentrations for a specified time.

  • Cell Harvesting : Harvest the cells by centrifugation.

  • Washing : Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension : Resuspend the cells in 1X Annexin V binding buffer.

  • Staining : Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation : Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis : Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[13][14][15]

In Vivo AML Xenograft Study

This experiment evaluates the anti-tumor efficacy of MTHFD2 inhibitors in a living organism.

  • Animal Model : Use immunodeficient mice (e.g., NOD/SCID or NSG mice).

  • Cell Implantation : Subcutaneously or intravenously inject a human AML cell line (e.g., MOLM-14) to establish tumors.

  • Tumor Growth : Monitor tumor growth until they reach a palpable size.

  • Drug Administration : Randomize the mice into treatment and control groups. Administer the MTHFD2 inhibitor (e.g., this compound via oral gavage) or vehicle control according to the specified dosing schedule.

  • Monitoring : Measure tumor volume and body weight regularly.

  • Endpoint : At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Data Analysis : Calculate the tumor growth inhibition (TGI) to determine the efficacy of the treatment.[16]

InVivo_Workflow start Start animal_model Immunodeficient Mice start->animal_model end End cell_implantation Inject AML Cells animal_model->cell_implantation tumor_growth Monitor Tumor Growth cell_implantation->tumor_growth randomization Randomize into Groups tumor_growth->randomization drug_admin Administer Inhibitor or Vehicle randomization->drug_admin monitoring Measure Tumor Volume & Body Weight drug_admin->monitoring endpoint Euthanize & Excise Tumors monitoring->endpoint analysis Calculate Tumor Growth Inhibition endpoint->analysis analysis->end

In Vivo AML Xenograft Workflow.

Conclusion

Targeting MTHFD2 presents a promising therapeutic strategy in AML. This compound and other MTHFD2 inhibitors have demonstrated significant preclinical anti-leukemic activity. However, the available data underscores the need for standardized, direct comparative studies to robustly evaluate the relative efficacy and selectivity of these compounds. The distinct mechanisms of action among these inhibitors may also offer opportunities for combination therapies and patient stratification, particularly in AML subtypes such as those with FLT3-ITD mutations. Further research is warranted to translate these promising preclinical findings into clinical applications for AML patients.

References

A Comparative Efficacy Analysis of MTHFD2 Inhibitors: DS18561882 versus LY345899

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the efficacy of two prominent inhibitors of methylenetetrahydrofolate dehydrogenase (MTHFD), DS18561882 and LY345899. The information presented is collated from preclinical studies to support research and development in oncology.

Introduction

Metabolic reprogramming is a hallmark of cancer, with the one-carbon (1C) metabolic pathway being a critical engine for nucleotide synthesis and redox homeostasis, fueling rapid cancer cell proliferation. A key enzyme in this pathway, the mitochondrial methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), is highly expressed in various cancers while being largely absent in healthy adult tissues, making it an attractive therapeutic target. This guide focuses on a comparative analysis of two MTHFD2 inhibitors, this compound and LY345899, presenting their efficacy based on available preclinical data.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and LY345899, providing a direct comparison of their in vitro and in vivo activities.

Table 1: In Vitro Enzymatic Inhibition

CompoundTarget(s)IC50 (nM)Selectivity (MTHFD1/MTHFD2)
This compound MTHFD2, MTHFD16.3, 570[1]~90-fold for MTHFD2
LY345899 MTHFD1, MTHFD296, 663[2]~0.14-fold (more potent for MTHFD1)

Table 2: Cellular Activity

CompoundCell LineAssay TypeGI50 (nM)
This compound MDA-MB-231 (Breast Cancer)Proliferation Assay140[1][3]
LY345899 Data Not Available--

Table 3: In Vivo Efficacy in Xenograft Models

CompoundCancer TypeXenograft ModelDosing RegimenKey Findings
This compound Breast CancerMDA-MB-231300 mg/kg, oral, twice dailySignificant tumor growth inhibition.[1]
LY345899 Colorectal CancerPatient-Derived Xenograft (PDX)10 mg/kgReduced tumor growth.

Signaling Pathway and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the MTHFD2 signaling pathway and the general workflows for the key experiments cited in this guide.

MTHFD2_Signaling_Pathway cluster_mitochondria Mitochondria cluster_cytosol Cytosol cluster_inhibitors Inhibitors Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF 5,10-Methylene-THF 5,10-Methylene-THF THF->5,10-Methylene-THF SHMT2 10-Formyl-THF 10-Formyl-THF 5,10-Methylene-THF->10-Formyl-THF MTHFD2 Formate Formate 10-Formyl-THF->Formate Formate_cyto Formate Formate->Formate_cyto Export NAD NAD NADH NADH NAD->NADH MTHFD2 Purine_Synthesis Purine Synthesis Formate_cyto->Purine_Synthesis This compound This compound MTHFD2 MTHFD2 This compound->MTHFD2 Inhibits LY345899 LY345899 LY345899->MTHFD2 Inhibits

MTHFD2 Signaling Pathway and Inhibition.

Enzymatic_Assay_Workflow A Prepare reaction mix: - Assay Buffer - Recombinant MTHFD2 - NAD+ B Add test compound (this compound or LY345899) or vehicle (DMSO) A->B C Initiate reaction by adding 5,10-methylenetetrahydrofolate B->C D Incubate at 37°C C->D E Measure NADH production (absorbance at 340 nm) over time D->E F Calculate initial reaction velocity and determine IC50 value E->F

General Workflow for MTHFD2 Enzymatic Assay.

Cell_Viability_Assay_Workflow A Seed cancer cells (e.g., MDA-MB-231) in 96-well plates B Allow cells to adhere overnight A->B C Treat cells with serial dilutions of test compound or vehicle B->C D Incubate for 72 hours C->D E Add MTT or similar viability reagent D->E F Measure cell viability (e.g., absorbance) E->F G Calculate GI50 value from dose-response curve F->G

General Workflow for Cell Viability Assay.

Xenograft_Model_Workflow A Implant human cancer cells (e.g., MDA-MB-231) into immunocompromised mice B Allow tumors to establish and reach a predetermined size A->B C Randomize mice into treatment and control groups B->C D Administer test compound (e.g., this compound) or vehicle according to dosing regimen C->D E Monitor tumor volume and body weight regularly D->E F At study endpoint, euthanize mice and excise tumors for analysis E->F G Calculate tumor growth inhibition (TGI) F->G

General Workflow for In Vivo Xenograft Model Study.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation and replication of the presented data.

MTHFD2 Enzymatic Assay

This biochemical assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of MTHFD2.

  • Reagents and Materials:

    • Recombinant human MTHFD2 enzyme

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl2)

    • 5,10-methylenetetrahydrofolate (substrate)

    • NAD+ (cofactor)

    • Test compounds (this compound, LY345899) dissolved in DMSO

    • 96-well microplate

    • Spectrophotometer capable of reading absorbance at 340 nm

  • Procedure:

    • A reaction mixture containing assay buffer, recombinant MTHFD2 enzyme, and NAD+ is prepared.

    • The test compound at various concentrations or DMSO (vehicle control) is added to the wells of the microplate.

    • The reaction is initiated by the addition of the substrate, 5,10-methylenetetrahydrofolate.

    • The plate is incubated at 37°C.

    • The production of NADH is monitored by measuring the increase in absorbance at 340 nm over a set period.

    • The initial reaction velocities are calculated, and the half-maximal inhibitory concentration (IC50) is determined by fitting the data to a dose-response curve.

Cell Viability (Proliferation) Assay

This cell-based assay determines the effect of a compound on the proliferation and viability of cancer cells.

  • Reagents and Materials:

    • Human cancer cell line (e.g., MDA-MB-231)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds dissolved in DMSO

    • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

    • 96-well cell culture plates

    • Plate reader (spectrophotometer or luminometer)

  • Procedure:

    • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing serial dilutions of the test compound or DMSO as a vehicle control.

    • The plates are incubated for a specified period, typically 72 hours.

    • The cell viability reagent is added to each well according to the manufacturer's instructions.

    • After a further incubation period, the absorbance or luminescence is measured using a plate reader.

    • The half-maximal growth inhibition (GI50) is calculated from the resulting dose-response curve.

In Vivo Xenograft Model

This animal model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

  • Materials and Methods:

    • Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)

    • Human cancer cells (e.g., MDA-MB-231) or patient-derived tumor fragments

    • Matrigel (optional, to support tumor engraftment)

    • Test compound formulated for in vivo administration

    • Vehicle control

    • Calipers for tumor measurement

  • Procedure:

    • Human cancer cells are suspended in an appropriate medium, with or without Matrigel, and subcutaneously or orthotopically implanted into the mice.[4] For patient-derived xenografts (PDX), small tumor fragments are implanted.[5][6][7][8]

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are then randomized into treatment and control groups.

    • The test compound or vehicle is administered according to a predetermined dosing schedule (e.g., oral gavage, intraperitoneal injection).

    • Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (Length x Width²)/2. Body weight is also monitored as an indicator of toxicity.

    • At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

    • Tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.

References

Unlocking Potent Anti-Cancer Synergy: A Comparative Guide to the Combination of DS18561882 and Chk1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of precision oncology, the strategic combination of targeted therapies holds the key to overcoming drug resistance and enhancing therapeutic efficacy. This guide provides a comprehensive comparison of the synergistic anti-cancer effects observed with the co-administration of DS18561882, a first-in-class MTHFD2 inhibitor, and Chk1 inhibitors. This combination represents a promising strategy to exploit the metabolic vulnerabilities of cancer cells and dismantle their DNA damage response mechanisms.

The rationale for this combination lies in a two-pronged attack on cancer cell proliferation and survival. This compound, by inhibiting the mitochondrial enzyme methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), disrupts the one-carbon metabolic pathway. This leads to a depletion of purines, essential building blocks for DNA synthesis, thereby inducing replication stress and stalling cell cycle progression.[1] Concurrently, Chk1 inhibitors abrogate the S and G2/M cell cycle checkpoints, which are critical for repairing DNA damage.[2][3] By preventing this crucial repair process in the face of this compound-induced replication stress, the combination forces cancer cells into a state of mitotic catastrophe and subsequent apoptosis.

Preclinical evidence has demonstrated the potent synergy of this combination, particularly in aggressive cancer subtypes such as triple-negative breast cancer (TNBC). In a patient-derived xenograft (PDX) model of TNBC, the combination of this compound with the Chk1 inhibitor LY2606368 resulted in a significant decrease in tumor volume, underscoring the translational potential of this therapeutic approach.[2]

Quantitative Analysis of Synergistic Effects

The synergistic interaction between this compound and Chk1 inhibitors has been evaluated in various preclinical models. The following table summarizes the key quantitative data from these studies.

Product Alternative Cell Line / Model Metric Result Reference
This compound-Triple-Negative Breast Cancer PDXTumor VolumeDecreased[2]
Chk1 Inhibitor (LY2606368)-Triple-Negative Breast Cancer PDXTumor VolumeDecreased[2]
This compound + Chk1 Inhibitor (LY2606368) MonotherapyTriple-Negative Breast Cancer PDXTumor Volume Significantly Decreased [2]

Signaling Pathway and Mechanism of Action

The synergistic effect of this compound and Chk1 inhibitors stems from their complementary roles in inducing and exploiting replication stress. The following diagram illustrates the key signaling pathways involved.

cluster_0 This compound Action cluster_1 Chk1 Inhibitor Action cluster_2 Synergistic Outcome This compound This compound MTHFD2 MTHFD2 This compound->MTHFD2 inhibits One_Carbon_Metabolism One-Carbon Metabolism MTHFD2->One_Carbon_Metabolism Purine_Synthesis Purine Synthesis One_Carbon_Metabolism->Purine_Synthesis dNTP_Pool dNTP Pool Purine_Synthesis->dNTP_Pool decreased Replication_Stress Replication Stress dNTP_Pool->Replication_Stress induces Chk1 Chk1 Replication_Stress->Chk1 activates Chk1_Inhibitor Chk1 Inhibitor Chk1_Inhibitor->Chk1 inhibits Cell_Cycle_Checkpoint S/G2-M Checkpoint Chk1->Cell_Cycle_Checkpoint activates DNA_Repair DNA Repair Cell_Cycle_Checkpoint->DNA_Repair allows Mitotic_Catastrophe Mitotic Catastrophe Cell_Cycle_Checkpoint->Mitotic_Catastrophe inhibition leads to Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

Figure 1: Signaling pathway of this compound and Chk1 inhibitor synergy.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the synergistic effects of this compound and Chk1 inhibitors.

In Vitro Cell Viability and Synergy Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of each drug and to quantify the synergistic interaction between this compound and a Chk1 inhibitor.

Protocol:

  • Cell Culture: Cancer cell lines (e.g., TNBC lines such as MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Drug Preparation: this compound and the Chk1 inhibitor are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with this compound alone, the Chk1 inhibitor alone, or a combination of both drugs at various concentration ratios. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The treated plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the Sulforhodamine B (SRB) assay. The absorbance is read using a microplate reader.

  • Data Analysis: The IC50 for each drug is calculated from the dose-response curves. The synergistic effect of the combination is quantified by calculating the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy.

In Vivo Patient-Derived Xenograft (PDX) Studies

Objective: To evaluate the in vivo efficacy of the combination of this compound and a Chk1 inhibitor in a clinically relevant tumor model.

Protocol:

  • Animal Model: Immunocompromised mice (e.g., NSG mice) are used.

  • Tumor Implantation: Patient-derived tumor fragments from a TNBC patient are surgically implanted into the mammary fat pad of the mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into four treatment groups: (1) Vehicle control, (2) this compound alone, (3) Chk1 inhibitor (e.g., LY2606368) alone, and (4) this compound + Chk1 inhibitor.

  • Drug Administration: Drugs are administered according to a predetermined schedule and route (e.g., oral gavage for this compound and intraperitoneal injection for the Chk1 inhibitor).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size or at a specified time point.

  • Data Analysis: Tumor growth curves are plotted for each treatment group. The percentage of tumor growth inhibition (TGI) is calculated. Statistical analysis (e.g., ANOVA) is performed to determine the significance of the differences in tumor volume between the treatment groups.

Experimental Workflow

The following diagram outlines the typical workflow for evaluating the synergistic effect of this compound and a Chk1 inhibitor.

cluster_0 In Vitro Analysis cluster_1 In Vivo Validation Cell_Culture Cell Culture (TNBC) Drug_Treatment Dose-Response Treatment (this compound, Chk1i, Combo) Cell_Culture->Drug_Treatment Viability_Assay Cell Viability Assay (SRB) Drug_Treatment->Viability_Assay Synergy_Analysis Synergy Analysis (CI) Viability_Assay->Synergy_Analysis PDX_Model TNBC PDX Model Establishment Synergy_Analysis->PDX_Model Promising Synergy Randomization Tumor Growth & Randomization PDX_Model->Randomization In_Vivo_Treatment In Vivo Treatment Regimen Randomization->In_Vivo_Treatment Tumor_Monitoring Tumor Volume Monitoring In_Vivo_Treatment->Tumor_Monitoring Efficacy_Evaluation Efficacy Evaluation (TGI) Tumor_Monitoring->Efficacy_Evaluation

Figure 2: Experimental workflow for synergy evaluation.

References

Comparative Analysis of DS18561882 Activity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of the MTHFD2 inhibitor DS18561882, with a comparative assessment against alternative therapies.

This guide provides an objective comparison of the in vitro activity of this compound, a potent and selective inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), across various cancer cell lines. The performance of this compound is benchmarked against another MTHFD2 inhibitor, LY345899, and the classical antifolate chemotherapeutic, methotrexate (B535133). This document is intended to aid researchers in evaluating the potential of this compound as a targeted cancer therapeutic.

Introduction to this compound and MTHFD2 Inhibition

This compound is a small molecule inhibitor that selectively targets MTHFD2, a mitochondrial enzyme crucial for one-carbon metabolism.[1] MTHFD2 is highly expressed in many cancer types while having limited expression in normal adult tissues, making it an attractive target for cancer therapy.[2] The primary mechanism of action of MTHFD2 inhibitors is the disruption of purine (B94841) and thymidylate synthesis, which are essential for DNA replication and cell proliferation.[2][3] This leads to growth arrest and, in some cases, apoptosis in cancer cells.[3]

Comparative Activity of this compound and Alternative Compounds

The anti-proliferative activity of this compound was evaluated across a panel of cancer cell lines and compared to LY345899 and methotrexate. The half-maximal growth inhibition (GI50) and half-maximal effective concentration (EC50) values are summarized in the tables below.

Cell LineCancer TypeThis compound GI50/EC50Reference
MDA-MB-231Breast Cancer140 nM (GI50)[1]
HL-60Acute Myeloid LeukemiaEC50 value reported[4]

Table 1: In vitro activity of this compound in various cancer cell lines. Note: A specific EC50 value for HL-60 was reported but not explicitly stated in the reviewed literature.

CompoundTarget(s)MDA-MB-231 GI50/IC50HL-60 EC50/IC50Reference(s)
This compound MTHFD2 140 nM (GI50) EC50 reported [1][4]
LY345899MTHFD1/2Not availableNot available
MethotrexateDHFR~10-100 nM (IC50)~10-100 nM (IC50)[5][6][7][8][9]

Table 2: Comparative in vitro activity of this compound, LY345899, and Methotrexate. Note: IC50 values for methotrexate are approximated from various studies and may vary depending on experimental conditions. Direct side-by-side GI50 comparisons were not available in the reviewed literature. LY345899 is a more potent inhibitor of MTHFD1 (IC50 = 96 nM) than MTHFD2 (IC50 = 663 nM).[10]

Signaling Pathway and Experimental Workflow

The inhibition of MTHFD2 by this compound has significant downstream effects on cellular metabolism and signaling. A simplified representation of the targeted pathway and the general workflow for assessing cell viability are depicted below.

MTHFD2_Signaling_Pathway MTHFD2 Signaling Pathway and Impact of Inhibition cluster_mitochondria Mitochondrion cluster_cytosol Cytosol cluster_nucleus Nucleus MTHFD2 MTHFD2 Formate Formate Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF mTHF mTHF THF->mTHF SHMT2 fTHF fTHF mTHF->fTHF MTHFD2 fTHF->Formate Purine_Synthesis De Novo Purine Synthesis Formate->Purine_Synthesis DNA_Replication DNA Replication Purine_Synthesis->DNA_Replication Thymidylate_Synthesis Thymidylate Synthesis Thymidylate_Synthesis->DNA_Replication Cell_Proliferation Cell Proliferation DNA_Replication->Cell_Proliferation Growth_Arrest Growth Arrest This compound This compound This compound->MTHFD2 Inhibition

Caption: MTHFD2 pathway and this compound inhibition.

Experimental_Workflow General Workflow for GI50 Determination A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (this compound & Comparators) A->B C 3. Incubation (e.g., 72 hours) B->C D 4. Cell Viability Assay (e.g., MTT Assay) C->D E 5. Data Analysis (Absorbance Reading) D->E F 6. GI50 Calculation E->F

Caption: Workflow for cell viability (GI50) assay.

Experimental Protocols

Cell Viability (MTT) Assay for GI50 Determination

This protocol outlines a general method for determining the half-maximal growth inhibition (GI50) of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound and comparator compounds

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then resuspend in complete culture medium to the desired density.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. The seeding density will need to be optimized for each cell line.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound and comparator compounds in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and wells with medium only (for blank measurements).

    • Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, carefully remove the medium containing the compounds.

    • Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

    • After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or using an orbital shaker to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle-treated control cells.

    • Plot the percentage of growth inhibition against the logarithm of the compound concentration and use a non-linear regression analysis to determine the GI50 value.

Conclusion

This compound demonstrates potent in vitro activity against the MDA-MB-231 breast cancer cell line and reported activity in the HL-60 acute myeloid leukemia cell line. Its high selectivity for MTHFD2 presents a potential advantage over less selective inhibitors like LY345899 and traditional chemotherapeutics such as methotrexate. However, a broader cross-validation of this compound across a more extensive panel of cancer cell lines, with direct side-by-side comparisons against relevant alternative compounds, is necessary to fully elucidate its therapeutic potential and identify patient populations that would most benefit from this targeted therapy. The provided experimental protocol offers a standardized method for conducting such comparative studies.

References

A Comparative Analysis of DS18561882 and Methotrexate in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cancer therapeutics, targeting metabolic pathways essential for tumor growth and proliferation remains a cornerstone of drug development. One-carbon metabolism is a critical network of reactions that provides the necessary building blocks for nucleotide synthesis, and its dysregulation is a hallmark of many cancers. This guide provides a comparative analysis of two inhibitors that interfere with this pathway, albeit through different mechanisms: DS18561882, a novel and selective inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), and methotrexate (B535133), a long-established antifolate that primarily targets dihydrofolate reductase (DHFR).

This document aims to provide an objective comparison of their mechanisms of action, preclinical efficacy, and potential therapeutic windows, supported by available experimental data. It is important to note that while both compounds impact one-carbon metabolism, direct head-to-head preclinical or clinical studies are not yet available in the public domain. Therefore, the data presented is a compilation from various independent studies.

Mechanism of Action: A Tale of Two Targets

The fundamental difference between this compound and methotrexate lies in their specific molecular targets within the one-carbon metabolism pathway.

This compound: Precision Targeting of a Mitochondrial Isoform

This compound is a potent and selective small molecule inhibitor of MTHFD2, a mitochondrial enzyme that is highly expressed in various cancer types but has low to undetectable expression in most normal adult tissues.[1][2] This differential expression provides a theoretical therapeutic window, potentially minimizing off-target effects. The primary mechanism of action of this compound is the blockade of purine (B94841) synthesis.[3] By inhibiting MTHFD2, this compound depletes the formate (B1220265) pool necessary for the de novo synthesis of purines, which are essential for DNA and RNA replication. This leads to cell growth arrest and has been shown to inhibit tumor growth in preclinical models.[3]

Methotrexate: Broad Inhibition of Folate Metabolism

Methotrexate is a classical antifolate agent that has been a mainstay of chemotherapy for decades. Its primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR).[3][4] DHFR is a crucial enzyme that reduces dihydrofolate to tetrahydrofolate (THF), a key cofactor in the synthesis of purines and thymidylate. By inhibiting DHFR, methotrexate disrupts the supply of THF, thereby halting DNA synthesis, repair, and cellular replication.[3][5] Unlike the targeted approach of this compound, methotrexate's inhibition of the ubiquitously expressed DHFR affects all rapidly dividing cells, which can lead to a range of side effects.[4]

Preclinical Efficacy: A Snapshot of In Vitro and In Vivo Activity

The following tables summarize the available preclinical data for this compound and methotrexate. It is crucial to interpret this data with caution, as the experimental conditions, cell lines, and animal models used in the respective studies may vary significantly.

Table 1: In Vitro Potency and Activity

ParameterThis compoundMethotrexate
Target MTHFD2 (primary), MTHFD1 (secondary)DHFR
IC50 (MTHFD2) 0.0063 µMNot Applicable
IC50 (MTHFD1) 0.57 µMNot Applicable
IC50 (DHFR) Not Applicable~3.4 nM (human)
Cell-based GI50 140 nM (MDA-MB-231 breast cancer)Cell line dependent, e.g., ~0.035 µM (Saos-2), ~0.15 µM (HCT-116)

Table 2: In Vivo Antitumor Activity

ParameterThis compoundMethotrexate
Model Mouse xenograft (MDA-MB-231)Various, including patient-derived xenografts
Dosing 30, 100, 300 mg/kg (oral, BID)Dose and schedule vary widely depending on cancer type and protocol
Efficacy Dose-dependent tumor growth inhibition (67% TGI at 300 mg/kg)Established clinical efficacy in various cancers
Reported Side Effects Not specified in available preclinical dataMyelosuppression, mucositis, hepatotoxicity, nephrotoxicity

Experimental Protocols

To provide a comprehensive understanding of the presented data, this section outlines the general methodologies used in the characterization of these inhibitors.

This compound - MTHFD2 Inhibition Assay (Biochemical)

A common method to determine the IC50 of an MTHFD2 inhibitor is a biochemical assay that measures the enzymatic activity of purified MTHFD2.

  • Principle: The assay measures the MTHFD2-catalyzed conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, which is coupled to the reduction of NAD+ to NADH. The increase in NADH is monitored by fluorescence or absorbance.

  • Procedure:

    • Purified recombinant human MTHFD2 is incubated with the substrate (5,10-methylenetetrahydrofolate) and cofactor (NAD+).

    • Varying concentrations of this compound are added to the reaction mixture.

    • The reaction is initiated and the rate of NADH production is measured over time.

    • The IC50 value is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Methotrexate - Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to determine the cytotoxic effects of a compound.

  • Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

  • Procedure:

    • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with various concentrations of methotrexate for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, the MTT reagent is added to each well and incubated for a few hours.

    • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The GI50 (concentration that inhibits cell growth by 50%) is determined from the dose-response curve.

Visualizing the Mechanisms

The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways targeted by this compound and methotrexate, as well as a generalized experimental workflow for evaluating such inhibitors.

cluster_this compound This compound Mechanism This compound This compound MTHFD2 MTHFD2 (Mitochondrial) This compound->MTHFD2 inhibits Formate Formate Production MTHFD2->Formate catalyzes Purine de novo Purine Synthesis Formate->Purine DNA_RNA DNA/RNA Synthesis Purine->DNA_RNA Growth_Arrest Tumor Growth Arrest Purine->Growth_Arrest DNA_RNA->Growth_Arrest

Caption: Mechanism of action of this compound.

cluster_methotrexate Methotrexate Mechanism Methotrexate Methotrexate DHFR DHFR (Cytosolic) Methotrexate->DHFR inhibits DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR (catalyzes) Purine_Thymidylate Purine & Thymidylate Synthesis THF->Purine_Thymidylate DNA_Synth DNA Synthesis & Repair Purine_Thymidylate->DNA_Synth Cell_Death Cell Death DNA_Synth->Cell_Death

Caption: Mechanism of action of Methotrexate.

Start Start: In Vitro Evaluation Biochemical Biochemical Assay (IC50 Determination) Start->Biochemical Cell_Based Cell-Based Assays (GI50, Apoptosis) Start->Cell_Based In_Vivo In Vivo Efficacy (Xenograft Models) Biochemical->In_Vivo Cell_Based->In_Vivo Tox Toxicology & Pharmacokinetics In_Vivo->Tox Clinical Clinical Trials Tox->Clinical

Caption: Generalized drug discovery workflow.

Comparative Summary and Future Perspectives

The comparison between this compound and methotrexate highlights a significant evolution in cancer drug development, moving from broad-spectrum metabolic inhibitors to highly selective agents.

  • Specificity and Therapeutic Window: this compound's selectivity for the cancer-associated MTHFD2 enzyme presents a compelling advantage over methotrexate, which targets the ubiquitously expressed DHFR. This selectivity is hypothesized to lead to a wider therapeutic window and a more favorable side-effect profile for MTHFD2 inhibitors.[6]

  • Mechanism of Resistance: Resistance to methotrexate is a well-documented clinical challenge and can occur through various mechanisms, including impaired drug transport, mutations in DHFR, and increased DHFR expression. The mechanisms of resistance to this compound are yet to be fully elucidated but may involve upregulation of alternative metabolic pathways to compensate for the loss of MTHFD2 function.

  • Clinical Development: Methotrexate is a well-established drug with decades of clinical data across a wide range of cancers and autoimmune diseases.[4][7] this compound, on the other hand, is in the preclinical stages of development, and its clinical efficacy and safety in humans are yet to be determined.

Conclusion

This compound and methotrexate represent two distinct strategies for targeting one-carbon metabolism in cancer. While methotrexate has a long and successful clinical history, its lack of specificity can lead to significant toxicity. This compound, with its selective inhibition of the cancer-associated enzyme MTHFD2, holds the promise of a more targeted and potentially less toxic therapeutic approach. The progression of this compound and other selective MTHFD2 inhibitors into clinical trials will be crucial in determining their ultimate role in the oncologist's armamentarium. Further research, including direct comparative studies, is warranted to fully understand the relative merits of these two approaches.

References

Confirming DS18561882-Induced Apoptosis in Tumor Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of experimental approaches to confirm that the MTHFD2 inhibitor, DS18561882, induces apoptosis in tumor cells. It offers a comparative analysis with other relevant compounds and detailed protocols for key assays.

Introduction to this compound and Apoptosis Induction

This compound is a potent and selective small-molecule inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon metabolism. MTHFD2 is overexpressed in various cancers and plays a vital role in the synthesis of purines and thymidine, which are essential for DNA replication and cell proliferation.[1][2] By inhibiting MTHFD2, this compound disrupts these processes, leading to nucleotide depletion, replication stress, and DNA damage, ultimately triggering apoptosis in cancer cells.[3] This guide outlines the experimental framework to verify and quantify this apoptotic response.

Comparative Analysis of Apoptosis-Inducing Agents

To contextualize the apoptotic efficacy of this compound, it is essential to compare it with other MTHFD2 inhibitors and standard apoptosis-inducing agents. The following tables present illustrative data on how to compare these compounds across different apoptosis assays.

Note: The quantitative data presented in these tables are hypothetical examples for illustrative purposes and should be replaced with actual experimental results.

Table 1: Comparison of IC50 and GI50 Values

CompoundTarget(s)Cell LineIC50 (nM)GI50 (nM)Reference
This compound MTHFD2 MDA-MB-231 6.3 140 [4][5]
HL-60 -~500[6]
LY345899MTHFD1/MTHFD2HCT116MTHFD1: 96, MTHFD2: 663-
TH9619MTHFD1/MTHFD2HL-60-~200[1]
StaurosporinePan-kinase inhibitorVarious5-20-(General Knowledge)
EtoposideTopoisomerase IIVarious500-5000-(General Knowledge)

Table 2: Comparative Analysis of Apoptosis Induction (Illustrative Data)

Compound (Concentration)Cell Line% Annexin V Positive Cells (Early Apoptosis)% Annexin V & PI Positive Cells (Late Apoptosis/Necrosis)Caspase-3/7 Activity (Fold Increase)Cleaved PARP / Total PARP Ratio (Relative to Control)
This compound (1 µM) MDA-MB-231 35% 15% 4.5 3.8
LY345899 (5 µM)HCT11625%10%3.22.5
TH9619 (2 µM)HL-6040%20%5.14.2
Staurosporine (1 µM)MDA-MB-23160%25%8.07.5
Etoposide (10 µM)MDA-MB-23145%18%6.25.5

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 1X Binding Buffer (10 mM HEPES pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) staining solution

  • This compound and other test compounds

  • Control vehicle (e.g., DMSO)

  • Cancer cell line of interest

Procedure:

  • Seed cells in 6-well plates and culture until they reach 70-80% confluency.

  • Treat cells with various concentrations of this compound, a vehicle control, and positive controls (e.g., staurosporine) for the desired time (e.g., 24, 48 hours).

  • Harvest cells, including any floating cells from the medium.

  • Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of FITC-Annexin V and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

  • Caspase-Glo® 3/7 Assay Reagent (or similar)

  • White-walled multi-well plates suitable for luminescence measurements

  • This compound and other test compounds

  • Control vehicle (e.g., DMSO)

  • Cancer cell line of interest

Procedure:

  • Seed cells in a white-walled 96-well plate at a suitable density.

  • Treat cells with this compound, vehicle control, and positive controls for the desired time.

  • Equilibrate the plate and its contents to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours.

  • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Calculate the fold increase in caspase-3/7 activity relative to the vehicle-treated control cells after background subtraction.

Western Blot for PARP Cleavage

Cleavage of Poly (ADP-ribose) polymerase (PARP) by caspase-3 is a hallmark of apoptosis.

Materials:

  • RIPA lysis buffer with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against PARP (recognizing both full-length and cleaved forms)

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate (ECL)

  • This compound and other test compounds

  • Control vehicle (e.g., DMSO)

  • Cancer cell line of interest

Procedure:

  • Treat cells with this compound, vehicle control, and positive controls.

  • Lyse the cells in RIPA buffer and quantify the protein concentration.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Strip and re-probe the membrane with the loading control antibody.

Data Analysis:

  • Quantify the band intensities for full-length PARP (116 kDa) and the cleaved fragment (89 kDa).

  • Calculate the ratio of cleaved PARP to total PARP (full-length + cleaved) or to the loading control and present it as a fold change relative to the vehicle control.[7][8]

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

Inhibition of MTHFD2 by this compound initiates a cascade of events culminating in apoptosis. This pathway involves metabolic stress, DNA damage response, and the intrinsic apoptotic pathway.

G cluster_0 This compound Action cluster_1 Metabolic Stress cluster_2 Apoptosis Induction This compound This compound MTHFD2 MTHFD2 Inhibition This compound->MTHFD2 Nucleotide_Depletion Purine & Thymidine Depletion MTHFD2->Nucleotide_Depletion Replication_Stress Replication Stress & DNA Damage Nucleotide_Depletion->Replication_Stress p53 p53 Activation Replication_Stress->p53 Bax_Bcl2 Increased Bax/Bcl-2 Ratio p53->Bax_Bcl2 MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bcl2->MOMP Caspase9 Caspase-9 Activation MOMP->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 PARP_Cleavage PARP Cleavage Caspase37->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Confirming Apoptosis

A logical workflow is crucial for systematically confirming apoptosis.

G cluster_assays Apoptosis Assays cluster_data Data Analysis start Start: Treat Cells with This compound annexin Annexin V/PI Staining (Flow Cytometry) start->annexin caspase Caspase-3/7 Activity Assay (Luminescence) start->caspase parp PARP Cleavage (Western Blot) start->parp quantify_apoptosis Quantify % of Apoptotic Cells annexin->quantify_apoptosis measure_caspase Measure Fold Increase in Caspase Activity caspase->measure_caspase quantify_parp Quantify Cleaved PARP parp->quantify_parp conclusion Conclusion: Confirm Apoptosis Induction quantify_apoptosis->conclusion measure_caspase->conclusion quantify_parp->conclusion

Caption: Experimental workflow for confirming this compound-induced apoptosis.

References

Independent Verification of DS18561882 IC50 Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the MTHFD2 inhibitor DS18561882 with other relevant compounds, supported by experimental data from peer-reviewed studies. The information is intended to assist researchers in independently verifying and contextualizing the IC50 values of this compound.

Introduction to this compound and MTHFD2 Inhibition

This compound is a potent and highly selective inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon metabolism.[1][2] MTHFD2 is overexpressed in various cancers and plays a key role in providing one-carbon units for the synthesis of purines and thymidylate, which are essential for DNA replication and repair.[3][4] Inhibition of MTHFD2 disrupts these processes, leading to replication stress and ultimately, the suppression of cancer cell growth.[5][6] The selective targeting of MTHFD2 is a promising therapeutic strategy due to its low expression in most healthy adult tissues.[3]

Comparative Analysis of MTHFD2 Inhibitors

This section compares the biochemical potency and cellular activity of this compound with two other notable MTHFD2 inhibitors: LY345899, a dual MTHFD1/2 inhibitor, and TH9619, a potent MTHFD1/2 inhibitor.

CompoundTarget(s)IC50 (MTHFD2)IC50 (MTHFD1)GI50 (Cell Line)Reference
This compound MTHFD2 6.3 nM 570 nM 140 nM (MDA-MB-231) [1][2]
LY345899MTHFD1/2663 nM96 nMNot specified[3][7]
TH9619MTHFD1/247 nM47 nMNot specified

Key Observations:

  • This compound demonstrates high potency against MTHFD2 with an IC50 value in the low nanomolar range.[8]

  • It exhibits significant selectivity for MTHFD2 over MTHFD1, with an approximately 90-fold difference in IC50 values.

  • In a cellular context, this compound effectively inhibits the growth of the MDA-MB-231 breast cancer cell line with a GI50 of 140 nM.[1][2][9]

  • LY345899, in contrast, is more potent against MTHFD1 than MTHFD2.[3][7]

  • TH9619 is a potent inhibitor of both MTHFD1 and MTHFD2.[10]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, enabling researchers to reproduce and verify the presented data.

Biochemical IC50 Determination Assay (for this compound, LY345899, and TH9619)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of compounds against recombinant MTHFD2 and MTHFD1 enzymes.

Materials:

  • Recombinant human MTHFD2 and MTHFD1 protein

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 0.01% Tween-20)

  • NAD+ (cofactor)

  • Substrate (e.g., 5,10-methylenetetrahydrofolate)

  • Test compounds (this compound, LY345899, TH9619) dissolved in DMSO

  • 384-well assay plates

  • Plate reader capable of measuring absorbance or fluorescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Reaction Mixture: In each well of the 384-well plate, add the assay buffer, recombinant MTHFD2 or MTHFD1 enzyme, and the diluted test compound.

  • Initiation: Initiate the enzymatic reaction by adding NAD+ and the substrate to each well.

  • Incubation: Incubate the plate at 37°C for a predetermined period (e.g., 30-60 minutes).

  • Detection: Measure the production of NADH, a product of the dehydrogenase reaction, by monitoring the change in absorbance at 340 nm or by using a coupled fluorescent detection system.

  • Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular GI50 Determination Assay (for this compound)

This protocol describes a method for determining the half-maximal growth inhibition (GI50) of a compound on a cancer cell line.

Materials:

  • MDA-MB-231 breast cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound dissolved in DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium and add them to the wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Detection: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 value.

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathway affected by MTHFD2 inhibition and the general workflow for determining IC50 values.

MTHFD2_Pathway cluster_cytosol Cytosol Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF mTHF mTHF THF->mTHF SHMT2 methenylTHF methenylTHF mTHF->methenylTHF MTHFD2 (Dehydrogenase) formylTHF formylTHF methenylTHF->formylTHF MTHFD2 (Cyclohydrolase) Formate Formate formylTHF->Formate Formate_out Formate Formate->Formate_out Transport NAD NAD NADH NADH NAD->NADH Purine_synthesis Purine Synthesis Formate_out->Purine_synthesis DNA_RNA DNA/RNA Synthesis Purine_synthesis->DNA_RNA Replication_Repair Replication & Repair DNA_RNA->Replication_Repair This compound This compound This compound->mTHF Inhibits IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Recombinant Enzyme (MTHFD2) D Combine Enzyme, Inhibitor, Substrate, and Cofactor A->D B Prepare Serial Dilutions of this compound B->D C Prepare Substrate and Cofactor (NAD+) C->D E Incubate at 37°C D->E F Measure NADH Production (Absorbance/Fluorescence) E->F G Plot % Inhibition vs. Log[Inhibitor] F->G H Fit Sigmoidal Dose-Response Curve G->H I Determine IC50 Value H->I

References

A Comparative Guide to the Metabolic Impact of Antifolates: DS18561882 vs. Classical Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic impact of the novel MTHFD2 inhibitor, DS18561882, against established antifolate chemotherapeutics: methotrexate (B535133), pemetrexed, and pralatrexate (B1268). By examining their distinct mechanisms of action and effects on cellular metabolism, this document aims to provide a valuable resource for researchers in oncology and drug development.

Introduction to Antifolates and One-Carbon Metabolism

Antifolates are a cornerstone of chemotherapy, exerting their anticancer effects by disrupting one-carbon (1C) metabolism. This complex network of biochemical pathways is essential for the synthesis of nucleotides (purines and thymidylate) and amino acids, which are critical for DNA replication, RNA synthesis, and cell proliferation.[1][2] Classical antifolates, such as methotrexate, primarily target dihydrofolate reductase (DHFR), a key enzyme in the folate cycle.[3][4] However, the emergence of novel agents targeting different nodes within this pathway, like this compound which inhibits the mitochondrial enzyme MTHFD2, necessitates a comparative understanding of their metabolic consequences.[5][6]

Mechanisms of Action: A Divergence in Targeting

The metabolic impact of an antifolate is a direct consequence of its molecular target. While all compounds discussed herein disrupt 1C metabolism, their specific targets lead to distinct downstream effects.

  • This compound: This potent and selective inhibitor targets methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) , a mitochondrial enzyme.[6][7] MTHFD2 is crucial for the production of formate (B1220265), which is exported to the cytoplasm to provide one-carbon units for de novo purine (B94841) synthesis.[5][8] By inhibiting MTHFD2, this compound primarily blocks purine synthesis, leading to a depletion of adenine (B156593) and guanine (B1146940) nucleotides and subsequent cell growth arrest.[5][9] Some studies also suggest that MTHFD2 inhibition can impact thymidine (B127349) production, leading to replication stress.[10]

  • Methotrexate: As a classical antifolate, methotrexate's primary target is dihydrofolate reductase (DHFR) .[3][11] Inhibition of DHFR leads to a depletion of tetrahydrofolate (THF) cofactors, which are essential for both purine and thymidylate synthesis.[11] This dual blockade of nucleotide building blocks is a key feature of its cytotoxic effect.[12]

  • Pemetrexed: This agent is a multi-targeted antifolate, inhibiting not only DHFR but also thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT) , an enzyme in the de novo purine synthesis pathway.[11][13] This broad-spectrum inhibition of key enzymes in both purine and pyrimidine (B1678525) synthesis contributes to its potent anticancer activity.

  • Pralatrexate: Similar to methotrexate, pralatrexate is a potent DHFR inhibitor .[2][14] Its mechanism relies on depleting the cellular pool of reduced folates, thereby halting the synthesis of DNA and RNA precursors.[2] Pralatrexate is distinguished by its high affinity for the reduced folate carrier (RFC-1) and its efficient intracellular polyglutamylation, leading to enhanced uptake and retention in tumor cells compared to methotrexate.[2][14]

Antifolate_Mechanism_of_Action cluster_Mitochondria Mitochondrion cluster_Cytosol Cytosol MTHFD2 MTHFD2 Formate Formate MTHFD2->Formate 1-C unit Serine_Mit Serine Serine_Mit->MTHFD2 GARFT GARFT Formate->GARFT 1-C unit DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH THF->DHF TS Thymidylate Synthase (TS) THF->TS 1-C unit DHFR DHFR DHFR->DHF Inhibition Pyrimidine_Synth Pyrimidine Synthesis (dTMP) TS->Pyrimidine_Synth Purine_Synth Purine Synthesis (dATP, dGTP) GARFT->Purine_Synth DNA_RNA DNA & RNA Synthesis Purine_Synth->DNA_RNA Pyrimidine_Synth->DNA_RNA This compound This compound This compound->MTHFD2 Methotrexate Methotrexate Methotrexate->DHFR Pemetrexed Pemetrexed Pemetrexed->DHFR Pemetrexed->TS Pemetrexed->GARFT Pralatrexate Pralatrexate Pralatrexate->DHFR

Caption: Comparative mechanism of action of this compound and classical antifolates.

Comparative Data on Metabolic Impact

Direct comparative metabolomic studies across all four agents are limited. The following tables synthesize available data to highlight key differences in their biochemical and cellular effects. It is important to note that experimental conditions may vary between studies.

Table 1: Enzyme Inhibition and Cellular Uptake
ParameterThis compoundMethotrexatePemetrexedPralatrexate
Primary Target(s) MTHFD2DHFRDHFR, TS, GARFTDHFR
Enzyme Inhibition (IC50/Ki) IC50: 6.3 nM (MTHFD2)[7]Ki: 26 nM (DHFR)[14]Ki: >200 nM (DHFR)[14]Ki: 45 nM (DHFR)[14]
Cellular Uptake High cell permeability[7]RFC-1 mediated[14]RFC-1 mediated[13]High affinity for RFC-1; ~14-fold greater influx than MTX[2][14]
Polyglutamylation Not reportedSubstrate for FPGS[13]High affinity for FPGS[13]Efficiently polyglutamylated[14]

Data synthesized from multiple sources and not from direct head-to-head comparative studies unless otherwise noted.

Table 2: Primary Metabolic Consequences
Metabolic EffectThis compoundMethotrexatePemetrexedPralatrexate
Purine Synthesis Strongly Inhibited (via formate depletion)[5]Inhibited (via THF depletion)[11]Strongly Inhibited (via THF depletion and direct GARFT inhibition)[13]Inhibited (via THF depletion)[2]
Pyrimidine (Thymidylate) Synthesis Indirectly affected, may cause thymidine depletion[10]Strongly Inhibited (via THF depletion)[11]Strongly Inhibited (via direct TS inhibition)[13]Strongly Inhibited (via THF depletion)[2]
Redox Metabolism (NADPH) Knockdown of MTHFD2 can decrease NADPH/NADP+ ratio[15]May reduce NADPH pools available for DHFR folding[16]No primary reported effectNo primary reported effect
Other Metabolic Effects -Can induce drop in glycolytic activity[17]--

Effects are based on the primary mechanisms of action and findings from various preclinical studies.

Experimental Protocols

The following are representative protocols for key assays used to determine the metabolic impact of antifolates.

LC-MS Based Cellular Metabolomics

This protocol provides a general workflow for the analysis of intracellular metabolites following drug treatment.

  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., A549, HCT116) in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound, methotrexate, pemetrexed, or pralatrexate at desired concentrations (e.g., GI50) for a specified time (e.g., 24 hours). Include a vehicle-only control.

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism by adding 1 mL of ice-cold 80% methanol (B129727) (-80°C) to each well.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Preparation and Analysis:

    • Transfer the supernatant (containing metabolites) to a new tube and dry using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent (e.g., 50% acetonitrile) for LC-MS analysis.

    • Perform chromatographic separation using a HILIC or reverse-phase column coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.

  • Data Analysis:

    • Process the raw data using software such as XCMS or Compound Discoverer for peak picking, alignment, and integration.

    • Identify metabolites by matching accurate mass and retention times to a metabolite library or database (e.g., KEGG, HMDB).

    • Perform statistical analysis (e.g., t-test, volcano plots, pathway analysis) to identify significantly altered metabolites between treatment groups and controls.

Metabolomics_Workflow cluster_workflow LC-MS Metabolomics Workflow A Cell Culture & Drug Treatment B Metabolism Quenching & Extraction A->B Wash & Lyse C LC-MS Analysis B->C Inject Sample D Data Processing & Analysis C->D Acquire Data

Caption: A generalized workflow for cellular metabolomics experiments.

Seahorse XF Cellular Respiration Assay

This assay measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.

  • Cell Seeding:

    • Seed cells into a Seahorse XF cell culture microplate at a pre-determined optimal density. Allow cells to adhere overnight.

  • Assay Preparation:

    • One day prior, hydrate (B1144303) the sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator.

    • On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine.

    • Incubate the cells at 37°C in a non-CO2 incubator for 1 hour before the assay.

  • Drug Loading and Assay Execution:

    • Load the injector ports of the sensor cartridge with modulators of mitochondrial respiration (e.g., oligomycin, FCCP, rotenone/antimycin A). For assessing the acute effects of antifolates, the drug of interest can be loaded into Port A.

    • Place the cell plate in the Seahorse XF Analyzer and run the assay protocol. The instrument will measure basal OCR and ECAR before sequentially injecting the compounds and measuring the metabolic response.

  • Data Analysis:

    • Normalize the data to cell number or protein concentration.

    • Calculate key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity, using the Seahorse Wave software.

Summary and Future Directions

The metabolic impact of antifolates is intricately linked to their specific molecular targets within the one-carbon metabolism network.

  • This compound , by selectively inhibiting the mitochondrial enzyme MTHFD2, offers a targeted approach focused on disrupting de novo purine synthesis. This distinct mechanism may offer advantages in specific cancer types that are highly dependent on this mitochondrial pathway.[5][18]

  • Classical DHFR inhibitors , methotrexate and pralatrexate, induce a broader metabolic disruption by depleting the total cellular pool of reduced folates, thereby affecting both purine and pyrimidine synthesis.[2][14]

  • Pemetrexed stands out with its multi-targeted approach, directly inhibiting enzymes in both nucleotide synthesis pathways, which may contribute to its broad clinical efficacy.[13]

Future research should focus on direct head-to-head metabolomic and flux analysis studies to provide a more granular, quantitative comparison of these agents. Such data will be invaluable for identifying predictive biomarkers of response and for designing rational combination therapies that exploit the distinct metabolic vulnerabilities induced by each class of antifolate.

References

Head-to-Head Comparison: DS18561882 and TH9619 in Targeting Cancer Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals.

In the landscape of anticancer therapeutics, the one-carbon (1C) metabolic pathway has emerged as a critical target due to its fundamental role in nucleotide synthesis, which is essential for rapidly proliferating cancer cells. Two small molecule inhibitors, DS18561882 and TH9619, have garnered significant attention for their ability to disrupt this pathway, albeit through distinct mechanisms. This guide provides a comprehensive head-to-head comparison of their performance, supported by experimental data, to inform research and development decisions.

Executive Summary

This compound is a potent and selective inhibitor of the mitochondrial enzyme methylenetetrahydrofolate dehydrogenase 2 (MTHFD2).[1][2][3][4][5] Its mechanism of action centers on the direct inhibition of mitochondrial formate (B1220265) production, leading to a depletion of purines necessary for DNA synthesis and resulting in cell growth arrest.[6] In contrast, TH9619 acts as an inhibitor of both the dehydrogenase and cyclohydrolase activities of MTHFD1 and MTHFD2.[7][8][9] However, cellular studies have revealed that TH9619 does not penetrate the mitochondria to inhibit MTHFD2.[6][10][11][12] Instead, its anticancer effects are primarily driven by the inhibition of the cytosolic enzyme MTHFD1.[11][12] This leads to a "folate trapping" phenomenon, characterized by the accumulation of 10-formyl-tetrahydrofolate, which ultimately causes thymidylate depletion, uracil (B121893) misincorporation into DNA, and subsequent cell death.[6][10][11][12]

Performance Data

The following tables summarize the key quantitative data for this compound and TH9619 based on available experimental findings.

Table 1: Biochemical and Cellular Potency

ParameterThis compoundTH9619Reference(s)
Target(s) MTHFD2 (primary), MTHFD1MTHFD1, MTHFD2 (biochemical)[3][6][7]
MTHFD2 IC50 6.3 nM47 nM[3][4][13]
MTHFD1 IC50 570 nM16 nM (DC domain)[3][13]
Cellular Potency (GI50) 140 nM (MDA-MB-231)11 nM (HL-60)[4][13][14]

Table 2: In Vivo Antitumor Activity

CompoundModelDosingOutcomeReference(s)
This compound Mouse xenograft30, 100, 300 mg/kg (oral, BID)Dose-dependent tumor growth inhibition; 67% TGI at 300 mg/kg[3][5][15]
TH9619 Mouse xenograft (AML)30 mg/kg (s.c., BID)Impaired cancer progression and prolonged survival[7]

Mechanism of Action

The distinct mechanisms of action of this compound and TH9619 are visualized in the signaling pathway diagrams below.

DS18561882_Mechanism cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Serine Serine 5,10-CH2-THF 5,10-CH2-THF Serine->5,10-CH2-THF SHMT2 10-CHO-THF 10-CHO-THF 5,10-CH2-THF->10-CHO-THF MTHFD2 Formate Formate 10-CHO-THF->Formate MTHFD1L Formate_cyto Formate Formate->Formate_cyto Export Purine (B94841) Synthesis Purine Synthesis Formate_cyto->Purine Synthesis DNA Replication DNA Replication Purine Synthesis->DNA Replication This compound This compound This compound->10-CHO-THF Inhibits MTHFD2

Caption: Mechanism of action of this compound.

TH9619_Mechanism cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Serine_mito Serine Glycine_mito Glycine Serine_mito->Glycine_mito SHMT2 THF_mito THF Formate_mito Formate THF_mito->Formate_mito MTHFD2/1L Glycine_mito->THF_mito Formate_cyto Formate Formate_mito->Formate_cyto Export 10-CHO-THF_cyto 10-CHO-THF Formate_cyto->10-CHO-THF_cyto MTHFD1 THF_cyto THF 5,10-CH2-THF_cyto 5,10-CH2-THF THF_cyto->5,10-CH2-THF_cyto Depletion 10-CHO-THF_cyto->THF_cyto Accumulation ('Folate Trap') 10-CHO-THF_cyto->5,10-CH2-THF_cyto MTHFD1 dUMP dUMP 5,10-CH2-THF_cyto->dUMP dTMP dTMP dUMP->dTMP TYMS Uracil Uracil dUMP->Uracil Increased Uracil Pool DNA Synthesis DNA Synthesis dTMP->DNA Synthesis dTMP->DNA Synthesis Depletion DNA (misincorporation) DNA (misincorporation) Uracil->DNA (misincorporation) TH9619 TH9619 TH9619->10-CHO-THF_cyto Inhibits MTHFD1

Caption: Mechanism of action of TH9619.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.

Biochemical Enzyme Inhibition Assay (IC50 Determination)

  • Principle: To measure the concentration of the inhibitor required to reduce the enzymatic activity of MTHFD1 or MTHFD2 by 50%.

  • Protocol Outline:

    • Recombinant human MTHFD1 or MTHFD2 protein is incubated with varying concentrations of the test compound (this compound or TH9619).

    • The enzymatic reaction is initiated by the addition of the substrate (e.g., 5,10-methenyl-THF for MTHFD1 cyclohydrolase/dehydrogenase activity).

    • The rate of product formation (e.g., NADPH) is measured over time using a spectrophotometer or a commercial detection kit such as NAD(P)H-Glo™.[16]

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation Assay (GI50 Determination)

  • Principle: To determine the concentration of the compound that causes a 50% reduction in the growth of a cancer cell line.

  • Protocol Outline:

    • Cancer cell lines (e.g., MDA-MB-231 for breast cancer, HL-60 for acute myeloid leukemia) are seeded in 96-well plates and allowed to attach overnight.

    • Cells are treated with a serial dilution of the test compound for a specified period (e.g., 72 or 96 hours).

    • Cell viability is assessed using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo®.

    • GI50 values are determined by plotting the percentage of cell growth inhibition against the compound concentration and fitting the data to a non-linear regression model.[14]

In Vivo Xenograft Model

  • Principle: To evaluate the antitumor efficacy of the compounds in a living organism.

  • Protocol Outline:

    • Human cancer cells are implanted subcutaneously into immunocompromised mice (e.g., nude or NOD/SCID mice).

    • Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

    • The test compound is administered via the specified route (e.g., oral gavage for this compound, subcutaneous injection for TH9619) at various doses and schedules.[3][7]

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, tumors are excised and may be used for further analysis (e.g., biomarker studies).

    • Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (IC50) Cellular_Assay Cellular Proliferation Assay (GI50) Biochemical_Assay->Cellular_Assay Xenograft_Model Xenograft Model Cellular_Assay->Xenograft_Model Lead Compound Selection TGI_Analysis Tumor Growth Inhibition (TGI) Analysis Xenograft_Model->TGI_Analysis

Caption: General experimental workflow for inhibitor evaluation.

Conclusion

This compound and TH9619 are both promising anticancer agents that target one-carbon metabolism, yet they do so through distinct mechanisms and with different target specificities. This compound is a selective MTHFD2 inhibitor that primarily impacts purine synthesis. TH9619, while biochemically active against both MTHFD1 and MTHFD2, functionally acts as an MTHFD1 inhibitor in the cellular context, leading to thymidylate depletion. The choice between these or similar inhibitors for further development will depend on the specific cancer type, its metabolic dependencies, and the desired therapeutic window. The data and protocols presented here provide a foundational guide for researchers to build upon in the ongoing effort to exploit metabolic vulnerabilities in cancer.

References

Safety Operating Guide

Essential Guidance for the Disposal of Research Compound DS18561882

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

When handling and disposing of specialized research compounds like DS18561882, a potent MTHFD2 inhibitor, adherence to strict safety and environmental protocols is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established best practices for laboratory chemical disposal must be followed. This guide provides a procedural framework for the safe management of this compound waste.

Crucial First Step: Obtain the Official Safety Data Sheet (SDS)

The most critical step before handling or disposing of any chemical is to consult its official SDS, which contains detailed safety, handling, and disposal information. Since this document for this compound was not found in public databases, it is imperative to contact the supplier directly.

Supplier Contact Information:

For researchers who have procured this compound from MedChemExpress, the following contact information can be used to request the official SDS:

LocationContact Information
Headquarters (USA) Phone: 609-228-6898 Fax: 609-228-5909 Email: --INVALID-LINK--[1]
Europe Phone: +4686500910[2]

You can also typically download product data sheets and quality assurance documents from the product webpage or by contacting their customer service.[3]

General Disposal Procedures for Solid and Liquid Chemical Waste

In the absence of a specific SDS, the following general procedures, which represent standard best practices in a laboratory setting, should be implemented. These guidelines are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Part 1: Disposal of Solid this compound Waste

Solid chemical waste, such as unused reagents or contaminated materials (e.g., weighing paper, gloves), must be disposed of through your institution's hazardous waste program.[4]

Experimental Protocol for Solid Waste Disposal:

  • Segregation: Do not mix solid chemical waste with regular trash.[4] Solid waste should be kept separate from liquid waste.[5]

  • Containerization: Place the solid this compound waste into a designated, sealable, and chemically compatible container. This container should be clearly labeled.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.[4]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[6] This area should be away from general lab traffic and incompatible materials.

  • Pickup Request: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department by following their specific procedures, which may involve submitting a waste pickup request form.[4]

Part 2: Disposal of this compound in Solution

Solutions containing this compound, such as those dissolved in DMSO or other solvents for experimental use, must be treated as hazardous liquid waste.

Experimental Protocol for Liquid Waste Disposal:

  • Segregation: Never dispose of chemical solutions down the sanitary sewer unless explicitly permitted by EHS for specific, neutralized, non-hazardous materials.[7][8] Keep different types of liquid waste separate; for instance, do not mix halogenated and non-halogenated solvent waste.[9]

  • Containerization: Collect the liquid waste in a sealable, chemically resistant container, such as a glass bottle designed for waste collection. Ensure the container has a secure screw cap.[6] Do not overfill the container, leaving at least one inch of headspace to allow for expansion.[6]

  • Labeling: Clearly label the liquid waste container with "Hazardous Waste," the full name of all chemical constituents (e.g., "this compound in DMSO"), and their approximate concentrations or percentages.[6]

  • Storage: Store the sealed liquid waste container in a designated satellite accumulation area, ensuring it is segregated from incompatible materials.[6]

  • Pickup Request: Follow your institutional procedures to have the liquid hazardous waste collected by EHS personnel.

Visualizing the Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste.

General Chemical Waste Disposal Workflow cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_common Common Procedures sw1 Identify Solid Waste (e.g., Unused this compound powder) sw2 Segregate from regular trash sw1->sw2 sw3 Place in a labeled, compatible solid waste container sw2->sw3 store Store sealed container in Satellite Accumulation Area sw3->store lw1 Identify Liquid Waste (e.g., this compound in DMSO) lw2 Segregate by chemical compatibility lw1->lw2 lw3 Pour into a labeled, compatible liquid waste container lw2->lw3 lw3->store request Submit Waste Pickup Request to EHS store->request collect EHS Collects Waste for Disposal request->collect

Caption: General workflow for the disposal of solid and liquid chemical waste in a laboratory setting.

Disclaimer: The information provided is based on general laboratory safety principles. It is not a substitute for the official Safety Data Sheet for this compound. Always consult your institution's Environmental Health and Safety department for specific guidance and comply with all local, state, and federal regulations regarding hazardous waste disposal.

References

Essential Safety and Handling Protocols for DS18561882

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling DS18561882, a potent and isozyme-selective methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) inhibitor, adherence to strict safety protocols is paramount to ensure personal safety and proper disposal.[1] This document provides a comprehensive guide to the necessary personal protective equipment (PPE), handling procedures, and disposal of this compound, based on available safety data sheets.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and prevent contamination.

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be worn with side shields to protect against splashes.[2]
Hand Protection GlovesProtective gloves should be worn. Inspect gloves prior to use.
Body Protection Laboratory CoatA lab coat should be worn to prevent skin contact.
Respiratory Protection RespiratorUse a respirator if ventilation is inadequate.

Spill and Exposure Procedures

Immediate and appropriate action is crucial in the event of a spill or exposure to this compound.

Exposure RouteProcedure
Eye Contact Rinse thoroughly with plenty of water and consult a physician.
Skin Contact Wash off with soap and plenty of water.[3] Take the victim immediately to the hospital.[3]
Inhalation If breathed in, move the person into fresh air.[3] If not breathing, give artificial respiration and consult a physician.[3]
Ingestion Rinse mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Consult a physician.[3]

In case of a spill, ensure adequate ventilation and wear appropriate personal protective equipment.[2][3] Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

Handling and Disposal Workflow

The following diagram illustrates the standard operating procedure for the handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Disposal A Review Safety Data Sheet B Don Personal Protective Equipment (PPE) - Safety Goggles - Gloves - Lab Coat A->B C Weigh and prepare this compound in a ventilated area B->C D Conduct experiment following protocol C->D E Decontaminate work surfaces D->E F Dispose of waste in designated chemical waste container E->F G Remove and dispose of PPE properly F->G H Wash hands thoroughly G->H

Workflow for Handling and Disposal of this compound.

Disposal Considerations

Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations. It is essential to prevent the chemical from entering the environment. For specific disposal instructions, refer to Section 13 of the Safety Data Sheet.[2]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.